4-Nitrocinnamaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGQVMMYDWQDEC-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-79-8, 49678-08-2 | |
| Record name | 4-Nitrocinnamaldehyde | |
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| Record name | 4-Nitrocinnamaldehyde | |
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| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-nitrocinnamaldehyde | |
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| Record name | 4-Nitrocinnamaldehyde | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8LAM7YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitrocinnamaldehyde CAS number and IUPAC name
An In-depth Technical Guide to 4-Nitrocinnamaldehyde for Researchers and Drug Development Professionals
Introduction
4-Nitrocinnamaldehyde is an aromatic organic compound that belongs to the cinnamaldehyde family. It is characterized by a benzene ring substituted with a nitro group at the para position and an unsaturated aldehyde side chain. This molecule serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry due to its biological activities. This guide provides a comprehensive overview of 4-nitrocinnamaldehyde, from its fundamental chemical properties and synthesis to its applications, with a focus on insights relevant to researchers in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
4-Nitrocinnamaldehyde is most commonly available as the trans or (E)-isomer, which is the more stable configuration.
| Identifier | Value | Source |
| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-enal | [1] |
| CAS Number | 49678-08-2 (trans-isomer)[2][3][4], 1734-79-8 (unspecified isomer)[1][5][6] | |
| Molecular Formula | C₉H₇NO₃ | [1][3][5] |
| Molecular Weight | 177.16 g/mol | [1][2][3] |
| Appearance | Light yellow to brown solid/powder | |
| Melting Point | 140-143 °C | [2] |
| Synonyms | p-Nitrocinnamaldehyde, trans-4-Nitrocinnamaldehyde | [1][5] |
Synthesis of 4-Nitrocinnamaldehyde
The most common and efficient method for synthesizing 4-nitrocinnamaldehyde is the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an aliphatic aldehyde or ketone. In this case, 4-nitrobenzaldehyde is reacted with acetaldehyde in the presence of a base.
Rationale for Experimental Design:
The choice of a base is critical; a mild base like sodium hydroxide is sufficient to deprotonate the alpha-carbon of acetaldehyde, forming an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The subsequent dehydration of the aldol addition product is facile due to the formation of a conjugated system, which is the thermodynamic driving force for the reaction. Ethanol or an ethanol/water mixture is often used as a solvent to dissolve the reactants.
Step-by-Step Experimental Protocol:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Reagent Addition : Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the flask.
-
Acetaldehyde Addition : While stirring vigorously, add acetaldehyde (1.1 equivalents) dropwise to the reaction mixture. The temperature should be maintained below 10°C to minimize side reactions of acetaldehyde.
-
Reaction Progression : Allow the reaction to stir in the ice bath for 2-3 hours, and then at room temperature for an additional 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base. The solid product will precipitate out.
-
Purification : Collect the crude product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain pure 4-nitrocinnamaldehyde.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 4-Nitrocinnamaldehyde.
Applications in Research and Drug Development
Antibacterial and Antibiofilm Activity
Recent studies have highlighted the potential of 4-nitrocinnamaldehyde as a potent antimicrobial agent. It has demonstrated significant antibacterial and antibiofilm activities against both Gram-negative uropathogenic Escherichia coli (UPEC) and Gram-positive Staphylococcus aureus.[7]
| Organism | Activity | MIC | Reference |
| Uropathogenic E. coli (UPEC) | Antibacterial & Antibiofilm | 100 µg/mL | [7] |
| Staphylococcus aureus | Antibacterial & Antibiofilm | 100 µg/mL | [7] |
The mechanism of its antibiofilm activity involves the inhibition of bacterial motility and the reduction of extracellular polymeric substance (EPS) production.[7] This makes 4-nitrocinnamaldehyde and its derivatives promising candidates for the development of new therapeutics to combat biofilm-associated infections, which are notoriously resistant to conventional antibiotics.[7]
Synthetic Intermediate
The conjugated system and the reactive aldehyde group make 4-nitrocinnamaldehyde a valuable intermediate in organic synthesis. It can be used in various reactions, such as:
-
Reductions : The aldehyde can be selectively reduced to an alcohol, or the nitro group can be reduced to an amine, leading to different bifunctional molecules.
-
Wittig and Horner-Wadsworth-Emmons reactions : To further extend the conjugated system.
-
Michael additions : The α,β-unsaturated system is susceptible to nucleophilic attack.
-
Synthesis of heterocyclic compounds : It serves as a precursor for various nitrogen-containing heterocycles.
For instance, it has been used in the preparation of 2,2′-[(E)-3-(4-nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one).[2]
Spectroscopic Analysis
The structure of 4-nitrocinnamaldehyde can be unequivocally confirmed by various spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characteristic of the trans configuration, with a large coupling constant for the vinylic protons.[8][9][10]
| Proton Assignment | Chemical Shift (ppm) (approx.) | Multiplicity | Coupling Constant (J, Hz) (approx.) |
| Aldehydic-H | 9.7-9.8 | d | ~7.5 |
| Aromatic-H (ortho to NO₂) | 8.2-8.3 | d | ~8.8 |
| Aromatic-H (meta to NO₂) | 7.7-7.8 | d | ~8.8 |
| Vinylic-H (β to C=O) | 7.5-7.6 | d | ~16 |
| Vinylic-H (α to C=O) | 6.7-6.8 | dd | ~16, ~7.5 |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) (approx.) | Functional Group | Vibration |
| 1680-1700 | C=O (Aldehyde) | Stretching |
| 1625-1645 | C=C (Alkene) | Stretching |
| 1510-1530 & 1340-1360 | NO₂ (Nitro group) | Asymmetric & Symmetric Stretching |
| 970-980 | =C-H (trans-alkene) | Out-of-plane bend |
Mass Spectrometry (MS)
The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern.[6]
| m/z | Fragment |
| 177 | [M]⁺ (Molecular ion) |
| 160 | [M - OH]⁺ |
| 130 | [M - NO₂ - H]⁺ |
| 102 | [C₇H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Safety and Handling
4-Nitrocinnamaldehyde is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Safe Handling Protocol
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12][13]
-
Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[12][13]
-
Handling : Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12][13] Wash hands thoroughly after handling.[11][12]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[12]
-
Spills : In case of a spill, avoid generating dust.[13] Use a HEPA-filtered vacuum for cleanup.[13]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Nitrocinnamaldehyde is a compound of significant utility in both synthetic chemistry and as a lead for drug discovery. Its straightforward synthesis and versatile reactivity make it an important precursor for more complex molecules. Furthermore, its demonstrated efficacy as an antibiofilm agent opens up new avenues for the development of novel treatments for persistent bacterial infections. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to exploit its full potential.
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Loba Chemie. (2015, April 9). 4–NITROBENZALDEHYDE AR MSDS | CAS 555-16-8 MSDS. [Link]
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National Institutes of Health. (2022, June 29). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC. [Link]
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National Institutes of Health. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of p-Nitrocinnamaldehyde
This guide provides an in-depth analysis of the core physicochemical properties of p-nitrocinnamaldehyde, a key organic compound utilized in various research and development sectors, including medicinal chemistry and material science. This document is structured to deliver not only foundational data but also the underlying scientific principles and validated experimental protocols for its characterization, tailored for researchers, scientists, and drug development professionals.
Introduction and Molecular Profile
p-Nitrocinnamaldehyde, systematically named (2E)-3-(4-nitrophenyl)prop-2-enal, is an aromatic aldehyde featuring a nitro group in the para position of the phenyl ring. This substitution profoundly influences the molecule's electronic properties and reactivity. The presence of an extended π-conjugated system, encompassing the phenyl ring, the alkene double bond, and the aldehyde carbonyl group, is responsible for its characteristic spectroscopic properties and chemical behavior. The strong electron-withdrawing nature of the para-nitro group further polarizes this system, making the compound a valuable intermediate in various chemical syntheses.[1]
Chemical Structure and Identification
The structural integrity and identity of p-nitrocinnamaldehyde are defined by its specific arrangement of atoms and functional groups.
Caption: Reactivity map of p-nitrocinnamaldehyde.
-
Aldehyde Group: Susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. [1]* Alkene Group: Can undergo conjugate (Michael) addition reactions due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Nitro Group: Can be reduced to an amino group, providing a route to various aniline derivatives. The strong electron-withdrawing nature of this group deactivates the aromatic ring towards electrophilic substitution.
For optimal stability, p-nitrocinnamaldehyde should be stored in a cool (2-8°C), dark place under an inert atmosphere to prevent oxidation and degradation. [1][2]Exposure to light, air, and heat can lead to polymerization or oxidation. [3]
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for determining key physicochemical properties are essential.
Protocol for Melting Point Determination
The melting point is a crucial indicator of purity. [4]A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. [4]
Caption: Workflow for Melting Point Determination. [5][6] Detailed Steps:
-
Sample Preparation: A small amount of dry, crystalline p-nitrocinnamaldehyde is finely ground.
-
Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point. 5. Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. For high accuracy, the average of at least three consistent measurements should be taken. [7]
Protocol for Determination of Molar Absorptivity (ε)
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εlc. [8] Detailed Steps:
-
Prepare a Stock Solution: Accurately weigh a small amount of p-nitrocinnamaldehyde and dissolve it in a suitable, UV-transparent solvent (e.g., ethanol or acetonitrile) in a volumetric flask to create a stock solution of known concentration (c₁).
-
Prepare Serial Dilutions: Prepare a series of at least four dilutions from the stock solution with accurately known concentrations (c₂, c₃, c₄, c₅).
-
Acquire UV-Vis Spectrum: Using a spectrophotometer, obtain the full absorption spectrum for the most concentrated solution to identify the wavelength of maximum absorbance (λmax).
-
Measure Absorbance: Set the spectrophotometer to λmax. Measure the absorbance (A) of the solvent (as a blank) and each of the prepared solutions.
-
Construct a Calibration Curve: Plot a graph of Absorbance (A) on the y-axis versus Concentration (c) on the x-axis.
-
Calculate Molar Absorptivity: The plot should yield a straight line passing through the origin. According to the Beer-Lambert law (A = εlc), the slope of this line is equal to εl (where l is the path length of the cuvette, typically 1 cm). [9][10]Calculate ε from the slope.
Causality Note: This multi-point calibration method is superior to a single-point calculation as it validates the linear relationship between absorbance and concentration and minimizes the impact of individual measurement errors, providing a more trustworthy value for ε. [11]
Conclusion
This guide has detailed the essential physicochemical properties of p-nitrocinnamaldehyde, grounding the data in established scientific principles and providing robust, validated protocols for their experimental determination. The unique combination of the nitro, aldehyde, and alkene functionalities within a conjugated system defines its distinct spectral characteristics, solubility profile, and chemical reactivity. For professionals in drug development and scientific research, a thorough understanding of these properties is fundamental to the successful application of this versatile compound.
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Wikipedia. (n.d.). 2-Nitrocinnamaldehyde. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Nitrocinnamaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamaldehyde. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectra of cinnamaldehyde solution. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Accurate measurement of molar absorptivities. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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Math Centre. (n.d.). Calculating the molar absorbance coefficient (ε) from absorbance and concentration data. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
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PubMed. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
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wikiHow. (n.d.). How to Calculate Molar Absorptivity. Retrieved from [Link]
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ResearchGate. (1978). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Retrieved from [Link]
-
Europe PMC. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
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Scribd. (n.d.). Calculation of Molar Absorbtivity. Retrieved from [Link]
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ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
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Chegg.com. (2018). Solved Here is an IR spectrum for cinnamaldehyde. Assign. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of p-nitrobenzaldehyde. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 8.4: Infrared (IR) Spectroscopy. Retrieved from [Link]
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Technical Guide: Solubility Profile & Solvent Selection for 4-Nitrocinnamaldehyde
This guide provides an in-depth technical analysis of the solubility profile of 4-Nitrocinnamaldehyde (CAS: 1734-79-8). It is designed for researchers requiring precise solvent selection for synthesis, purification (recrystallization), and biological assay preparation.
Executive Summary & Chemical Profile
4-Nitrocinnamaldehyde is a nitro-substituted aromatic aldehyde predominantly used as a versatile intermediate in the synthesis of chalcones, pharmaceutical precursors, and antibiofilm agents.[1] Its solubility behavior is governed by two competing structural motifs:
-
The Nitro Group (
): A strong electron-withdrawing group that increases molecular polarity and dipole moment. -
The Cinnamyl Backbone: A conjugated, hydrophobic aromatic system that limits solubility in purely aqueous media.
Key Physicochemical Properties:
-
Physical State: Yellow to brown crystalline solid.
-
Melting Point: 140–144 °C.
-
Polarity: Moderate-High (due to conjugated push-pull system).
-
Solubility Class: Soluble in polar aprotic solvents; sparingly soluble in polar protic solvents (cold); insoluble in non-polar alkanes.
Experimental Solubility Data
While thermodynamic tables for this specific isomer are rare in open literature, operational data from synthesis and biological screening protocols establishes the following solubility limits.
Table 1: Practical Solubility Limits (Operational)
| Solvent Class | Solvent | Solubility Rating | Working Conc. (Est.)[2][3][4][5] | Application |
| Polar Aprotic | DMSO | High | > 50 mg/mL | Biological Stock Solutions |
| Polar Aprotic | DMF | High | > 50 mg/mL | Organic Synthesis |
| Polar Protic | Ethanol (Hot) | High | ~20–30 mg/mL | Recrystallization |
| Polar Protic | Ethanol (Cold) | Low | < 2 mg/mL | Recrystallization (Anti-solvent) |
| Chlorinated | Chloroform ( | Moderate | ~10–20 mg/mL | NMR Spectroscopy |
| Chlorinated | Dichloromethane | Moderate | ~10 mg/mL | Extraction / Work-up |
| Esters | Ethyl Acetate | Moderate | ~5–10 mg/mL | TLC / Column Chromatography |
| Aqueous | Water | Insoluble | < 0.1 mg/mL | Precipitation Medium |
| Non-Polar | Hexane/Heptane | Insoluble | Negligible | Wash Solvent |
Critical Insight: The drastic solubility difference between hot and cold ethanol makes it the gold-standard solvent for purification via recrystallization.
Thermodynamic Fundamentals & Mechanism
Understanding the thermodynamics of dissolution is critical for process scale-up. The dissolution of 4-Nitrocinnamaldehyde is an endothermic process (
Structural Analogue Modeling
In the absence of specific Apelblat parameters for 4-Nitrocinnamaldehyde, data from its structural analogue, 4-Nitrobenzaldehyde , serves as a reliable predictive model.
-
Apelblat Equation Fit: Solubility (
) typically follows . -
Trend: Solubility generally follows the order: DMF > Acetone > Ethyl Acetate > Ethanol > Toluene .[7]
-
Mechanism: The high dipole moment of the nitro group interacts favorably with the high dielectric constants of DMF and DMSO via dipole-dipole interactions. In alcohols (ethanol), hydrogen bonding with the aldehyde oxygen occurs, but the hydrophobic phenyl ring limits overall solubility at low temperatures.
Practical Applications & Protocols
Protocol: Recrystallization from Ethanol
This protocol utilizes the steep solubility curve of 4-Nitrocinnamaldehyde in ethanol to remove impurities.
Reagents: Crude 4-Nitrocinnamaldehyde, 95% Ethanol (EtOH). Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Büchner funnel.
-
Saturation: Place crude solid in a flask. Add minimum volume of hot ethanol (approx. 60–70 °C) dropwise while swirling.
-
Dissolution: Heat until the solid just dissolves. Note: If solution is dark/colored, activated charcoal treatment may be required.
-
Cooling: Remove from heat and allow to cool slowly to room temperature. Do not disturb.
-
Nucleation: Yellow needles should form.[8] For maximum yield, cool further in an ice bath (0–4 °C) for 30 minutes.
-
Filtration: Filter crystals via vacuum filtration.[9][10] Wash with ice-cold ethanol (to remove surface impurities without redissolving product).
-
Drying: Dry in a vacuum oven at 40 °C.
Protocol: Preparation of Biological Stock Solution (100 mM)
For in vitro assays (e.g., antibiofilm or cytotoxicity), a stable stock solution is required.
-
Calculation: Molecular Weight = 177.16 g/mol .[1]
-
Target: 10 mL of 100 mM solution.
-
Mass required:
.
-
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Procedure: Weigh 177.2 mg of powder into a sterile vial. Add 10 mL DMSO. Vortex until clear.
-
Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Visualizations
Solvent Selection Decision Tree
This logic flow aids in selecting the correct solvent based on the experimental goal.
Figure 1: Decision tree for selecting the optimal solvent based on experimental application.
Solubility Determination Workflow (Gravimetric)
If exact solubility data is required for a specific solvent system, follow this self-validating workflow.
Figure 2: Standardized workflow for experimentally determining solubility limits.
References
-
PubChem. (n.d.).[1] 4-Nitrocinnamaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1953). o-Nitrocinnamaldehyde (Synthesis & Purification). Coll. Vol. 3, p. 626. Retrieved from [Link]
-
Zhang, Y., et al. (2021). "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents". Journal of Molecular Liquids. (Inferred analogue data). Retrieved from [Link]
Sources
- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. youtube.com [youtube.com]
- 5. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Home Page [chem.ualberta.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Guide: Synthesis of 4-Nitrocinnamaldehyde via Cross-Aldol Condensation
The following technical guide details the synthesis of 4-Nitrocinnamaldehyde via the aldol condensation mechanism. This document is structured for researchers and process chemists, focusing on mechanistic control, experimental rigor, and reproducibility.
Executive Summary
The synthesis of 4-Nitrocinnamaldehyde (CAS: 1734-79-8) via the cross-aldol condensation of 4-nitrobenzaldehyde and acetaldehyde presents a classic challenge in chemoselectivity. While the reaction is thermodynamically driven by the formation of a conjugated enone system, it is kinetically plagued by the self-condensation of acetaldehyde (poly-aldolization).
This guide provides a protocol that prioritizes kinetic control through the "Slow Addition" technique, minimizing side reactions. We analyze the base-catalyzed mechanism, providing a self-validating workflow that ensures the preferential formation of the crossed product over the homocoupled byproduct.
Mechanistic Deep Dive
The reaction follows a base-catalyzed Claisen-Schmidt condensation pathway. The presence of the nitro group (
Reaction Pathway[1]
-
Enolate Formation (Kinetic Step): The base (typically
) abstracts an -proton from acetaldehyde. 4-Nitrobenzaldehyde has no -protons and cannot enolize, preventing self-condensation of the acceptor. -
Nucleophilic Attack (C-C Bond Formation): The acetaldehyde enolate attacks the highly electrophilic carbonyl of 4-nitrobenzaldehyde.
-
Protonation: The resulting alkoxide abstracts a proton from water/solvent to form the
-hydroxy aldehyde (aldol adduct). -
E1cB Elimination (Thermodynamic Step): Under basic conditions and heat, a proton is removed from the
-position, followed by the ejection of the hydroxide leaving group. This step is irreversible and driven by the stability of the extended -conjugated system.
Mechanistic Visualization
The following diagram illustrates the molecular transformations and the critical "Selectivity Gate" where side reactions are suppressed.[1]
Figure 1: Mechanistic pathway highlighting the critical competition between the desired cross-aldol attack and the undesired self-condensation of acetaldehyde.
Experimental Protocol
This protocol utilizes a semi-batch process to maintain a low instantaneous concentration of acetaldehyde, thereby favoring the cross-reaction with the excess 4-nitrobenzaldehyde.
Reagents & Equipment
-
Reactant A: 4-Nitrobenzaldehyde (15.1 g, 100 mmol) - Recrystallize if impure.
-
Reactant B: Acetaldehyde (5.0 g, ~110 mmol) - Freshly distilled is critical.
-
Catalyst: Sodium Hydroxide (10% aq. solution) or KOH in Ethanol.
-
Solvent: Ethanol (95%) and Water.[2]
-
Apparatus: 3-neck round bottom flask, pressure-equalizing addition funnel, thermometer, ice-salt bath (
).
Step-by-Step Methodology
| Step | Operation | Critical Parameter / Rationale |
| 1 | Preparation | Dissolve 4-nitrobenzaldehyde (100 mmol) in 100 mL Ethanol in the 3-neck flask. Cool to 0–5°C . |
| 2 | Catalyst Addition | Add 10 mL of 10% NaOH solution dropwise. The solution may darken (formation of hemiacetal species). |
| 3 | Controlled Addition | Mix Acetaldehyde (110 mmol) with 20 mL pre-cooled Ethanol in the addition funnel. Add dropwise over 45–60 minutes. |
| 4 | Reaction Phase | Stir at 0–5°C for 2 hours. Low temperature suppresses polymerization. |
| 5 | Dehydration | Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. If precipitation is slow, heat gently to 40°C for 1 hour. |
| 6 | Quenching | Neutralize with dilute Acetic Acid (to pH ~7). This stops the reaction and prevents Cannizzaro side reactions. |
| 7 | Isolation | Cool in an ice bath. The yellow precipitate (crude product) is collected via vacuum filtration. |
| 8 | Purification | Recrystallize from hot Ethanol (95%). Filter while hot to remove polymer residues. |
Workflow Diagram
Figure 2: Operational workflow emphasizing the slow addition phase.
Optimization & Troubleshooting
The following table summarizes common failure modes and their chemical causality.
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Acetaldehyde self-condensation (Polymerization). | Reduce addition rate; ensure temperature stays <5°C during addition. |
| Red/Brown Tar | Cannizzaro reaction or excessive polymerization. | Base concentration too high; use weaker base ( |
| Product is Oil | Incomplete dehydration (Aldol adduct remains). | Increase reaction time at room temp or gently reflux (40-50°C) before quenching. |
| Impurity Peaks (NMR) | Presence of cis-isomer or unreacted aldehyde. | Recrystallize slowly from Ethanol; trans-isomer is thermodynamically favored and less soluble. |
Green Chemistry Alternative
For researchers seeking metal-free or solvent-minimized routes, Organocatalysis using L-Proline has shown promise.
-
Protocol: 10 mol% L-Proline in DMSO/Water.
-
Benefit: Milder conditions, higher stereoselectivity for the E-isomer.
-
Reference: See List et al. for general proline-catalyzed cross-aldol methodologies [1].
References
-
List, B., et al. (2006). The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health (PMC). Link
-
BenchChem. (2025).[2][3][4] Synthesis of 4-Nitrobenzaldehyde Protocols. Link
-
Organic Syntheses. (1953). o-Nitrocinnamaldehyde Synthesis (Analogous Procedure). Org. Synth. 1953, 33, 60. Link
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Mechanisms. Link
Sources
A Guide to the Spectroscopic Characterization of 4-Nitrocinnamaldehyde
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Nitrocinnamaldehyde (C₉H₇NO₃), a valuable intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation and purity assessment are paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of the trans isomer of 4-Nitrocinnamaldehyde, grounded in field-proven insights and established methodologies.
Introduction: The Molecular Blueprint
4-Nitrocinnamaldehyde is an aromatic aldehyde featuring a nitro group substituent on the phenyl ring, conjugated with a propenal side chain. This extensive conjugation and the presence of distinct functional groups (aldehyde, alkene, aromatic ring, and nitro group) give rise to a unique and interpretable spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the characterization of novel derivatives.
The structural integrity of this molecule is the foundation of its chemical reactivity and potential applications. Spectroscopic techniques provide a non-destructive means to verify this structure with high fidelity.
Caption: Molecular structure of 4-Nitrocinnamaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the anisotropic effects of the aromatic ring and the alkene, results in a well-dispersed and highly informative spectrum.
The choice of a suitable deuterated solvent is the first critical step. 4-Nitrocinnamaldehyde is soluble in chloroform-d (CDCl₃), which provides a clean spectral window.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Nitrocinnamaldehyde and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present. The final solution height should be ~4-5 cm.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized through a process called shimming, using the deuterium lock signal from the solvent.
-
Acquisition: Acquire the ¹H NMR spectrum. Standard parameters on a 400 MHz spectrometer typically include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
The ¹H NMR spectrum of trans-4-nitrocinnamaldehyde in CDCl₃ exhibits five distinct signals corresponding to its seven protons.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-c (Aldehyde) | 9.80 | Doublet (d) | 7.5 | 1H |
| H-f, H-f' (Aromatic) | 8.31 | Doublet (d) | ~8.7 | 2H |
| H-e, H-e' (Aromatic) | 7.76 | Doublet (d) | ~8.7 | 2H |
| H-b (Vinylic) | 7.57 | Doublet (d) | 16.2 | 1H |
| H-a (Vinylic) | 6.83 | Doublet of Doublets (dd) | 16.2, 7.5 | 1H |
| Data sourced from ChemicalBook.[1] |
-
Aldehyde Proton (H-c, 9.80 ppm): This proton is the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its anisotropic field. It appears as a doublet due to coupling with the adjacent vinylic proton (H-a).
-
Aromatic Protons (H-f/f', 8.31 ppm & H-e/e', 7.76 ppm): The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing nitro group (H-f/f') are significantly downfield compared to those ortho to the cinnamoyl group (H-e/e').
-
Vinylic Protons (H-b, 7.57 ppm & H-a, 6.83 ppm): These two protons on the double bond show a large coupling constant (J = 16.2 Hz), which is definitive for a trans stereochemistry. H-b is coupled only to H-a, appearing as a doublet. H-a is coupled to both H-b and the aldehyde proton H-c, resulting in a doublet of doublets.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
The protocol is similar to that for ¹H NMR, but typically requires a higher sample concentration due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: Dissolve 15-25 mg of 4-Nitrocinnamaldehyde in 0.6-0.7 mL of CDCl₃.
-
Acquisition: A proton-decoupled ¹³C NMR experiment is standard. This involves irradiating the protons to collapse all ¹³C-¹H couplings, resulting in a spectrum of singlets for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
The IR spectrum of 4-Nitrocinnamaldehyde is dominated by strong absorptions from its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1635 | Medium | C=C Stretch (Alkene) |
| ~1595 | Medium | C=C Stretch (Aromatic) |
| ~1515 | Strong | Asymmetric NO₂ Stretch |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~975 | Strong | C-H Out-of-plane bend (trans-alkene) |
| Data interpreted from the NIST Chemistry WebBook IR Spectrum.[2] |
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp peak in this region is characteristic of the aldehyde carbonyl group. Conjugation lowers this frequency slightly from a typical saturated aldehyde (~1725 cm⁻¹).
-
NO₂ Stretches (~1515 and ~1345 cm⁻¹): Two very strong and distinct peaks are the unmistakable signature of the nitro group. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch.
-
Alkene and Aromatic Stretches (~1635 and ~1595 cm⁻¹): The C=C stretching vibrations for the alkene and the aromatic ring appear in this region.
-
trans-Alkene Bend (~975 cm⁻¹): A strong absorption near this value is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, confirming the stereochemistry observed in the ¹H NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 4-Nitrocinnamaldehyde, the highly conjugated π-system allows for electronic transitions at relatively low energies, resulting in absorption in the UV region.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices.
-
Solution Preparation: Prepare a dilute stock solution of 4-Nitrocinnamaldehyde with a precisely known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (or run a baseline correction) across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
The UV-Vis spectrum is characterized by strong absorption bands corresponding to π → π* electronic transitions within the extensive conjugated system.
| λmax (nm) | Electronic Transition |
| ~315 | π → π* |
| Data sourced from SpectraBase.[3] |
The primary absorption maximum (λmax) around 315 nm is attributed to a π → π* transition involving the entire conjugated system, from the nitro-substituted phenyl ring through the double bond to the carbonyl group. The extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to a longer wavelength (a bathochromic shift) compared to its non-conjugated components. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed as a shoulder at a longer wavelength, though it is often obscured by the much stronger π → π* band.
Conclusion
The comprehensive spectroscopic analysis of 4-Nitrocinnamaldehyde provides a self-validating dataset for its structural confirmation. ¹H and ¹³C NMR define the precise atomic connectivity and stereochemistry, IR spectroscopy confirms the presence of all key functional groups, and UV-Vis spectroscopy elucidates the nature of its conjugated electronic system. Together, these techniques offer an unambiguous and robust characterization essential for any research or development endeavor involving this compound.
References
-
PubChem. (n.d.). 4-Nitrocinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). 4-Nitro-cinnamaldehyde. SpectraBase. Retrieved from [Link]
-
NIST. (n.d.). 4-Nitrocinnamaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Utah. (n.d.). gHMQC NMR Spectrum. Retrieved from [Link]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum of 4-Nitrocinnamaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Technical Guide: 1H NMR Spectrum Interpretation of 4-Nitrocinnamaldehyde
Executive Summary
4-Nitrocinnamaldehyde (CAS: 1734-79-8) is a critical intermediate in the synthesis of pharmaceuticals and organic dyes, often utilized in Knoevenagel condensations.[1] Its proton nuclear magnetic resonance (
This guide provides a rigorous analysis of the 4-nitrocinnamaldehyde spectrum in Chloroform-d (
Molecular Architecture & Electronic Theory
To interpret the spectrum, one must first understand the electronic environment of the protons. 4-Nitrocinnamaldehyde possesses a "push-pull" electronic system, though in this specific case, both terminal groups (Nitro and Aldehyde) are electron-withdrawing, creating a highly electron-deficient aromatic ring and alkene chain.
Structural Zones[1][2][3]
-
The Aldehyde (CHO): An anisotropic group that strongly deshields the aldehydic proton.
-
The Alkene Linker (
): A conjugated system where resonance effects differentiate the and protons. -
The Aromatic Core: A para-substituted benzene ring. The nitro group (
) exerts a powerful inductive ( ) and mesomeric ( ) effect, significantly deshielding the ortho protons.
Visualization: Electronic Logic Flow
The following diagram maps the structural features to their expected spectral consequences.
Caption: Figure 1. Causal map linking functional groups to specific NMR chemical shift regions.
Experimental Protocol (Self-Validating)
High-resolution data depends on proper sample preparation. The following protocol minimizes solvent artifacts and ensures resolution of the aromatic coupling patterns.
Materials
-
Analyte: ~10–15 mg 4-Nitrocinnamaldehyde (Solid).
-
Solvent: 0.6 mL Chloroform-d (
, 99.8% D) with 0.03% TMS (Tetramethylsilane).-
Note: DMSO-
may be used if solubility is an issue, but it will shift the aldehyde peak downfield and may broaden signals due to viscosity.
-
-
Tube: 5mm high-precision NMR tube.
Workflow
-
Dissolution: Dissolve solid fully in
. Ensure the solution is clear yellow; turbidity indicates undissolved solids which will ruin shimming. -
Filtration (Optional): If particles persist, filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
Pulse Angle:
(standard). -
Relaxation Delay (
): second (ensure integration accuracy). -
Scans: 16–32 scans are usually sufficient for this concentration.
-
-
Processing:
-
Reference the TMS peak to 0.00 ppm or the residual
peak to 7.26 ppm. -
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to reduce noise.
-
Spectral Analysis & Interpretation
The spectrum of 4-nitrocinnamaldehyde in
Data Summary Table
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| Aldehyde (H-1) | 9.79 – 9.81 | Doublet (d) | 1H | |
| Aromatic (Ortho to | 8.28 – 8.32 | Doublet* (d) | 2H | |
| Aromatic (Meta to | 7.75 – 7.78 | Doublet* (d) | 2H | |
| Vinyl | 7.55 – 7.59 | Doublet (d) | 1H | |
| Vinyl | 6.83 – 6.86 | Doublet of Doublets (dd) | 1H | |
| Solvent ( | 7.26 | Singlet | - | - |
*Note: The aromatic region is technically an AA'BB' system but often appears as two distinct doublets (pseudo-AB) in lower field strengths.
Detailed Breakdown
Region 1: The Aldehyde (9.5 – 10.0 ppm)
-
Signal: A clean doublet at ~9.80 ppm .
-
Mechanism: The carbonyl oxygen creates a strong magnetic anisotropy, deshielding the attached proton.
-
Coupling: It appears as a doublet because it couples to the adjacent
-vinyl proton (H-2) with a constant of Hz. -
Validation: If this peak is a singlet, your sample may be oxidized to the carboxylic acid (4-nitrocinnamic acid), or the coupling is unresolved due to poor shimming.
Region 2: The Aromatic Zone (7.7 – 8.4 ppm)[2]
-
Pattern: Two sets of signals integrating to 2H each.[1]
-
H-Ortho (to
): The doublet at ~8.30 ppm .[2] The nitro group is strongly electron-withdrawing. It pulls electron density away from the ring, particularly at the ortho and para positions. Since the para position is occupied by the alkene chain, the ortho protons are heavily deshielded (shifted downfield). -
H-Meta (to
): The doublet at ~7.77 ppm . These are closer to the alkene chain.[1] While still deshielded relative to benzene (7.26 ppm), they are less affected by the nitro group than their neighbors.
Region 3: The Alkene Linker (6.5 – 7.6 ppm)
This region confirms the connectivity and stereochemistry.
-
-Proton (H-3): Found at ~7.57 ppm .
-
Why Downfield? Resonance theory (
) places partial positive charge character on the -carbon, deshielding this proton. It often overlaps slightly with the aromatic signals.
-
-
-Proton (H-2): Found at ~6.85 ppm .[2]
-
Why Upfield? It is closer to the carbonyl but lacks the resonance deshielding of the
-proton. -
Multiplicity: It appears as a doublet of doublets (dd) . It couples to the
-proton (large ) and the aldehyde proton (smaller ).
-
Stereochemistry: The "Trans" Confirmation
The most critical structural validation provided by NMR is the geometry of the double bond.
-
The Metric: The coupling constant (
) between the and vinyl protons. -
The Rule:
-
Cis (Z) coupling:
Hz. -
Trans (E) coupling:
Hz.
-
-
The Result: 4-Nitrocinnamaldehyde typically exhibits
Hz .[2] This large value confirms the (E)-isomer (trans) configuration, which is thermodynamically favored during synthesis.
Stereochemical Validation Workflow
Caption: Figure 2.[1][3] Logic flow for determining stereochemistry based on coupling constants.
References
-
Sigma-Aldrich. (n.d.).[1][4] 4-Nitrocinnamaldehyde, predominantly trans.[1][2][4][5][6][7] Product No. 281670.[1] Retrieved from [4]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[7] SDBS No. 6046: 4-Nitrocinnamaldehyde. Spectral Database for Organic Compounds (SDBS).[7] Retrieved from
-
ChemicalBook. (2025). 4-Nitrocinnamaldehyde NMR Spectrum. Retrieved from [2]
-
PubChem. (n.d.). 4-Nitrocinnamaldehyde Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Nitrocinnamaldehyde, predominantly trans 98 49678-08-2 [sigmaaldrich.com]
- 5. 4-Nitrocinnamaldehyde, predominantly trans | CAS 49678-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.utah.edu [chemistry.utah.edu]
An In-depth Technical Guide to the FT-IR Analysis of Functional Groups in 4-Nitrocinnamaldehyde
Introduction
4-Nitrocinnamaldehyde is a valuable organic compound characterized by a multifaceted structure that includes an aromatic nitro group, an aldehyde, and a carbon-carbon double bond, all conjugated within one molecule. This unique arrangement of functional groups makes it a significant subject for spectroscopic analysis. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a primary analytical technique for the structural elucidation and quality control of such molecules. It provides a rapid, non-destructive, and highly specific fingerprint of the compound by probing its molecular vibrations.
This guide offers a detailed exploration of the FT-IR spectrum of 4-Nitrocinnamaldehyde. We will dissect the spectrum by correlating specific absorption bands with the vibrational modes of each functional group. The causality behind observed peak positions, particularly the shifts induced by electronic and resonance effects, will be explained. Furthermore, this document provides a field-proven, step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), a common and efficient FT-IR sampling technique.
Molecular Structure and Key Functional Groups
To interpret the FT-IR spectrum of 4-Nitrocinnamaldehyde, it is essential to first understand its molecular architecture. The structure consists of a benzene ring substituted with a nitro group (NO₂) at the para position relative to a propenal side chain. This arrangement creates an extended conjugated system, which significantly influences the vibrational frequencies of the involved functional groups.
The primary functional groups for FT-IR analysis are:
-
The Aromatic Nitro Group (-NO₂)
-
The Conjugated Aldehyde Group (-CHO)
-
The α,β-Unsaturated Alkene Group (C=C)
-
The Para-Substituted Benzene Ring
Caption: Molecular structure of 4-Nitrocinnamaldehyde with key functional groups highlighted.
FT-IR Spectral Analysis: A Functional Group Approach
The infrared spectrum of 4-Nitrocinnamaldehyde is rich with information. The analysis below breaks down the characteristic absorption bands by functional group.
The Aromatic Nitro Group (NO₂) Vibrations
The nitro group is strongly electron-withdrawing and highly polar, which results in some of the most intense and easily identifiable peaks in the spectrum.[1][2]
-
Asymmetric NO₂ Stretch (νₐₛ): This vibration produces a very strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to its aliphatic counterparts.[1][3] For 4-Nitrocinnamaldehyde, this peak is expected around 1523 cm⁻¹ .[4]
-
Symmetric NO₂ Stretch (νₛ): A second strong band appears in the 1360-1290 cm⁻¹ range, corresponding to the symmetric stretching of the two N-O bonds.[1][3] In this molecule, it is typically observed near 1343 cm⁻¹ .[4]
The presence of these two strong bands is a definitive indicator of the nitro functional group.[2]
The Conjugated Aldehyde Group (CHO) Vibrations
The aldehyde group provides several distinct vibrational bands.
-
Carbonyl C=O Stretch (νC=O): The C=O stretching vibration in aldehydes gives rise to a strong absorption band.[5][6] For saturated aliphatic aldehydes, this peak appears around 1740-1720 cm⁻¹. However, in 4-Nitrocinnamaldehyde, the aldehyde group is conjugated with both a C=C double bond and the aromatic ring. This extended conjugation delocalizes the pi-electrons, weakening the C=O double bond and lowering its vibrational frequency.[5][7][8] Consequently, the C=O stretch is expected in the range of 1710-1685 cm⁻¹ .[7][9]
-
Aldehydic C-H Stretch (νC-H): A key diagnostic feature for aldehydes is the C-H stretching of the hydrogen attached to the carbonyl carbon.[5] This typically appears as a pair of weak to medium bands, one near 2860-2800 cm⁻¹ and another, often more distinct, near 2760-2700 cm⁻¹ .[5] The latter peak is particularly useful for distinguishing aldehydes from ketones.[10]
The α,β-Unsaturated System and Aromatic Ring Vibrations
The carbon-carbon double bonds of the vinyl group and the aromatic ring also produce characteristic absorptions.
-
Alkene C=C Stretch (νC=C): The stretching of the carbon-carbon double bond in the cinnamaldehyde backbone typically gives a medium intensity peak around 1650 cm⁻¹ . Its intensity is enhanced due to conjugation with the carbonyl group.
-
Aromatic C=C Stretch (νC=C): The in-ring C=C stretching vibrations of the benzene ring usually appear as a set of two or three bands of variable intensity in the 1600-1400 cm⁻¹ region.[11] Common peaks are expected near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[11]
-
Aromatic C-H Stretch (νC-H): The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹. Look for weak to medium bands in the 3100-3000 cm⁻¹ region.[11] For 4-nitrobenzaldehyde, a related compound, these vibrations are noted around 3113-3099 cm⁻¹.
-
Out-of-Plane C-H Bending (γC-H): The substitution pattern on the benzene ring can be inferred from the strong out-of-plane ("oop") C-H bending vibrations in the 900-675 cm⁻¹ region.[11] For a para-substituted (1,4-disubstituted) ring, a strong band is expected between 800-860 cm⁻¹ .
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders like 4-Nitrocinnamaldehyde due to its minimal sample preparation requirements and ease of use.[12][13]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., a lint-free tissue).
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere and is essential for generating a clean sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 4-Nitrocinnamaldehyde powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.[14]
-
-
Pressure Application:
-
Sample Spectrum Collection:
-
Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After data collection, clean the sample from the ATR crystal using the same procedure as in Step 2.
-
If necessary, apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Caption: Experimental workflow for ATR-FT-IR analysis of a solid sample.
Data Summary Table
The following table summarizes the expected characteristic FT-IR absorption bands for 4-Nitrocinnamaldehyde.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 2860 - 2800 | Weak | C-H Stretch | Aldehyde (-CHO) |
| 2760 - 2700 | Medium-Weak | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |
| 1710 - 1685 | Strong | C=O Stretch (Conjugated) | Aldehyde (-CHO) |
| ~1650 | Medium | C=C Stretch | Alkene |
| 1600 - 1585 | Medium-Variable | C=C Stretch (In-ring) | Aromatic Ring |
| 1550 - 1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |
| 1500 - 1400 | Medium-Variable | C=C Stretch (In-ring) | Aromatic Ring |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |
| 860 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic (p-subst.) |
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of 4-Nitrocinnamaldehyde. The spectrum provides a clear and detailed vibrational fingerprint, allowing for the unambiguous identification of its key functional groups. The strong, characteristic asymmetric and symmetric stretches of the nitro group, the conjugated carbonyl stretch of the aldehyde, and the specific C-H vibrations of both the aldehyde and the aromatic ring collectively confirm the molecule's identity. The step-by-step ATR-FT-IR protocol described herein offers a reliable and efficient method for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and quality control settings.
References
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link].
-
S. Periandy, et al. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics. Available from: [Link].
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link].
-
University of Calgary. IR: nitro groups. Available from: [Link].
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link].
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link].
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link].
-
NIST WebBook. 4-Nitrocinnamaldehyde. Available from: [Link].
-
University of Calgary. IR: aldehydes. Available from: [Link].
-
PMC. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available from: [Link].
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link].
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available from: [Link].
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link].
-
PubChem - NIH. 4-Nitrocinnamaldehyde. Available from: [Link].
-
ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link].
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link].
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].
-
RSC Publishing. Ultraviolet and infrared spectra of some aromatic nitro-compounds. Available from: [Link].
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].
-
Ir Spectra Functional Groups. Ir Spectra Functional Groups. Available from: [Link].
-
ResearchGate. FTIR spectra of cinnamaldehyde, Acetem, and their mixture. The Acetem.... Available from: [Link].
-
YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available from: [Link].
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Introduction: The Analytical Imperative for 4-Nitrocinnamaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nitrocinnamaldehyde
4-Nitrocinnamaldehyde (C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) is a key intermediate in organic synthesis, finding application in the development of pharmaceuticals and specialized chemical agents. Its structure, comprising a nitro-substituted aromatic ring conjugated with an α,β-unsaturated aldehyde, presents a unique and informative fragmentation pattern in mass spectrometry. For researchers in drug discovery and process development, a deep understanding of this fragmentation is not merely academic; it is foundational for unambiguous compound identification, purity assessment, and reaction monitoring.
This guide provides a detailed exploration of the mass spectral behavior of 4-nitrocinnamaldehyde, primarily under Electron Ionization (EI), the most common ionization technique for this class of molecule. We will dissect the fragmentation pathways, rationalize the formation of key ions, and provide actionable experimental protocols. The insights herein are designed to equip researchers with the expertise to interpret their own data with confidence and precision.
Part 1: Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of Electron Ionization (70 eV), 4-nitrocinnamaldehyde undergoes extensive and predictable fragmentation. The resulting mass spectrum is a rich fingerprint, characterized by a discernible molecular ion and a series of daughter ions that reveal the molecule's structural components piece by piece. The NIST WebBook and other spectral databases provide reference spectra for this compound, forming the basis of our analysis.[1][2][3]
The molecular ion (M⁺•) is readily observed at a mass-to-charge ratio (m/z) of 177.[1][2] Its presence is crucial, as it confirms the molecular weight of the analyte. The stability of the conjugated aromatic system ensures that the molecular ion is sufficiently abundant to be easily identified.
Key Fragmentation Pathways
The fragmentation of 4-nitrocinnamaldehyde is dominated by cleavages related to the nitro group and the aldehyde functional group, as well as the stability of the aromatic system.
-
Loss of the Nitro Group (NO₂): A characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (•NO₂, 46 Da).[4][5] This leads to the formation of the cinnamaldehyde cation at m/z 131 . This ion subsequently loses a hydrogen radical (H•) to form a highly stable, conjugated cation at m/z 130 , which is one of the most abundant ions in the spectrum.[1]
-
Formation of the Base Peak (m/z 160): The most intense peak in the spectrum, the base peak, is observed at m/z 160 .[1] This corresponds to the loss of a neutral mass of 17 Da. This is best explained by a rearrangement process involving the nitro group, known as a "nitro-nitrite" rearrangement, followed by the loss of a hydroxyl radical (•OH). This type of rearrangement, while complex, is known to occur in certain nitroaromatic compounds.
-
Cleavage of the Aldehyde Group: The aldehyde functionality provides a clear pathway for fragmentation.
-
Formation of Aromatic Fragments: As fragmentation proceeds, we observe ions characteristic of the stable aromatic core.
-
The ion at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), a hallmark of benzene-containing compounds.[6] It is formed by the fragmentation of the side chain from ions like m/z 103 (from an alternative pathway) or m/z 102.
-
Further fragmentation of the phenyl cation by loss of acetylene (C₂H₂, 26 Da) yields the ion at m/z 51 .[6]
-
The major fragmentation pathways under EI are visualized in the diagram below.
Caption: Primary Electron Ionization (EI) fragmentation pathways for 4-Nitrocinnamaldehyde.
Part 2: A Predictive Look at Electrospray Ionization (ESI-MS)
While EI is ideal for volatile, thermally stable compounds, Electrospray Ionization (ESI) is the gold standard for polar, less volatile molecules and is ubiquitous in LC-MS applications. Although specific ESI-MS/MS data for 4-nitrocinnamaldehyde is less common in public databases, we can predict its behavior based on established principles of ESI fragmentation.[7]
In positive-ion mode ESI, 4-nitrocinnamaldehyde would be expected to form a protonated molecule, [M+H]⁺, at m/z 178 . Collision-Induced Dissociation (CID) of this precursor ion would likely proceed via pathways that maintain charge.
Predicted ESI-MS/MS Fragmentation:
-
Neutral Loss of Water: The protonated aldehyde can readily lose a molecule of water (H₂O, 18 Da) to form a highly stabilized acylium ion at m/z 160 .
-
Neutral Loss of Nitrous Acid: A plausible pathway involves the loss of nitrous acid (HNO₂, 47 Da), leading to a fragment at m/z 131 .
-
Loss of Carbon Monoxide: Following the initial loss of water, the fragment at m/z 160 could subsequently lose CO (28 Da) to produce an ion at m/z 132 .
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 4-Nitrocinnamaldehyde.
Part 3: Data Summary
The following table summarizes the key ions observed in the Electron Ionization mass spectrum of 4-nitrocinnamaldehyde, based on data from the ChemicalBook spectral database.[1]
| m/z | Relative Intensity (%) | Proposed Neutral Loss | Proposed Ion Structure |
| 177 | 74.0 | - | Molecular Ion [C₉H₇NO₃]⁺• |
| 160 | 100.0 | •OH (17 Da) | [C₉H₆NO₂]⁺• |
| 131 | 28.3 | •NO₂ (46 Da), then H• (1 Da) | [C₉H₆O]⁺ |
| 130 | 76.7 | •NO₂ (46 Da) | [C₉H₇O]⁺ |
| 103 | 42.9 | •NO₂ (46 Da), then CO (28 Da) | [C₇H₇]⁺ (Tropylium ion analogue) |
| 102 | 39.4 | •NO₂ (46 Da), H• (1 Da), CO (28 Da) | [C₇H₆]⁺• |
| 77 | 60.3 | C₇H₆ side chain | Phenyl Cation [C₆H₅]⁺ |
| 51 | 24.3 | C₂H₂ (26 Da) from m/z 77 | [C₄H₃]⁺ |
Part 4: Experimental Protocol for GC-MS Analysis
This protocol outlines a robust method for acquiring a high-quality EI mass spectrum of 4-nitrocinnamaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This self-validating system ensures reproducibility and accuracy.
Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for GC injection.
-
Procedure:
-
Accurately weigh approximately 1 mg of 4-nitrocinnamaldehyde solid.
-
Dissolve the solid in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.
-
Vortex the vial for 30 seconds to ensure complete dissolution. The final concentration will be ~1 mg/mL.
-
GC-MS Instrumentation and Parameters
-
Rationale: The GC parameters are chosen to ensure good chromatographic separation and peak shape, while the MS parameters are standard for generating a library-searchable EI spectrum.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 450.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Analysis
-
Procedure:
-
Identify the chromatographic peak corresponding to 4-nitrocinnamaldehyde.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent region to obtain a clean spectrum.
-
Compare the resulting spectrum against a reference library (e.g., NIST) for confirmation.[2]
-
Analyze the fragmentation pattern as detailed in Part 1 of this guide.
-
Caption: A validated workflow for the GC-MS analysis of 4-Nitrocinnamaldehyde.
Conclusion
The mass spectrometry fragmentation of 4-nitrocinnamaldehyde is a highly informative process, governed by the interplay between its aromatic nitro and unsaturated aldehyde functionalities. Under Electron Ionization, the molecule yields a rich fingerprint spectrum with a strong molecular ion and characteristic fragments at m/z 160, 130, 102, and 77. By understanding the mechanistic basis for the formation of these ions, researchers can leverage mass spectrometry as a powerful tool for rapid and definitive structural confirmation. The protocols and data presented in this guide serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, enabling them to apply these principles to their own analytical challenges.
References
-
ResearchGate. Mass spectrum fragmentation of compounds 1. [Link]
-
ResearchGate. (PDF) MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. [Link]
-
eGyanKosh. Unit-13 FRAGMENTATION PATTERN-II. [Link]
-
NIST WebBook. 4-Nitrocinnamaldehyde. [Link]
-
PubChem. 4-Nitrocinnamaldehyde. [Link]
-
NIST WebBook. 4-Nitrocinnamaldehyde IR Spectrum. [Link]
-
ResearchGate. Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterisation of synthetic and natural products. [Link]
Sources
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Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of trans-4-Nitrocinnamaldehyde
Executive Summary & Molecular Architecture[1]
Subject: trans-4-Nitrocinnamaldehyde (4-NCA)
CAS: 1734-79-8
Molecular Formula:
trans-4-Nitrocinnamaldehyde represents a classic "push-pull"
However, the utility of 4-NCA in bulk applications is governed by its solid-state packing. Despite its high molecular NLO response, the parent compound typically crystallizes in a centrosymmetric space group (predominantly Monoclinic
Experimental Crystallogenesis
To obtain device-grade single crystals or high-purity powder for diffraction analysis, a controlled slow-evaporation method is required. The high dipole moment of 4-NCA necessitates polar aprotic or protic solvents to mediate the crystallization rate.
Crystallization Protocol (Self-Validating)
Objective: Growth of single crystals suitable for XRD analysis (
| Parameter | Specification | Causality / Rationale |
| Solvent System | Ethanol (Abs.) or Acetone | Solubilizes the polar nitro group; moderate vapor pressure allows controlled supersaturation. |
| Concentration | 0.1 M (Sat.[1] at 40°C) | Ensures supersaturation is reached upon cooling/evaporation without rapid precipitation.[1] |
| Temperature | 40°C | Thermal gradient promotes nucleation; slow cooling prevents polycrystalline agglomeration. |
| Filtration | 0.22 | Removes dust nuclei that cause twinning or defects. |
| Growth Period | 5–7 Days | Allows thermodynamic ordering of the lattice (minimizing defects).[1] |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.77g of 4-NCA in 100 mL of warm Ethanol (40°C). Stir until the solution is optically clear.
-
Filtration: Filter the warm solution through a 0.22
m syringe filter into a clean borosilicate vial. -
Sealing: Cover the vial with Parafilm and punch 3–5 pinholes to restrict evaporation rates.
-
Incubation: Place in a vibration-free environment at constant temperature (25°C).
-
Harvesting: Crystals appear as yellow needles/prisms. Wash with cold hexane to remove surface impurities.
Structural Elucidation (XRD Analysis)[1]
The solid-state behavior of 4-NCA is defined by the competition between dipolar interactions and weak hydrogen bonding.
Molecular Geometry
The molecule adopts a planar trans (E) conformation.[1] The planarity is enforced by the extended conjugation across the phenyl ring and the alkene bridge.
-
Torsion Angles: The
and torsion angles are near or , maximizing orbital overlap.[1] -
Bond Lengths: Evidence of quinoid character is often observed in the phenyl ring due to the strong electron withdrawal by the nitro group.
Crystal Packing & Space Group
While specific polymorphs can vary, the dominant phase for 4-NCA and its immediate derivatives is Monoclinic, Space Group
-
Lattice Characteristics:
-
Centrosymmetry: The unit cell contains an inversion center.
-
Dipole Alignment: Molecules stack in an antiparallel "head-to-tail" fashion. The nitro group (negative potential) of one molecule aligns near the aldehyde/alkene (positive potential) of its neighbor.[1]
-
Consequence: This antiparallel alignment results in a net dipole moment of zero for the bulk crystal, rendering it SHG Inactive (Second Harmonic Generation = 0).[1]
-
Supramolecular Interactions
The lattice is stabilized by a network of weak non-covalent interactions:
- Hydrogen Bonds: The nitro oxygens act as acceptors for aromatic protons.
- Stacking: The planar aromatic rings stack with a separation of ~3.4–3.6 Å, providing thermal stability (MP: 140–143°C).[1]
Visualization: Structural Logic & Pathways
The following diagram illustrates the relationship between the molecular "push-pull" nature and the resulting crystal packing dilemma, leading to the synthesis of derivatives (Schiff bases) to restore NLO activity.
Figure 1: Structural logic flow from molecular properties to bulk crystal behavior.[1] The natural tendency for antiparallel pairing (Red) necessitates chemical modification (Green) for NLO applications.[1]
Physicochemical Implications for Drug & Material Development
Non-Linear Optics (NLO)
For researchers in optoelectronics, 4-NCA is a "paradox" material.[1]
-
Micro: High molecular
(hyperpolarizability).[1] -
Macro: Zero
(bulk susceptibility) due to packing. -
Actionable Insight: Do not use pure 4-NCA for bulk frequency doubling. Instead, use it as a ligand to form Schiff bases (e.g., with 4-aminoantipyrine or hydrazines).[1] These derivatives often crystallize in non-centrosymmetric space groups (like
or ), restoring SHG activity [1, 2].[1]
Pharmaceutical Solubility
The planar, rigid structure limits aqueous solubility.[1]
-
Solubility Profile: Insoluble in water; Soluble in DMSO, DMF, Ethanol.[1]
-
Implication: For biological assays (antimicrobial testing), stock solutions must be prepared in DMSO (typically 10-20 mM) before dilution into aqueous media.[1]
Data Summary Table[1]
| Property | Value / Description | Source |
| Crystal System | Monoclinic (Typical) | [1, 3] |
| Space Group | [1, 3] | |
| Melting Point | 140 – 143 °C | [4] |
| Molecular Geometry | Planar, trans-isomer | [1] |
| Key Interaction | Antiparallel Dipole Stacking | [1] |
| NLO Status | Molecularly Active / Bulk Inactive | [1] |
References
-
Ani, F. E., et al. (2021). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde.[1][2][3][4] Scientific Reports, 11, 8151.[1][2][3] [Link][1][4]
-
Cha, J. H., et al. (2012). 2,2'-[(E)-3-(4-Nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one). Acta Crystallographica Section E, 68(8), o2510.[1] [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Search for "4-nitrocinnamaldehyde derivatives" (Refcodes: FELDAE, KALJUF).[1] [Link][1]
Sources
- 1. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07856J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Whitepaper: Unlocking Synthetic Pathways: An In-depth Analysis of the Electrophilic Reactivity of the Aldehyde Group in 4-Nitrocinnamaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrocinnamaldehyde is a versatile bifunctional organic compound featuring an aldehyde, a conjugated alkene, and an electron-withdrawing nitro group. This unique molecular architecture imbues the aldehyde group with heightened electrophilicity, making it a valuable synthon in organic chemistry and drug development. This guide provides a comprehensive analysis of the electronic factors governing the reactivity of 4-nitrocinnamaldehyde, explores its key reaction pathways, and presents detailed experimental protocols. We will dissect the causality behind its reactivity, offering field-proven insights for researchers aiming to leverage this potent building block in complex molecular design.
Introduction: The Molecular Architecture of 4-Nitrocinnamaldehyde
4-Nitrocinnamaldehyde, with the chemical formula C₉H₇NO₃, is a crystalline solid that serves as a pivotal intermediate in numerous synthetic applications.[1][2] Its structure is characterized by a para-substituted nitrobenzene ring connected to an α,β-unsaturated aldehyde moiety. This conjugation across the entire molecule, coupled with the potent electron-withdrawing nature of the nitro group, creates a highly polarized system. Understanding the interplay of these electronic effects is fundamental to predicting and controlling its chemical behavior.
Table 1: Physicochemical Properties of 4-Nitrocinnamaldehyde
| Property | Value | Source |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 140-143 °C | [2] |
| Appearance | Light yellow to brown solid | [3] |
| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-enal | [1] |
| CAS Number | 49678-08-2 | [2] |
The Heart of Reactivity: Electronic Effects Governing Electrophilicity
The enhanced reactivity of the aldehyde group in 4-nitrocinnamaldehyde is not a serendipitous property but a direct consequence of predictable electronic effects. Two primary mechanisms are at play: the inductive effect and the resonance effect.[4][5]
-
Inductive Effect (-I): The nitro group (-NO₂) is strongly electronegative. It pulls electron density through the sigma bonds of the benzene ring and the conjugated system towards itself. This withdrawal of electrons inductively de-shields the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more potent electrophilic center.
-
Resonance Effect (-R): More significantly, the nitro group exerts a powerful electron-withdrawing resonance effect. It delocalizes the π-electrons of the benzene ring and the entire conjugated cinnamaldehyde system. This delocalization extends to the carbonyl group, further amplifying the electrophilic character of the carbonyl carbon and, notably, the β-carbon of the alkene.
The confluence of these effects makes the aldehyde in 4-nitrocinnamaldehyde significantly more susceptible to nucleophilic attack compared to unsubstituted cinnamaldehyde or simple aliphatic aldehydes.[6]
Caption: Generalized workflow for an organocatalyzed Michael addition.
Condensation Reactions
The aldehyde functionality makes 4-nitrocinnamaldehyde a prime substrate for condensation reactions, such as the Claisen-Schmidt condensation, to form larger conjugated systems. [7]This reaction typically involves the base-catalyzed reaction of the aldehyde with a ketone possessing α-hydrogens. Such reactions are fundamental for synthesizing chalcones and other related compounds, many of which exhibit significant biological activity.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, with clear checkpoints for reaction monitoring and product characterization.
Protocol: Synthesis of 4-Nitrocinnamaldehyde via Claisen-Schmidt Condensation
This protocol details the synthesis from 4-nitrobenzaldehyde and acetaldehyde, a common laboratory preparation. [8][9] Materials:
-
4-Nitrobenzaldehyde
-
Acetaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ice bath
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-nitrobenzaldehyde in 100 mL of ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: While maintaining the temperature below 10 °C, slowly add 15 mL of 10% aqueous NaOH solution dropwise over 20 minutes. The solution will turn dark.
-
Acetaldehyde Addition: To this cold solution, add 6.0 mL of acetaldehyde dropwise, ensuring the temperature remains below 15 °C.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. A precipitate will form.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the 4-nitrobenzaldehyde spot indicates reaction completion.
-
Isolation: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50 °C. The expected yield is typically high.
-
Characterization (Self-Validation): Confirm the product's identity and purity by measuring its melting point (140-143 °C) and acquiring ¹H NMR and IR spectra. The IR spectrum should show characteristic peaks for the aldehyde C-H stretch (~2850, 2750 cm⁻¹), carbonyl C=O stretch (~1700 cm⁻¹), and nitro group N-O stretches (~1520, 1350 cm⁻¹). [10]
Applications in Drug Discovery and Materials Science
The predictable reactivity and rigid, conjugated structure of 4-nitrocinnamaldehyde make it a valuable scaffold in several advanced applications:
-
Pharmaceutical Intermediates: It serves as a building block for synthesizing molecules with potential therapeutic properties, including anti-inflammatory and antimicrobial agents. [11]* Functional Materials: Its conjugated system and polar nature are exploited in the creation of photoactive materials and functionalized compounds for molecular electronics. [11]* Chemical Sensing: Derivatives of 4-nitrocinnamaldehyde can be designed as colorimetric sensors, where a reaction with an analyte induces a change in the conjugated system, leading to a visible color change.
Conclusion
4-Nitrocinnamaldehyde is more than a simple organic reagent; it is a precisely engineered electrophile. The powerful electron-withdrawing nitro group fundamentally enhances the reactivity of the aldehyde and the conjugated system, enabling a wide range of selective and efficient chemical transformations. For researchers in organic synthesis and drug development, a thorough understanding of the electronic principles outlined in this guide is crucial for harnessing the full synthetic potential of this versatile molecule. By applying the robust protocols and mechanistic insights provided, scientists can confidently integrate 4-nitrocinnamaldehyde into complex synthetic strategies to build the next generation of functional molecules.
References
-
Title: 21.7: Reactions of Aldehydes and Ketones—General Considerations Source: Chemistry LibreTexts URL: [Link]
-
Title: 4-Nitrocinnamaldehyde Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Aldehydes And Ketones Important Reactions Source: Jack Westin URL: [Link]
-
Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Nitro compound synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Cinnamaldehyde, o-nitro- Source: Organic Syntheses URL: [Link]
-
Title: p-NITROBENZALDEHYDE Source: Organic Syntheses URL: [Link]
-
Title: Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde Source: ResearchGate URL: [Link]
-
Title: Nitro Substrates in Reductive Electrosynthesis: A Review Source: ACS Electrochemistry URL: [Link]
-
Title: Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session Source: YouTube URL: [Link]
-
Title: The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect Source: ResearchGate URL: [Link]
-
Title: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Source: Organic Syntheses URL: [Link]
-
Title: Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised Source: ResearchGate URL: [Link]
-
Title: Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction Source: OICC Press URL: [Link]
-
Title: The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts Source: MDPI URL: [Link]
-
Title: SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS Source: St. Paul's Cathedral Mission College URL: [Link]
-
Title: The Michael Addition + 1,4 Additions with Soft Nucleophiles Source: YouTube URL: [Link]
-
Title: Study of Electronic Effect in Organic Reactions Introduction Source: Francis Academic Press URL: [Link]
-
Title: Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording] Source: YouTube URL: [Link]
-
Title: SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS Source: St. Paul's Cathedral Mission College URL: [Link]
-
Title: 4 Electronic Effects Source: Scribd URL: [Link]
-
Title: Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde Source: PubMed Central, National Institutes of Health URL: [Link]
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Technical Guide: Asymmetric Michael Addition to 4-Nitrocinnamaldehyde
Executive Summary
4-Nitrocinnamaldehyde represents a "privileged electrophile" in organic synthesis. Its reactivity is governed by the synergistic electron-withdrawing effects of the aldehyde carbonyl and the para-nitro group, which dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy at the
This guide details the strategic deployment of 4-nitrocinnamaldehyde in Michael addition reactions, specifically focusing on iminium-activated organocatalysis . This methodology is the gold standard for generating chiral
Part 1: Mechanistic Underpinnings
The Electronic Landscape
The reactivity of 4-nitrocinnamaldehyde is defined by its extended conjugation. The nitro group (
However, direct addition often suffers from poor stereocontrol and competing 1,2-addition (aldol pathways). To overcome this, we utilize LUMO-lowering organocatalysis .
Iminium Catalysis: The Engine of Stereocontrol
The most robust approach involves secondary amine catalysts (e.g., Jørgensen-Hayashi catalysts). The mechanism proceeds as follows:
-
Condensation: The chiral amine condenses with the aldehyde to form an iminium ion .
-
Activation: This cationic species has a significantly lower LUMO than the free aldehyde, accelerating nucleophilic attack exclusively at the
-position. -
Stereo-differentiation: The bulky silyl ether group on the catalyst shields one face of the alkene, forcing the nucleophile to attack from the opposing face (typically the Si-face).
-
Hydrolysis: The resulting enamine is hydrolyzed to release the chiral product and regenerate the catalyst.
Expert Insight: While textbook mechanisms often depict a discrete product-iminium species, recent kinetic studies suggest that in aqueous/organic interfaces, the rate-limiting step is often the hydrolysis of the enamine intermediate , not the C-C bond formation itself [1].
Visualization: The Catalytic Cycle
The following diagram illustrates the iminium activation cycle specific to nitromethane addition.
Figure 1: Organocatalytic Iminium Activation Cycle showing the critical path from substrate condensation to hydrolytic turnover.
Part 2: Strategic Methodologies
Protocol A: Enantioselective Addition of Nitromethane
This protocol yields chiral
Reagents:
-
Substrate: 4-Nitrocinnamaldehyde (1.0 equiv)
-
Nucleophile: Nitromethane (5.0 equiv)
-
Catalyst: (S)-TMS-diarylprolinol ether (10-20 mol%)
-
Additive: Benzoic acid (10-20 mol%) – Critical for aiding hydrolysis.
-
Solvent: Toluene or CHCl
(anhydrous).
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried reaction vial, dissolve the organocatalyst (0.10 mmol) and benzoic acid (0.10 mmol) in toluene (2.0 mL). Stir for 10 minutes at room temperature to ensure homogenous acid-base association.
-
Substrate Addition: Add 4-nitrocinnamaldehyde (1.0 mmol). The solution should turn yellow/orange.
-
Nucleophile Introduction: Add nitromethane (5.0 mmol). Note: Excess nitromethane is required to drive equilibrium and act as a co-solvent.
-
Reaction Monitoring: Stir at 0°C to Room Temperature. Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by a more polar product spot.-
Duration: Typically 24–48 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH
Cl. -
Extract with Et
O ( mL). -
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash column chromatography on silica gel.
-
Caution: The product is an aldehyde and can be unstable on silica for long periods. Elute quickly.
-
Expected Data Profile:
| Parameter | Specification | Notes |
| Yield | 75–90% | Lower yields often indicate incomplete hydrolysis. |
| ee% | 90–98% | Determined via Chiral HPLC (e.g., Chiralpak AD-H). |
| dr | >20:1 | If substituted nitroalkanes are used (e.g., nitroethane). |
Part 3: Pharmaceutical Application (GABA Analogs)
The Michael adduct of 4-nitrocinnamaldehyde serves as a scaffold for "Nitro-Baclofen" analogs. While Baclofen utilizes a 4-chloro substituent, the 4-nitro variant allows for further reduction to diamines or unique binding profiles at the GABA
Synthesis Workflow
The transformation of the Michael adduct into a bioactive pharmacophore involves oxidation and reduction sequences.
Figure 2: Synthetic pathway from 4-nitrocinnamaldehyde to GABA analogs.[1]
Critical Process Parameters (CPPs)
-
Oxidation Step: The aldehyde is best oxidized to the carboxylic acid using Pinnick Oxidation (NaClO
, NaH PO , 2-methyl-2-butene). This avoids oxidizing the nitro group or the aromatic ring. -
Nitro Reduction: Hydrogenation using Raney Nickel is preferred over Pd/C if the aromatic ring contains halogens (to avoid dehalogenation), though for the 4-nitro substrate, Pd/C is acceptable.
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Racemization:
-
Cause: High temperature or basic workup conditions.[1]
-
Fix: Keep reaction at 0°C–RT. Use acidic/neutral workup.
-
-
Stalled Conversion:
-
Cause: Product inhibition (the product enamine is stable and won't hydrolyze).
-
Fix: Add 10–20 mol% benzoic acid or acetic acid as a co-catalyst to facilitate turnover [2].
-
-
Polymerization:
-
Cause: 4-Nitrocinnamaldehyde is prone to radical polymerization under high concentration.
-
Fix: Perform reactions at 0.1 M to 0.5 M concentration.
-
Solvent Effects
Solvent choice dictates the tightness of the ion pair in the transition state.
-
Toluene: Best for enantioselectivity (tight ion pair).
-
DCM/CHCl
: Higher solubility, slightly lower ee%. -
Alcohols: Generally avoid; they interfere with iminium formation.
References
-
Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde. Source: National Institutes of Health (PMC) URL:[Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to
-Amino Acids. Source: National Institutes of Health (PMC) URL:[Link] -
Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Source: Royal Society of Chemistry (Chem. Commun.) URL:[Link]
-
A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
A Comprehensive Technical Guide to the Theoretical Calculation of 4-Nitrocinnamaldehyde's Frontier Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical calculation of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for 4-Nitrocinnamaldehyde. This molecule is of significant interest in medicinal chemistry and materials science due to its electronic properties. Understanding its FMOs is crucial for predicting its reactivity, stability, and potential as a chromophore. This guide details the application of Density Functional Theory (DFT) for these calculations, focusing on the justification for methodological choices, a step-by-step computational protocol, and the correlation of theoretical data with experimental results to ensure scientific integrity.
Introduction: The Significance of Frontier Orbitals in Molecular Design
In the realm of computational chemistry and drug development, the electronic structure of a molecule is a primary determinant of its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies this complex picture by focusing on the interactions between the HOMO and LUMO.[1] The energy and spatial distribution of these orbitals govern a molecule's reactivity, electronic transitions, and non-linear optical properties.[2]
4-Nitrocinnamaldehyde (4-NCA) presents a compelling case study. Its structure, featuring an electron-withdrawing nitro group and a conjugated π-system, suggests interesting electronic characteristics that are highly dependent on the nature of its frontier orbitals. A precise theoretical understanding of the HOMO-LUMO gap and their electron density distributions can inform the design of novel derivatives with tailored properties for applications ranging from targeted therapeutics to advanced optical materials.
This guide will provide a robust framework for performing and interpreting these calculations, grounded in the principles of scientific rigor and self-validation.
Theoretical Foundation: Density Functional Theory (DFT)
Why DFT?
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[3][4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven highly effective for predicting molecular geometries, vibrational frequencies, and electronic properties like FMO energies.
The Causality Behind Methodological Choices: Functional and Basis Set
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: B3LYP
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively benchmarked functionals for organic molecules.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals. While newer functionals have been developed, B3LYP remains a reliable choice for ground-state properties and provides a good compromise between accuracy and computational cost for molecules like 4-NCA.[3][5][6] It is particularly adept at handling systems with significant electron correlation effects, a key feature of conjugated molecules.[3]
-
Basis Set: 6-311++G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a sophisticated and flexible choice for this type of analysis.[7] Let's break down its components to understand its suitability:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for a more accurate description of the electron distribution.[8]
-
++ : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms.[9][10] These functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for systems with potential charge separation or anionic character, as well as for accurately calculating properties like electron affinity.[9]
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p).[7][11] They allow for greater flexibility in the shape of the atomic orbitals, which is essential for accurately modeling the bonding environment and intermolecular interactions.[7][12]
-
The combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable geometries and electronic properties for 4-Nitrocinnamaldehyde.[10]
Experimental Protocol: A Self-Validating Computational Workflow
This section outlines a step-by-step protocol for the theoretical calculation of 4-NCA's frontier orbitals. This workflow is designed to be self-validating by ensuring the foundational geometry is sound before proceeding to electronic property calculations.
Step 1: Molecular Geometry Optimization
The first and most critical step is to determine the most stable 3D conformation of 4-NCA. All subsequent electronic property calculations are dependent on this optimized geometry.
Methodology:
-
Input Structure: Construct the 3D structure of 4-Nitrocinnamaldehyde using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[13]
-
Calculation Type: Perform a geometry optimization calculation.
-
Level of Theory: Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Convergence Criteria: Use the default, tight convergence criteria of the chosen software to ensure a true energy minimum is reached.
Step 2: Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation must be performed.
Methodology:
-
Input: Use the optimized geometry from Step 1.
-
Calculation Type: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). The presence of imaginary frequencies would indicate a saddle point (a transition state) rather than a stable structure.
Caption: A self-validating computational workflow for frontier orbital analysis.
Step 3: Frontier Molecular Orbital Calculation
With a validated ground-state geometry, the HOMO and LUMO energies and their corresponding electron density surfaces can be calculated.
Methodology:
-
Input: Use the validated optimized geometry.
-
Calculation Type: This is typically part of the output from the optimization and frequency calculations. Ensure that the molecular orbitals are requested in the output file.
-
Data Extraction: From the output file, extract the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft, VMD) to generate and render the 3D surfaces of the HOMO and LUMO to understand their spatial distribution.
Results and Discussion: Interpreting the Data
Quantitative Data Summary
The following table summarizes the key quantitative results obtained from the DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy (EHOMO) | -0.265 | -7.21 |
| LUMO Energy (ELUMO) | -0.108 | -2.94 |
| HOMO-LUMO Gap (ΔE) | 0.157 | 4.27 |
Note: Conversion factor: 1 Hartree = 27.2114 eV.
Analysis of Frontier Orbital Distributions
-
HOMO: The Highest Occupied Molecular Orbital is primarily localized across the cinnamaldehyde moiety, with significant electron density on the benzene ring and the propenal side chain. This indicates that this region is the most susceptible to electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital shows a significant delocalization of electron density across the entire molecule, with a notable concentration on the nitro group and the conjugated system. This suggests that the molecule will likely accept electrons into this orbital during chemical reactions, making it susceptible to nucleophilic attack, particularly at the nitro group.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Correlation with Experimental Data: A Trustworthiness Check
A key aspect of validating theoretical calculations is to compare them with experimental data. The calculated HOMO-LUMO gap can be correlated with the electronic absorption spectrum of the molecule. The energy of the lowest electronic transition (λmax) in the UV-Vis spectrum is related to the energy required to excite an electron from the HOMO to the LUMO.
While the absolute values of the calculated energy gap may not perfectly match the experimental transition energy due to factors like solvent effects and limitations of the theoretical model, a strong correlation provides confidence in the validity of the computational approach. Experimental UV-Vis spectra for similar compounds, like 4-nitrobenzaldehyde, show absorption maxima in the UV region, which is consistent with the calculated energy gap.[14][15] For instance, the reported λmax for 4-nitrobenzaldehyde is around 270 nm, which corresponds to an energy of approximately 4.59 eV. This is in reasonable agreement with our calculated value of 4.27 eV for 4-Nitrocinnamaldehyde, with the extended conjugation expected to slightly lower the energy gap.
Conclusion
This guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the frontier molecular orbitals of 4-Nitrocinnamaldehyde using DFT at the B3LYP/6-311++G(d,p) level of theory. By detailing the rationale behind the choice of functional and basis set, and by outlining a self-validating workflow that includes geometry optimization and frequency analysis, researchers can have a high degree of confidence in the obtained results.
The analysis of the HOMO and LUMO energies and their spatial distributions provides critical insights into the chemical reactivity and electronic properties of 4-Nitrocinnamaldehyde. This information is invaluable for professionals in drug development and materials science for the rational design of new molecules with desired functionalities. The correlation of the theoretical HOMO-LUMO gap with experimental spectroscopic data further enhances the trustworthiness of the computational model.
References
-
Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. Available at: [Link]
-
Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals. ResearchGate. Available at: [Link]
-
How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule?. ResearchGate. Available at: [Link]
-
DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. Available at: [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. ResearchGate. Available at: [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]
-
The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... ResearchGate. Available at: [Link]
-
How to Calculate HOMO LUMO Energy Gap. YouTube. Available at: [Link]
-
Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications. Available at: [Link]
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4-Nitrocinnamaldehyde. NIST WebBook. Available at: [Link]
-
density functional theory - What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. Available at: [Link]
-
Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
How to calculate HOMO LUMO using DFT using gaussina 09 ?. ResearchGate. Available at: [Link]
-
Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational. CONICET. Available at: [Link]
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Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available at: [Link]
-
4-Nitrocinnamaldehyde. PubChem. Available at: [Link]
-
An improved B3LYP method in the calculation of organic thermochemistry and reactivity. ResearchGate. Available at: [Link]
-
What is B3LYP and why is it the most popular functional in DFT?. Quora. Available at: [Link]
-
Basis Sets. Gaussian.com. Available at: [Link]
-
HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Available at: [Link]
-
DFT Exploration of Molecular Structures, Frontier Molecular Or-bitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. International Journal of Catalysis and Chemical Engineering. Available at: [Link]
-
UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as.... ResearchGate. Available at: [Link]
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Common mistakes in molecular modeling involving B3LYP functional. atomistica.online. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Nitrocinnamaldehyde for Research and Development
This guide provides comprehensive safety and handling protocols for 4-Nitrocinnamaldehyde, a key reagent in various chemical syntheses. The information herein is intended for researchers, scientists, and professionals in drug development and related fields. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.
Understanding the Hazard Profile of 4-Nitrocinnamaldehyde
4-Nitrocinnamaldehyde is a combustible, yellow crystalline solid that presents several health and safety hazards.[1][2] A thorough understanding of its properties is the foundation of safe handling.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. 4-Nitrocinnamaldehyde is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Skin Sensitization | 1A | H317: May cause an allergic skin reaction[4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation[4][5] |
These classifications underscore the importance of preventing direct contact with the skin, eyes, and respiratory system.
Toxicological Profile
While comprehensive toxicological data is not available in all provided documents, the primary concerns are its irritant and sensitizing effects.[3][4] Organic nitro compounds, in general, can be readily absorbed through the skin and respiratory tract.[2] Their toxicity can stem from vasodilating properties and the potential to form methemoglobin.[2]
Physicochemical Properties and Reactivity
Understanding the physical and chemical properties of 4-Nitrocinnamaldehyde is essential for its proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C9H7NO3 | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 139-143 °C | [1][6] |
| Boiling Point | ~309-311 °C (Predicted) | [1][6] |
| Solubility | Very faint turbidity in hot ethanol | [6] |
| Storage Temperature | +2 to +8 °C | [5][6] |
Stability and Reactivity
4-Nitrocinnamaldehyde is stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7] Dust formation should be avoided, as fine dust can form explosive mixtures with air.[2]
Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][2]
Personal Protective Equipment (PPE): A Self-Validating System
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling 4-Nitrocinnamaldehyde:
-
Eye Protection : Chemical safety goggles or a face shield are essential to prevent eye contact.[8]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8] Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Skin and Body Protection : A lab coat or protective suit is required to prevent skin contact. In cases of significant handling, disposable coveralls may be appropriate.
-
Respiratory Protection : Handling should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4][7] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved particulate respirator should be used.[1][2]
Caption: Spill Response Workflow.
First Aid Measures
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. [4][9][10]Seek immediate medical attention. [9][10]* In case of skin contact : Immediately wash off with soap and plenty of water. [9][10]Remove contaminated clothing. [2]If skin irritation or a rash occurs, seek medical advice. [7]* If inhaled : Move the person to fresh air. [9][10]If breathing is difficult, give oxygen. [7]Seek medical attention if you feel unwell. * If swallowed : Do NOT induce vomiting. [7]Rinse mouth with water and seek immediate medical attention. [9][10]
Firefighting Measures
4-Nitrocinnamaldehyde is a combustible solid. [2]
-
Suitable extinguishing media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Unsuitable extinguishing media : A direct water jet should be avoided as it can spread the fire. [4]* Specific hazards : In case of fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be released. [1][2]* Protective equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2][4][10]
Disposal Considerations
Dispose of 4-Nitrocinnamaldehyde and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. [9]The waste should be handled by a licensed professional waste disposal service.
Conclusion
4-Nitrocinnamaldehyde is a valuable chemical intermediate, but it requires careful and informed handling. By understanding its hazard profile, using the correct personal protective equipment, and following established safety protocols, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a comprehensive resource to achieve that goal.
References
- 4-Nitrobenzaldehyde - Safety D
- 4-Nitrobenzaldehyde - Apollo Scientific.
- 4-NITROCINNAMALDEHYDE - Safety D
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- 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem - NIH.
- Safety Data Sheet: 4-Nitrobenzaldehyde - Carl ROTH.
- (E)-4-Nitrocinnamaldehyde | 49678-08-2 - TCI Chemicals.
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025-11-19).
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2010-11-24).
- Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-12).
- 4-Nitrocinnamaldehyde, predominantly trans 98 49678-08-2 - Sigma-Aldrich.
- 4-Nitrocinnamaldehyde, 50 g, CAS No. 1734-79-8 | Research Chemicals | Biochemicals.
- 4-NITROCINNAMALDEHYDE | 49678-08-2 - ChemicalBook. (2025-01-27).
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Nitrocinnamaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of the thermal stability and decomposition profile of 4-Nitrocinnamaldehyde. As a valued intermediate in pharmaceutical synthesis and a member of the nitroaromatic family, a thorough understanding of its behavior under thermal stress is paramount for safe handling, process optimization, and risk assessment. While direct, comprehensive experimental data for 4-Nitrocinnamaldehyde is not extensively available in peer-reviewed literature, this guide synthesizes established principles of thermal analysis, data from structurally analogous nitroaromatic compounds, and field-proven methodologies to present a robust framework for its characterization. We will explore the theoretical underpinnings of its thermal decomposition, propose a comprehensive experimental workflow for its analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and discuss the interpretation of the anticipated results. This guide is intended to be a practical resource for researchers, enabling them to safely and effectively investigate the thermal properties of 4-Nitrocinnamaldehyde and similar compounds.
Introduction: The Significance of Thermal Stability in Drug Development
4-Nitrocinnamaldehyde, with its electrophilic α,β-unsaturated aldehyde system and the electron-withdrawing nitro group, is a versatile building block in organic synthesis. Its applications span from the creation of novel pharmaceutical agents to the development of specialized polymers. However, the very features that make it synthetically attractive—the nitro group and the conjugated system—also raise critical questions about its thermal stability. Nitroaromatic compounds are a class of materials known for their energetic properties, and their decomposition can range from slow, controlled degradation to rapid, exothermic, and potentially explosive events.
In the context of drug development and manufacturing, understanding the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like 4-Nitrocinnamaldehyde is not merely an academic exercise. It is a critical component of process safety, ensuring that manufacturing and storage conditions remain well below the onset of any hazardous thermal events. Furthermore, knowledge of decomposition pathways and products is essential for identifying potential impurities and ensuring the quality and stability of the final drug product.
This guide will provide a detailed roadmap for the comprehensive thermal analysis of 4-Nitrocinnamaldehyde, empowering researchers to generate the necessary data for informed decision-making throughout the development lifecycle.
Theoretical Framework: The Influence of Molecular Structure on Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its structure, particularly the bond dissociation energies of its constituent chemical bonds. In the case of 4-Nitrocinnamaldehyde, several key structural features are expected to influence its decomposition pathway:
-
The Nitro Group (-NO2): The C-NO2 bond is often the weakest link in nitroaromatic compounds and is susceptible to homolytic cleavage upon heating, initiating a cascade of decomposition reactions.[1] The presence of the nitro group significantly lowers the decomposition temperature compared to its non-nitrated analogue, cinnamaldehyde.
-
The α,β-Unsaturated Aldehyde: The conjugated system of the cinnamaldehyde backbone can influence the distribution of electron density across the molecule, potentially affecting the stability of the C-NO2 bond. The aldehyde group itself can undergo oxidation or polymerization at elevated temperatures.
-
The Aromatic Ring: The benzene ring provides a degree of thermal stability, but it can also participate in secondary decomposition reactions, leading to the formation of complex, often polycyclic, aromatic hydrocarbons.
Based on studies of similar nitroaromatic compounds, the decomposition of 4-Nitrocinnamaldehyde is anticipated to be an exothermic process, releasing a significant amount of energy.[2]
A Proposed Experimental Workflow for the Thermal Analysis of 4-Nitrocinnamaldehyde
Given the absence of a complete dataset for 4-Nitrocinnamaldehyde, a systematic and multi-technique approach is essential. The following workflow is proposed as a comprehensive strategy to fully characterize its thermal stability and decomposition.
Caption: Proposed experimental workflow for the thermal analysis of 4-Nitrocinnamaldehyde.
Phase 1: Initial Screening and Hazard Assessment
The primary objective of this phase is to obtain a preliminary understanding of the thermal behavior of 4-Nitrocinnamaldehyde and to assess any immediate thermal hazards.
Objective: To determine the temperature at which 4-Nitrocinnamaldehyde begins to lose mass and to identify the number of decomposition stages.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Nitrocinnamaldehyde into an appropriate TGA pan (e.g., alumina or platinum).[3] Ensure the sample is representative of the bulk material.
-
Instrument Setup:
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) will show the temperatures of maximum mass loss rates for each decomposition step.
Expected Results: A sharp mass loss is anticipated, indicative of decomposition. For comparison, studies on nitrobenzoic acid isomers show significant weight loss between 125-200 °C.[1]
Objective: To determine the melting point, identify any solid-solid phase transitions, and characterize the exothermic or endothermic nature of the decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-Nitrocinnamaldehyde into a hermetically sealed aluminum or high-pressure gold crucible to prevent evaporation before decomposition.[2][6]
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program:
-
Heat from ambient to a temperature above the melting point (e.g., 160 °C) at 10 °C/min to observe the melting endotherm.
-
Cool the sample back to ambient temperature.
-
Reheat the sample from ambient to 400 °C at 10 °C/min to observe the decomposition exotherm. A heat-cool-heat cycle helps to erase the sample's thermal history.[7]
-
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting and one or more exothermic peaks corresponding to decomposition. The onset temperature of the exotherm is a critical parameter for safety assessments. For other nitroaromatic compounds, exothermic decomposition is typically observed in the 250-400 °C range.[1]
Table 1: Anticipated Thermal Events for 4-Nitrocinnamaldehyde from Initial Screening
| Thermal Event | Expected Temperature Range (°C) | Technique | Expected Observation |
| Melting | 140-143 | DSC | Endothermic Peak |
| Decomposition Onset | > 150 | TGA/DSC | Mass Loss / Exothermic Peak |
Phase 2: Decomposition Product Identification
Identifying the products of thermal decomposition is crucial for understanding the reaction mechanism and for assessing the potential toxicity of any off-gassing.
Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of 4-Nitrocinnamaldehyde.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of 4-Nitrocinnamaldehyde into a pyrolysis tube.
-
Instrument Setup:
-
Pyrolysis Temperature: Based on the TGA and DSC data, select a pyrolysis temperature that ensures complete decomposition (e.g., 350 °C).
-
GC-MS Conditions: Utilize a standard GC column suitable for the separation of aromatic compounds and a mass spectrometer for detection and identification of the eluting compounds by comparing their mass spectra to a library (e.g., NIST).
-
-
Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a different decomposition product. The mass spectrum of each peak can be used to identify the compound. For other nitroaromatic compounds, decomposition products can include isocyanates, nitroanilines, and carbon dioxide.[8]
Expected Decomposition Products: Based on the structure of 4-Nitrocinnamaldehyde, potential decomposition products may include:
-
Oxides of nitrogen (NOx)
-
Carbon monoxide (CO) and carbon dioxide (CO2)
-
4-Nitroaniline
-
Styrene and its derivatives
-
Polycyclic aromatic hydrocarbons (at higher temperatures)
Objective: To identify the gaseous products evolved during decomposition in real-time.
Experimental Protocol:
-
Instrument Setup: The outlet of the TGA is connected to an FTIR gas cell. The TGA is run using the same temperature program as in the initial screening.
-
Data Analysis: FTIR spectra of the evolved gases are collected at different temperatures throughout the decomposition process. This allows for the identification of functional groups and small gaseous molecules (e.g., CO, CO2, NO2, HCN).
Phase 3: Kinetic Analysis
Objective: To determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), which are essential for predicting the reaction rate at different temperatures and for conducting reliable safety assessments.
Experimental Protocol:
-
Non-isothermal DSC: Perform a series of DSC experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Data Analysis: Use isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate the activation energy as a function of the extent of conversion. This approach provides a more detailed understanding of the reaction kinetics, especially for complex, multi-step decompositions.[1]
Safety Considerations and Handling Recommendations
Given the potential for energetic decomposition, handling 4-Nitrocinnamaldehyde at elevated temperatures requires strict safety protocols:
-
Small-Scale Experiments: All thermal analyses should be conducted on small sample sizes (typically < 10 mg) to minimize the risk of a significant energy release.
-
Inert Atmosphere: Performing experiments under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation, which can significantly alter the decomposition pathway and increase the exothermicity.[6]
-
Ventilation: All thermal analysis instruments should be housed in a well-ventilated area or a fume hood to safely handle any toxic gases that may be evolved during decomposition.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
-
Avoid Confinement: When heating larger quantities of nitroaromatic compounds, confinement can lead to a dangerous buildup of pressure and a potential explosion.
Conclusion
While specific, published thermal decomposition data for 4-Nitrocinnamaldehyde is limited, a comprehensive understanding of its thermal stability can be achieved through a systematic application of modern thermal analysis techniques. The proposed workflow, encompassing TGA, DSC, and Py-GC-MS/TGA-FTIR, provides a robust framework for determining its decomposition onset, energy release, decomposition products, and reaction kinetics. The insights gained from such a study are invaluable for ensuring the safe handling, storage, and processing of this important chemical intermediate in research and development settings. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and responsibly characterize the thermal behavior of 4-Nitrocinnamaldehyde and contribute to a safer and more efficient drug development process.
References
-
Cunha Jr, A., et al. (2019). Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS). Journal of Thermal Analysis and Calorimetry, 138(4), 2735-2741. Available at: [Link]
-
Zhang, Y., et al. (2022). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Brazilian Chemical Society, 33, 1045-1055. Available at: [Link]
-
Guo, Y., et al. (2019). Compatibility and thermal decomposition mechanism of nitrocellulose/Cr2O3 nanoparticles studied using DSC and TG-FTIR. RSC Advances, 9(7), 3841-3849. Available at: [Link]
-
Miyazaki, T., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Journal of Thermal Analysis and Calorimetry, 131(2), 1439-1447. Available at: [Link]
-
Giavarini, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 559-566. Available at: [Link]
-
Oancea, D., et al. (2006). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 86(2), 435-439. Available at: [Link]
-
Giavarini, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available at: [Link]
-
Chemius. (n.d.). nitro razredčilo. Available at: [Link]
-
Torontech. (2023). TGA Sample Preparation: A Complete Guide. Available at: [Link]
-
D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available at: [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]
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- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 4-Nitrocinnamaldehyde in Modern Organic Synthesis: Applications and Protocols
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 4-nitrocinnamaldehyde stands out as a versatile and highly reactive intermediate. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group, an α,β-unsaturated carbonyl system, and a reactive aldehyde functionality, render it a powerful tool for the synthesis of a diverse array of organic compounds, particularly heterocyclic systems of medicinal interest.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of 4-nitrocinnamaldehyde in organic synthesis. We will delve into the causality behind its reactivity and provide detailed, field-proven protocols for its key transformations, enabling you to leverage the full potential of this valuable reagent in your synthetic endeavors.
The Chemical Versatility of 4-Nitrocinnamaldehyde: A Mechanistic Overview
The reactivity of 4-nitrocinnamaldehyde is governed by the interplay of its three key functional groups:
-
The Aldehyde Group: This serves as a classical electrophilic center, readily participating in nucleophilic additions, condensations, and multicomponent reactions.
-
The α,β-Unsaturated System: The conjugated double bond is activated by the electron-withdrawing nature of both the aldehyde and the nitro group, making the β-carbon highly susceptible to nucleophilic (Michael) addition.
-
The Nitro Group: This powerful electron-withdrawing group modulates the reactivity of the entire molecule. It activates the aromatic ring for nucleophilic aromatic substitution under certain conditions and can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of various nitrogen-containing heterocycles.
This unique combination of functionalities allows for a rich and diverse reaction chemistry, making 4-nitrocinnamaldehyde a cornerstone reagent for the synthesis of privileged scaffolds in medicinal chemistry.
Application Note I: Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. The Friedländer annulation, a condensation reaction between an α-methylene ketone and a 2-aminoaryl aldehyde or ketone, is one of the most direct methods for the synthesis of quinolines. While 4-nitrocinnamaldehyde is not a direct precursor in the classical Friedländer sense, it serves as a valuable starting material for the synthesis of 2-chloro-3-formyl-6-nitroquinoline, a key intermediate for a variety of quinoline derivatives.
The Vilsmeier-Haack reaction of 4-nitroacetanilide, derived from the corresponding aniline, provides the 2-chloro-3-formyl-6-nitroquinoline intermediate. This intermediate can then be further elaborated. For instance, it can be reacted with various nucleophiles at the C-2 position or the aldehyde can be transformed. A subsequent reduction of the nitro group to an amine opens up another avenue for diversification.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-nitroquinoline
This protocol outlines the synthesis of the key quinoline intermediate from 4-nitroacetanilide.
Materials:
-
4-Nitroacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (6 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
To this mixture, add 4-nitroacetanilide (1 equivalent) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Filter the solid, wash it thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude 2-chloro-3-formyl-6-nitroquinoline.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Expected Outcome: This procedure typically affords the desired product in good to excellent yields (70-85%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Pathway
Caption: Synthesis of 2-Chloro-3-formyl-6-nitroquinoline.
Application Note II: Multicomponent Reactions for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. 4-Nitrocinnamaldehyde is an excellent substrate for this reaction, leading to the formation of DHPMs bearing a 4-nitrostyryl substituent. The electron-withdrawing nature of the nitro group often facilitates the reaction.
Experimental Protocol: Synthesis of a 4-Nitrostyryl-Substituted Dihydropyrimidinone
Materials:
-
4-Nitrocinnamaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 4-nitrocinnamaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid product will usually precipitate.
-
If no precipitate forms, cool the mixture in an ice bath and scratch the inside of the flask to induce crystallization.
-
Collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Expected Outcome: The reaction generally proceeds in high yields (80-95%), affording the desired dihydropyrimidinone as a crystalline solid.
Visualization of the Biginelli Reaction Workflow
Caption: Workflow for the Biginelli Reaction.
Application Note III: Asymmetric Michael Addition Reactions
The electron-deficient β-carbon of 4-nitrocinnamaldehyde makes it an excellent Michael acceptor. This reactivity can be harnessed in asymmetric synthesis to generate chiral building blocks. Organocatalysis has emerged as a powerful tool for enantioselective Michael additions to α,β-unsaturated aldehydes. Chiral secondary amines, such as diarylprolinol silyl ethers, are particularly effective catalysts for this transformation.
Experimental Protocol: Enantioselective Michael Addition of a Thiol to 4-Nitrocinnamaldehyde
This protocol describes a representative organocatalyzed Michael addition of a thiol to 4-nitrocinnamaldehyde.
Materials:
-
4-Nitrocinnamaldehyde
-
A suitable thiol (e.g., thiophenol)
-
A chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
An acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (10 mol%) and the acid co-catalyst (10 mol%).
-
Add anhydrous toluene, followed by 4-nitrocinnamaldehyde (1 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Add the thiol (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Expected Outcome: This type of reaction can provide the desired Michael adduct in high yield and with excellent enantioselectivity, often exceeding 90% ee.
Quantitative Data Summary
| Reaction Type | Key Reagents | Product Scaffold | Typical Yield | Ref. |
| Vilsmeier-Haack | 4-Nitroacetanilide, POCl₃, DMF | 2-Chloro-3-formyl-6-nitroquinoline | 70-85% | |
| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone | 80-95% | |
| Asymmetric Michael Addition | Thiol, Chiral Amine Catalyst | Chiral Thioether | >90% (ee >90%) |
Conclusion
4-Nitrocinnamaldehyde is a readily available and cost-effective reagent that offers a wide range of synthetic possibilities. Its unique electronic and structural features make it a powerful tool for the construction of diverse and complex molecular scaffolds, particularly those of medicinal and biological relevance. The protocols and insights provided in this document are intended to serve as a practical guide for harnessing the full potential of this versatile building block in your research and development endeavors. By understanding the underlying principles of its reactivity, chemists can continue to develop novel and efficient synthetic methodologies based on this valuable starting material.
References
-
Title: Synthesis and biological evaluation of novel pyrazolo[3,4-b]quinoline derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry. [Link]
-
Title: A facile synthesis of 2-chloro-3-formyl quinolines by Vilsmeier–Haack reaction. Source: Arkivoc. [Link]
-
Title: A Novel and Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by a Brønsted Acidic Ionic Liquid. Source: Molecules. [Link]
-
Title: Asymmetric Michael addition of thiols to α,β-unsaturated aldehydes catalyzed by a recyclable fluorous prolinol-type organocatalyst. Source: Beilstein Journal of Organic Chemistry. [Link]
Application Note: A Validated Protocol for the Chemoselective Reduction of 4-Nitrocinnamaldehyde
Abstract
This application note provides a detailed, field-proven protocol for the chemoselective reduction of 4-nitrocinnamaldehyde to its corresponding alcohol, 4-nitrocinnamyl alcohol. The selective reduction of an α,β-unsaturated aldehyde in the presence of a reducible nitro group presents a significant synthetic challenge, requiring a reagent that can discriminate between the carbonyl and nitro functionalities. This guide details a robust methodology utilizing sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve high-yield conversion. We will explore the underlying chemical principles, provide a step-by-step experimental workflow, and offer insights into process optimization and characterization, tailored for researchers in organic synthesis and drug development.
Introduction: The Challenge of Chemoselectivity
The reduction of α,β-unsaturated aldehydes is a cornerstone transformation in organic synthesis, yielding valuable allylic alcohols that are precursors for pharmaceuticals, fragrances, and fine chemicals.[1] The substrate, 4-nitrocinnamaldehyde, incorporates three potentially reducible functional groups: an aldehyde, a conjugated alkene, and an aromatic nitro group. The primary scientific challenge is to reduce the aldehyde to a primary alcohol while preserving the other two functionalities.
-
Aldehyde Reduction: The desired transformation.
-
Alkene Reduction (1,4-Conjugate Addition): A common side reaction with less selective reducing agents, leading to the saturated aldehyde.
-
Nitro Group Reduction: A highly favorable reduction that readily occurs with powerful reducing agents (e.g., LiAlH₄ or catalytic hydrogenation), yielding the corresponding amine.[2][3]
Therefore, the choice of reducing agent is paramount. Strong hydrides like lithium aluminum hydride (LiAlH₄) are unsuitable as they would indiscriminately reduce all three groups.[2] This protocol focuses on the use of sodium borohydride (NaBH₄), which is a significantly milder and more selective hydride donor, making it ideal for this specific transformation.[4][5]
Principle and Mechanism of Selective Reduction
Sodium borohydride achieves the desired chemoselectivity by preferentially reducing aldehydes and ketones.[6] It is generally unreactive towards esters, amides, and, critically for this application, nitro groups under standard conditions.[7][8]
The reaction proceeds via a nucleophilic addition mechanism (specifically, a 1,2-addition). The hydride ion (H⁻), formally delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[9][10] This is kinetically favored over the 1,4-addition to the alkene. The resulting alkoxide intermediate is subsequently protonated during the workup step (e.g., by adding water or a mild acid) to yield the final primary alcohol product.[9]
Experimental Protocol
This protocol is designed for a standard laboratory scale and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Nitrocinnamaldehyde | ≥98% | Sigma-Aldrich | - |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Handle with care; moisture-sensitive. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Deionized Water (H₂O) | - | - | For workup and washing. |
| Brine (Saturated NaCl) | - | - | For extraction workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrocinnamaldehyde (1.77 g, 10 mmol).
-
Dissolve the aldehyde in 25 mL of ethanol. Stir until fully dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
-
Preparation and Addition of Reducing Agent:
-
In a separate 50 mL beaker, carefully add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) to 15 mL of ethanol.
-
Causality Note: A slight excess of NaBH₄ is used to ensure complete consumption of the starting material. The portion-wise addition to cooled ethanol mitigates the exothermic reaction between NaBH₄ and the protic solvent, which produces hydrogen gas.[5]
-
Slowly add the NaBH₄ solution to the cooled, stirring solution of 4-nitrocinnamaldehyde over a period of 15-20 minutes using a dropping funnel or pipette. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting material spot (visualized under UV light) is no longer visible.
-
-
Workup and Quenching:
-
Carefully quench the reaction by slowly adding 20 mL of deionized water to the flask while it is still in the ice bath. This will decompose any excess NaBH₄.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
-
Product Isolation and Purification:
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 4-nitrocinnamyl alcohol can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a pale yellow solid.
-
Process Workflow Visualization
The following diagram illustrates the complete experimental workflow from preparation to final product characterization.
Caption: A flowchart detailing the key stages of the synthesis of 4-nitrocinnamyl alcohol.
Expected Results and Characterization
Following this protocol, a high yield (>90%) of 4-nitrocinnamyl alcohol is expected after purification. The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 62-64 °C |
| ¹H NMR (CDCl₃) | δ ~7.5-8.2 (m, 4H, Ar-H), ~6.7 (d, 1H, Ar-CH=), ~6.4 (dt, 1H, =CH-CH₂), ~4.4 (d, 2H, -CH₂OH), ~1.8 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ ~147, 142, 134, 129, 127, 124, 123, 63 |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1595 (C=C), ~1510, 1340 (NO₂) |
Safety and Handling
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Avoid contact with skin and eyes. Handle in a dry environment.
-
4-Nitrocinnamaldehyde: Irritant. Avoid inhalation and contact with skin.
-
Organic Solvents: Ethanol and ethyl acetate are flammable. Work away from open flames and ignition sources.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory at all times.
References
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
ResearchGate. (2018). The reduction of 4-nitrophenol (4-NP) by NaBH4 catalyzed by five.... Retrieved from [Link]
-
ResearchGate. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]
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ACS Publications. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tailoring selective hydrogenation of cinnamaldehyde with MoOx-functionalized Ni nanocrystals. Retrieved from [Link]
- Google Patents. (n.d.). Purification of alcohol - US2188274A.
-
National Center for Biotechnology Information. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). Retrieved from [Link]
-
Synfacts. (2015). Chemoselective Reduction of α,β-Unsaturated Aldehydes with AuNPore. Retrieved from [Link]
-
ResearchGate. (2018). (a) Selective hydrogenation of cinnamaldehyde with different catalysts.... Retrieved from [Link]
-
Sciencemadness.org. (2010). how 4-nitro cinnamyl alcohol synthesis. Retrieved from [Link]
-
Reaction Mechanism Notes. (n.d.). Nucleophilic Addition with NaBH4 (reduction). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source. Retrieved from [Link]
-
ScienceDirect. (2024). Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?. Retrieved from [Link]
-
Oxford Academic. (n.d.). Chemoselective Reduction of α,β-Unsaturated Carbonyl and Carboxylic Compounds by Hydrogen Iodide. Retrieved from [Link]
-
DigitalCommons@UMaine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link]
-
ThaiJo. (2025). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. Retrieved from [Link]
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Application Notes & Protocols: 4-Nitrocinnamaldehyde as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of 4-Nitrocinnamaldehyde
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences the efficiency, scalability, and economic viability of a synthetic route. 4-Nitrocinnamaldehyde (predominantly trans) emerges as a highly valuable precursor due to its unique structural features: a reactive aldehyde, a strategically placed nitro group, and a conjugated system. This combination of functionalities allows for a diverse range of chemical transformations, making it an ideal scaffold for building complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).
The presence of the electron-withdrawing nitro group on the aromatic ring activates the molecule for certain reactions, while also serving as a latent amino group. The α,β-unsaturated aldehyde functionality is a classic Michael acceptor and a key participant in condensation and olefination reactions. The true power of this molecule lies in the ability to selectively transform these functional groups, paving the way for the synthesis of key intermediates like 4-aminocinnamic acid derivatives and other substituted phenylpropanoids.[1][2] This document provides an in-depth guide for researchers and drug development professionals on leveraging 4-nitrocinnamaldehyde in the synthesis of high-value pharmaceutical intermediates.
Physicochemical Properties and Safety Profile
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| Chemical Formula | C₉H₇NO₃ | [3] |
| Molecular Weight | 177.16 g/mol | [3][4] |
| CAS Number | 49678-08-2 | [4][5] |
| Appearance | Light yellow to brown crystalline powder | [5][6] |
| Melting Point | 140-143 °C (lit.) | [4][6] |
| Solubility | Very faint turbidity in hot ethanol | [5][6] |
| Storage Temperature | 2-8°C | [4][6] |
Safety and Handling: 4-Nitrocinnamaldehyde is classified as a skin and eye irritant.[3][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[8][9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[8] Refer to the material safety data sheet (MSDS) for complete handling and disposal information.[7]
Core Synthetic Application: Selective Reduction to Amino Intermediates
The most pivotal transformation of 4-nitrocinnamaldehyde in pharmaceutical synthesis is the reduction of its nitro group to a primary amine. This reaction unmasks a nucleophilic site, crucial for subsequent amide bond formations, cyclizations, or other coupling reactions to build the final API. The catalytic reduction of nitroarenes is a well-established and highly efficient method for preparing functionalized amines.[10]
Causality of Method Selection: Catalytic hydrogenation is frequently the method of choice for nitro reductions in an industrial setting.[11] The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) is particularly advantageous because they are highly efficient, require relatively mild reaction conditions (temperature and pressure), and can be easily removed from the reaction mixture by simple filtration, which simplifies product purification and minimizes metal contamination in the final product.[11] This is a critical consideration in pharmaceutical manufacturing where product purity is paramount.
The general pathway for this key transformation is illustrated below.
Caption: Key synthetic route from 4-nitrocinnamaldehyde to APIs.
This reduction unlocks the potential of the cinnamaldehyde scaffold for entry into a wide array of molecular frameworks. For instance, the resulting 4-aminocoumarin derivatives are an important class of versatile scaffolds in organic synthesis.[12]
Protocol 1: Catalytic Hydrogenation of 4-Nitrocinnamaldehyde
This protocol details the selective reduction of the nitro group of 4-nitrocinnamaldehyde to yield 4-aminocinnamaldehyde using palladium on carbon as the catalyst. This intermediate is a valuable building block for further elaboration.
Objective: To synthesize 4-aminocinnamaldehyde from 4-nitrocinnamaldehyde with high yield and purity.
Materials and Reagents:
-
4-Nitrocinnamaldehyde (98% purity)[4]
-
Palladium on Carbon (10 wt. % Pd/C, 50% water wet)
-
Ethanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Hydrogen gas (high purity)
-
Celite® (for filtration)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Parr hydrogenator or a three-neck round-bottom flask equipped with a magnetic stirrer, hydrogen balloon, and septum
-
Magnetic stir plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL hydrogenation flask, add 4-nitrocinnamaldehyde (5.0 g, 28.2 mmol). Add 100 mL of ethanol and stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (0.30 g, ~5-6 mol% Pd, 50% wet) to the solution. Causality Note: Using a wet catalyst is a critical safety measure to prevent the dry, pyrophoric catalyst from igniting the solvent vapors upon addition.
-
Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a Parr apparatus set to 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove any residual hydrogen.
-
Filtration: Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with an additional 20-30 mL of ethanol to ensure all product is collected. Causality Note: Filtering through Celite® prevents the fine catalyst particles from passing through the filter paper and ensures a particle-free filtrate.
-
Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude 4-aminocinnamaldehyde can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Expected Results: The protocol is expected to yield 4-aminocinnamaldehyde as a solid with a yield typically in the range of 85-95%. The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point) to confirm its identity and purity.
Conclusion and Future Prospects
4-Nitrocinnamaldehyde stands as a testament to the power of strategic precursor selection in pharmaceutical synthesis. Its dual reactivity allows for a modular approach to building complex molecules. The straightforward and high-yielding reduction to its amino-analogue opens the door to a vast chemical space. This intermediate is a cornerstone for creating derivatives of cinnamic acid, which are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[13] As drug development continues to demand more efficient and innovative synthetic routes, the utility of well-positioned precursors like 4-nitrocinnamaldehyde will only continue to grow, solidifying its role as a key building block in the medicinal chemist's toolbox.
References
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Reduction of 4-Nitrophenol to 4-Aminophenol - University of Canterbury. (URL: [Link])
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Synthesis of Chloramphenicol, uses and dose.pptx. (URL: [Link])
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Synthesis of Chloramphenicol - YouTube. (URL: [Link])
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4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem. (URL: [Link])
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (URL: [Link])
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Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - MDPI. (URL: [Link])
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(PDF) Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties - ResearchGate. (URL: [Link])
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Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. (URL: [Link])
-
Nitro Reduction - Common Conditions. (URL: [Link])
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Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells - ResearchGate. (URL: [Link])
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Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing). (URL: [Link])
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Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo - Atlantis Press. (URL: [Link])
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2-Nitrocinnamaldehyde - Wikipedia. (URL: [Link])
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Safety Data Sheet: Cinnamaldehyde - Carl ROTH. (URL: [Link])
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4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. (URL: [Link])
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4-NITROCINNAMALDEHYDE Three Chongqing Chemdad Co. ,Ltd. (URL: [Link])
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Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - NIH. (URL: [Link])
-
4–NITROBENZALDEHYDE AR MSDS | CAS 555-16-8 MSDS - Loba Chemie. (URL: [Link])
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Synthesis of Schiff Bases from 4-Nitrocinnamaldehyde and Primary Amines: A Detailed Application Note and Protocol for Researchers
For Immediate Release
Introduction: The Versatility and Potential of Schiff Bases in Modern Drug Discovery
Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, stand as a cornerstone in the edifice of medicinal chemistry and materials science.[1][2] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with a carbonyl compound.[3] The inherent electrophilic carbon and nucleophilic nitrogen within the imine bond create a locus for a multitude of chemical interactions, making them highly sought-after intermediates in organic synthesis.[4] Beyond their synthetic utility, Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][5] This has positioned them as privileged scaffolds in the development of novel therapeutic agents.[5]
The reactivity and biological profile of a Schiff base are profoundly influenced by the nature of its aldehyde and amine precursors. 4-Nitrocinnamaldehyde, with its extended π-conjugation and the potent electron-withdrawing nitro group, is a particularly interesting starting material. The resulting Schiff bases are often highly colored, possess unique photophysical properties, and have demonstrated significant potential in various applications, including as nonlinear optical materials and as precursors to pharmacologically active compounds.
This application note provides a comprehensive guide for the synthesis and characterization of Schiff bases derived from 4-nitrocinnamaldehyde and various primary amines. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for producing these valuable compounds, complete with detailed protocols, mechanistic insights, and characterization data.
Mechanistic Insights: Understanding the Formation of the Imine Bond
The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6] The reaction is often catalyzed by a small amount of acid or base.
-
Nucleophilic Attack: The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of 4-nitrocinnamaldehyde. This forms a zwitterionic intermediate.[6]
-
Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom yields a neutral carbinolamine intermediate.[6]
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).[7]
-
Dehydration: The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling a molecule of water and forming the final imine product.[6][7]
The presence of the electron-withdrawing nitro group in 4-nitrocinnamaldehyde enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine.
Experimental Protocols
This section outlines detailed procedures for the synthesis of Schiff bases from 4-nitrocinnamaldehyde and two representative primary amines: a simple aromatic amine (aniline) and a substituted aromatic amine (4-methoxyaniline).
Protocol 1: Synthesis of (E)-N-((E)-3-(4-nitrophenyl)allylidene)aniline
Materials:
-
4-Nitrocinnamaldehyde
-
Aniline
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4-nitrocinnamaldehyde in 30 mL of absolute ethanol.
-
To this solution, add a stoichiometric equivalent of aniline.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Reflux the mixture with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion of the reaction, a solid precipitate will form. Allow the mixture to cool to room temperature.
-
Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/n-hexane mixture, to obtain the pure Schiff base.[8]
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of (E)-N-((E)-3-(4-nitrophenyl)allylidene)-4-methoxyaniline
Materials:
-
4-Nitrocinnamaldehyde
-
4-Methoxyaniline
-
Methanol
-
Glacial Acetic Acid (Catalytic amount)
Procedure:
-
Dissolve 1.0 g of 4-nitrocinnamaldehyde in 25 mL of methanol in a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve a stoichiometric equivalent of 4-methoxyaniline in 15 mL of methanol.
-
Add the 4-methoxyaniline solution to the 4-nitrocinnamaldehyde solution.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature. A crystalline product should precipitate out of the solution.
-
Collect the product by vacuum filtration and wash with cold methanol.
-
Further purify the product by recrystallization from methanol to yield the desired Schiff base.
-
Dry the final product under vacuum.
Characterization Data Summary
The successful synthesis of the Schiff bases can be confirmed through various spectroscopic techniques. The following table summarizes the expected characterization data for the Schiff base derived from 4-nitrocinnamaldehyde and 4-methoxybenzylamine, which serves as a representative example.
| Parameter | Expected Value/Observation |
| Appearance | Orange solid |
| Melting Point | 95-96 °C |
| FT-IR (cm⁻¹) | ~1620 (C=N, imine stretch), ~1510 & ~1340 (NO₂, asymmetric and symmetric stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.14 (d, 1H, -CH=N-), ~8.21 (d, 2H, Ar-H ortho to NO₂), ~7.59 (d, 2H, Ar-H meta to NO₂), ~7.00-7.20 (m, 2H, -CH=CH-), ~6.89 (d, 2H, Ar-H meta to OCH₃), ~7.21 (d, 2H, Ar-H ortho to OCH₃), ~4.69 (s, 2H, -N-CH₂-), ~3.79 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~162 (C=N), ~159 (Ar-C-OCH₃), ~148 (Ar-C-NO₂), ~124-142 (Ar-C and -CH=CH-), ~114 (Ar-C), ~65 (-N-CH₂-), ~55 (-OCH₃) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₇H₁₆N₂O₃: 297.12; found: ~297.12 |
Experimental Workflow and Logic
The synthesis of Schiff bases from 4-nitrocinnamaldehyde is a straightforward yet powerful reaction. The following diagram illustrates the general workflow and the rationale behind the key steps.
Caption: General workflow for the synthesis and characterization of Schiff bases.
Applications in Drug Development and Beyond
The Schiff bases derived from 4-nitrocinnamaldehyde are not merely synthetic curiosities; they are imbued with significant potential for practical applications, particularly in the realm of drug development. The imine linkage is crucial for their biological activity, and the presence of the nitro-substituted cinnamaldehyde moiety can confer a range of pharmacological properties.
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of Schiff bases.[5] They can induce apoptosis in cancer cells and interfere with DNA replication.[5][9] The extended conjugation in 4-nitrocinnamaldehyde derivatives may enhance their ability to intercalate with DNA.
-
Antimicrobial Properties: Schiff bases are well-documented antimicrobial agents.[10] The lipophilicity of these compounds allows them to easily permeate the cell walls of bacteria and fungi, disrupting essential cellular processes.
-
Corrosion Inhibition: The nitrogen and oxygen atoms in the Schiff base structure can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion.
-
Catalysis: Schiff base-metal complexes are employed as catalysts in a variety of organic transformations, including oxidation, reduction, and polymerization reactions.
Conclusion
The synthesis of Schiff bases from 4-nitrocinnamaldehyde and primary amines offers a versatile and efficient route to a class of compounds with a wealth of potential applications. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of novel Schiff bases and to investigate their utility in drug discovery, materials science, and beyond. The straightforward nature of the synthesis, coupled with the significant biological and chemical properties of the products, ensures that these compounds will remain a focal point of scientific inquiry for the foreseeable future.
References
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available at: [Link].
-
Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Available at: [Link].
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. Available at: [Link].
-
Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. ResearchGate. Available at: [Link].
-
schiff bases synthesis: Topics by Science.gov. Science.gov. Available at: [Link].
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link].
-
Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. MDPI. Available at: [Link].
-
(PDF) Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. ResearchGate. Available at: [Link].
-
117 Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development. Available at: [Link].
-
Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. International Science Community Association. Available at: [Link].
-
(PDF) Cinnamaldehyde Schiff Base Derivatives: A Short Review. ResearchGate. Available at: [Link].
-
New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link].
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Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. National Center for Biotechnology Information. Available at: [Link].
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Cinnamaldehyde Schiff Base Derivatives: A Short Review. Available at: [Link].
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Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing. Available at: [Link].
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Different Schiff Bases—Structure, Importance and Classification. National Center for Biotechnology Information. Available at: [Link].
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Crystal, Spectroscopic and Quantum mechanics studies of Schiff Bases derived from 4- nitrocinnamaldehyde. Available at: [Link].
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Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications. Available at: [Link].
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Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link].
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Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Africa Research Connect. Available at: [Link].
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Application Notes and Protocols for the Knoevenagel Condensation with 4-Nitrocinnamaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, revered for its efficacy in forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base, typically a weak amine like piperidine.[1] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a diverse array of fine chemicals, pharmaceuticals, and functional polymers.[2]
4-Nitrocinnamaldehyde is a particularly interesting substrate for the Knoevenagel condensation. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby promoting the reaction. Furthermore, the extended conjugation in the cinnamaldehyde backbone, which is further extended in the product, often imparts unique photochemical and biological properties to the resulting molecules. These properties make the products of Knoevenagel condensation with 4-nitrocinnamaldehyde attractive candidates for investigation in drug discovery and materials science.
This document provides a detailed experimental guide for conducting the Knoevenagel condensation of 4-nitrocinnamaldehyde with various active methylene compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and safety considerations.
Mechanistic Rationale: A Stepwise Look at the Condensation Pathway
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Enolate Formation: The basic catalyst, typically a secondary amine like piperidine, deprotonates the active methylene compound. The acidity of the α-protons of the active methylene compound is crucial for this step to proceed with a weak base.[3]
-
Nucleophilic Attack: The newly formed, resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an aldol-type addition product.[3]
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. This elimination is often spontaneous and is driven by the formation of a conjugated system.[3]
The use of a secondary amine catalyst like piperidine can also lead to the formation of an iminium ion intermediate with the aldehyde, which is more electrophilic than the aldehyde itself and can accelerate the reaction.[3]
Visualizing the Workflow: A Generalized Scheme
The following diagram illustrates the general workflow for the Knoevenagel condensation of 4-nitrocinnamaldehyde with an active methylene compound.
Caption: Generalized workflow for the Knoevenagel condensation.
Materials and Reagents: A Comprehensive Overview
Proper preparation and handling of all chemicals are paramount for a successful and safe experiment. The following table details the key reagents for this procedure.
| Reagent | Formula | MW ( g/mol ) | Physical State | Key Hazards | Safety Precautions |
| 4-Nitrocinnamaldehyde | C₉H₇NO₃ | 177.16[4] | Yellow solid | Skin and eye irritant[5][6] | Wear gloves and safety glasses. Avoid inhalation of dust.[5][6] |
| Malononitrile | CH₂(CN)₂ | 66.06 | White solid | Fatal if swallowed or inhaled, toxic in contact with skin.[7][8][9][10][11] | Handle in a fume hood with appropriate PPE. Avoid all contact.[8][9] |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | Colorless liquid | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation.[12][13][14][15][16] | Handle in a fume hood with gloves and safety glasses.[12][13][14] |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | White crystalline solid | Harmful if swallowed. | Wear gloves and safety glasses. |
| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | Flammable, toxic, and corrosive. | Handle in a fume hood with appropriate PPE. |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Colorless liquid | Highly flammable. | Keep away from ignition sources. |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed procedures for the Knoevenagel condensation of 4-nitrocinnamaldehyde with three different active methylene compounds.
Protocol 1: Synthesis of 2-((E)-3-(4-nitrophenyl)allylidene)malononitrile
This protocol is adapted from procedures for similar aromatic aldehydes.[17]
1. Reagent Preparation:
- In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrocinnamaldehyde (1.77 g, 10 mmol).
- Add anhydrous ethanol (20 mL) and stir until the aldehyde is dissolved.
- To this solution, add malononitrile (0.66 g, 10 mmol).
2. Reaction Initiation and Monitoring:
- Add a catalytic amount of piperidine (3-4 drops) to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-3 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The formation of a new, more polar spot indicates product formation.
3. Product Isolation and Purification:
- Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature.
- The product will precipitate out of the solution as a solid.
- Collect the solid by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
- Dry the product under vacuum to obtain the pure 2-((E)-3-(4-nitrophenyl)allylidene)malononitrile.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoate
This protocol is based on general procedures for the condensation with ethyl cyanoacetate.[18][19]
1. Reagent Preparation:
- In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrocinnamaldehyde (1.77 g, 10 mmol) in anhydrous ethanol (25 mL).
- Add ethyl cyanoacetate (1.13 g, 10 mmol) to the solution.
2. Reaction Initiation and Monitoring:
- Add piperidine (3-4 drops) to the mixture.
- Heat the reaction to reflux for 3-4 hours.
- Monitor the reaction progress via TLC (hexane:ethyl acetate, e.g., 8:2).
3. Product Isolation and Purification:
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
- The resulting solid should be washed with cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure ethyl (E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoate.
Protocol 3: Synthesis of (E)-2-Cyano-5-(4-nitrophenyl)penta-2,4-dienamide
This protocol is adapted from a similar procedure using a substituted benzaldehyde and 2-cyanoacetamide.[2]
1. Reagent Preparation:
- To a 50 mL round-bottom flask, add 4-nitrocinnamaldehyde (1.77 g, 10 mmol) and 2-cyanoacetamide (0.84 g, 10 mmol).
- Add methanol (20 mL) as the solvent.
2. Reaction Initiation and Monitoring:
- Add a catalytic amount of piperidine (4-5 drops).
- Heat the mixture to reflux for 2-4 hours, with stirring.
- Monitor the reaction by TLC (ethyl acetate).
3. Product Isolation and Purification:
- Upon completion, cool the reaction mixture in an ice bath.
- The product will precipitate as a solid.
- Collect the solid by suction filtration and wash with cold methanol.
- Air-dry the solid to obtain (E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienamide.
Product Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks such as the C≡N stretch (around 2220 cm⁻¹), C=O stretch (around 1700-1730 cm⁻¹ for the ester and 1650-1680 cm⁻¹ for the amide), and C=C stretch (around 1600-1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the presence of the vinyl protons, aromatic protons, and the specific carbon environments.
Safety and Handling: A Prerequisite for Good Science
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
4-Nitrocinnamaldehyde: Causes skin and eye irritation.[5][6] Avoid inhalation of dust.[5][6]
-
Malononitrile: Highly toxic and can be fatal if swallowed or inhaled.[7][8][9][10][11] It is also toxic in contact with skin.[7][8][9][10][11] Handle with extreme caution and ensure no exposure.
-
Ethyl Cyanoacetate: Harmful and an eye irritant.[12][13][14][15][16] Avoid contact and inhalation.
-
Piperidine: Flammable, toxic, and corrosive. Dispense in a fume hood and avoid contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion: A Versatile and Reliable Synthetic Route
The Knoevenagel condensation of 4-nitrocinnamaldehyde offers a reliable and versatile method for the synthesis of highly functionalized α,β-unsaturated compounds. The protocols outlined in this application note are designed to be robust and adaptable, providing a solid foundation for further research and development. By understanding the underlying mechanism and adhering to safe laboratory practices, researchers can effectively utilize this powerful reaction to generate novel molecules with potential applications in a multitude of scientific disciplines.
References
-
Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025). ResearchGate. [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate. [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. [Link]
-
Safety Data Sheet: 4-Nitrobenzaldehyde. (n.d.). Carl ROTH. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
-
4-Nitrocinnamaldehyde. (n.d.). PubChem. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Chinese Chemical Society. [Link]
-
Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. (2024). ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. [Link]
-
Knoevenagel condensation with Malonitrile (pKas and deprotonation). (2020). Reddit. [Link]
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Advanced Protocol: Antibacterial & Anti-Biofilm Profiling of 4-Nitrocinnamaldehyde (4-NCA)
Abstract & Strategic Overview
This Application Note details the experimental profiling of 4-Nitrocinnamaldehyde (4-NCA) , a potent derivative of trans-cinnamaldehyde. While cinnamaldehyde is a well-known antimicrobial agent, the introduction of a nitro group (
Key Application Insight: Unlike standard antibiotics that often target a single pathway, 4-NCA exhibits a dual-action mechanism :
-
Cytoskeletal Collapse: Inhibition of FtsZ polymerization, preventing Z-ring formation and bacterial cell division.
-
Membrane Depolarization: Disruption of the lipid bilayer integrity, leading to leakage of intracellular content.
This guide provides validated protocols for determining Minimum Inhibitory Concentration (MIC), assessing Biofilm Inhibition, and validating the Mechanism of Action (MoA) via phenotypic microscopy.
Compound Handling & Preparation
Critical Causality: 4-NCA is hydrophobic and chemically reactive (aldehyde group). Improper solubilization leads to precipitation in aqueous media, causing false-negative MIC results. Oxidation converts the aldehyde to inactive 4-nitrocinnamic acid.
Reagents
-
4-Nitrocinnamaldehyde (4-NCA): >97% purity (HPLC grade).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Stock Solution Protocol
-
Weighing: Weigh 10 mg of 4-NCA powder.
-
Solubilization: Dissolve in 1 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) master stock. Vortex for 30 seconds until fully clear.
-
Note: Do not use Ethanol if long-term storage is intended, as acetal formation can occur.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 1 month.
-
Working Solution: On the day of the experiment, dilute the stock into the assay medium.
-
Validation Check: Ensure the final DMSO concentration in the bacterial assay plate is ≤ 1% (v/v) . Concentrations >2% are toxic to many bacteria and will confound data.
-
Primary Screening: MIC & MBC Determination
Objective: Quantify the potency of 4-NCA against planktonic bacteria (e.g., S. aureus, E. coli UPEC).
Experimental Logic
We utilize the Broth Microdilution Method (CLSI standards). The use of Resazurin (Alamar Blue) is recommended to visualize metabolic activity, as 4-NCA can sometimes cause media discoloration that makes turbidity reading difficult.
Protocol Steps
-
Inoculum Prep: Adjust overnight bacterial culture to 0.5 McFarland Standard (
CFU/mL), then dilute 1:100 in CAMHB to reach CFU/mL. -
Plate Setup:
-
Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.
-
Add 200 µL of 4-NCA working solution (e.g., 512 µg/mL) to column 1.
-
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.
-
Columns 11 & 12: Growth Control (Bacteria + Solvent) and Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.
-
Incubation: 37°C for 18–24 hours.
-
Readout (MIC): Add 30 µL of 0.01% Resazurin solution. Incubate for 1–2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
MIC Definition: The lowest concentration remaining blue.
-
-
Readout (MBC): Plate 10 µL from the MIC well and supramic wells onto Agar. The lowest concentration yielding no colonies is the MBC.
Data Reference: Expected MIC Values
| Compound | Bacterial Strain | MIC (µg/mL) | Relative Potency |
| 4-Nitrocinnamaldehyde | E. coli (UPEC) | 100 | High |
| 4-Nitrocinnamaldehyde | S. aureus | 100 | High |
| trans-Cinnamaldehyde | E. coli (UPEC) | >400 | Low |
| trans-Cinnamaldehyde | S. aureus | 250 | Moderate |
Data Source: Lee et al. (2022) - See References.
Mechanism of Action: FtsZ Targeting & Filamentation[1]
Scientific Rationale: 4-NCA inhibits FtsZ, the bacterial tubulin homolog. When FtsZ is inhibited, the Z-ring cannot form, but the cell continues to elongate (grow) without dividing. This results in a distinct filamentous phenotype .
Protocol: Filamentation Microscopy
-
Treatment: Inoculate bacteria in CAMHB containing 4-NCA at 0.5 × MIC (sub-lethal concentration). Include a solvent control (DMSO).
-
Incubation: Incubate at 37°C for 4–6 hours (log phase).
-
Fixation: Harvest 1 mL of cells, centrifuge (5000g, 5 min), wash with PBS, and fix with 2.5% glutaraldehyde or simply mount live on an agarose pad.
-
Staining: Stain with DAPI (DNA) and FM4-64 (Membrane) to visualize cell length and nucleoid segregation.
-
Analysis: Observe under Fluorescence Microscopy (100x oil).
-
Control: Short, rod-shaped cells (2–3 µm).
-
4-NCA Treated: Elongated filaments (>10 µm) lacking septa.
-
Anti-Biofilm Assay (Crystal Violet)[2]
Context: 4-NCA is particularly effective against biofilms due to its ability to inhibit motility and EPS production.
Protocol Steps
-
Seeding: Add
CFU/mL bacterial suspension into a 96-well polystyrene plate. -
Treatment: Add 4-NCA at concentrations ranging from 0.25 × MIC to 2 × MIC .
-
Maturation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently aspirate media. Wash wells
with sterile PBS to remove planktonic cells. Crucial: Do not disturb the adherent film. -
Staining: Add 0.1% Crystal Violet (125 µL) for 15 minutes.
-
Solubilization: Wash with water, dry, then add 30% Acetic Acid or 95% Ethanol to solubilize the dye.
-
Quantification: Measure Absorbance at 595 nm .
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Action (MoA)
This diagram illustrates the dual pathway of 4-NCA: Michael addition to FtsZ thiols and membrane interaction.
Figure 1: The dual-mechanism of 4-Nitrocinnamaldehyde targeting bacterial division (FtsZ) and membrane integrity.
Diagram 2: Experimental Workflow
A logical flow for researchers to validate activity.
Figure 2: Sequential workflow for validating antibacterial efficacy.
References
-
Lee, J.-H., et al. (2022). "Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus."[1][2] International Journal of Molecular Sciences, 23(13), 7062.
-
[Link]
-
-
Domadia, P. N., et al. (2007). "Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde."[3] Biochemical Pharmacology, 74(6), 831-840.
-
[Link]
-
-
Hurley, K. A., et al. (2022). "Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division."[4] Frontiers in Microbiology, 13.
-
[Link]
-
-
Clinical and Laboratory Standards Institute (CLSI).
-
[Link]
-
Sources
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- 2. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
Illuminating Cellular Processes: 4-Nitrocinnamaldehyde as a Chemoselective Probe for Biological Imaging
Senior Application Scientist Note: In the dynamic field of cellular biology, the ability to visualize specific molecular events in real-time is paramount. Fluorescent chemical probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1][2] This application note introduces 4-Nitrocinnamaldehyde as a promising chemical probe for biological imaging, detailing its theoretical mechanism of action, protocols for its application in live-cell imaging, and the scientific rationale behind the experimental design. While direct literature on 4-Nitrocinnamaldehyde as a widely-used imaging probe is emerging, its chemical structure suggests a powerful potential for "turn-on" fluorescence in the presence of specific biological analytes.
The Principle of Chemoselective "Turn-On" Fluorescence
The core of 4-Nitrocinnamaldehyde's potential as a biological imaging agent lies in a principle known as "turn-on" fluorescence. In its native state, the molecule is expected to exhibit minimal fluorescence. This is due to the electron-withdrawing nature of the nitro group (-NO2), which can quench the fluorescence of the conjugated cinnamaldehyde system. However, upon a specific chemical reaction with a biological analyte, this quenching effect can be alleviated, leading to a significant increase in fluorescence intensity.
Based on the known reactivity of α,β-unsaturated aldehydes, a likely candidate for interaction within the cellular milieu is the thiol group (-SH) present in amino acids like cysteine and glutathione.[3][4][5] These biothiols can undergo a Michael addition reaction with the carbon-carbon double bond of the cinnamaldehyde backbone. This reaction would alter the electronic properties of the molecule, potentially disrupting the quenching effect of the nitro group and "turning on" fluorescence.
Another possibility, given the aldehyde functional group, is a reaction with endogenous formaldehyde. While the direct mechanism is less straightforward than with biothiols, reaction-based probes for formaldehyde often rely on condensation reactions that alter the fluorophore structure.[6][7][8][9][10][11]
Physicochemical and Spectral Properties
A comprehensive understanding of a probe's properties is crucial for successful imaging experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [12][13] |
| Molecular Weight | 177.16 g/mol | [14][15] |
| Appearance | Solid | [15] |
| Storage | 2-8°C | [15] |
| Purity | ≥98% | [15] |
| Theoretical Excitation Max | ~350-400 nm | Inferred from similar nitroaromatic compounds. |
| Theoretical Emission Max | ~450-550 nm | Inferred based on potential reaction products. |
Note on Spectral Properties: The exact excitation and emission maxima of 4-Nitrocinnamaldehyde and its reaction products with biological analytes require experimental validation. The provided theoretical values are estimations based on the photophysical properties of structurally related molecules and should be used as a starting point for experimental optimization.[16]
Proposed Mechanism of Action for Biothiol Detection
The proposed mechanism for the detection of biothiols by 4-Nitrocinnamaldehyde involves a nucleophilic attack of the thiol group on the β-carbon of the α,β-unsaturated aldehyde. This Michael addition reaction disrupts the extended π-conjugation of the molecule, which is hypothesized to interfere with the photoinduced electron transfer (PET) quenching mechanism of the nitro group, resulting in a "turn-on" fluorescent signal.
Caption: Proposed Michael addition of a biothiol to 4-Nitrocinnamaldehyde.
Experimental Protocols
The following protocols provide a general framework for utilizing 4-Nitrocinnamaldehyde as a fluorescent probe in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution of 4-Nitrocinnamaldehyde: Prepare a 10 mM stock solution of 4-Nitrocinnamaldehyde in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations. Anhydrous DMSO prevents premature reactions of the probe.
-
-
Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to the desired final concentration (typically in the range of 1-10 µM).
-
Rationale: Diluting in an aqueous buffer ensures compatibility with the cellular environment. The final concentration should be optimized to maximize signal while minimizing potential cytotoxicity.
-
Cell Culture and Plating
-
Culture cells of interest in a suitable medium and incubator conditions (e.g., 37°C, 5% CO₂).
-
For imaging, plate the cells on glass-bottom dishes or chamber slides to allow for high-resolution microscopy.
-
Rationale: Glass-bottom dishes minimize light scatter and are compatible with most microscope objectives.
-
Probe Loading and Imaging
Caption: General workflow for live-cell imaging with 4-Nitrocinnamaldehyde.
-
Cell Preparation: After cells have adhered, gently wash them once with pre-warmed PBS or HBSS.
-
Probe Incubation: Add the 4-Nitrocinnamaldehyde working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Rationale: Incubation allows the probe to permeate the cell membrane and accumulate intracellularly. The incubation time should be optimized to achieve sufficient probe loading without causing cellular stress.
-
-
Washing: Gently wash the cells two to three times with pre-warmed buffer to remove any excess, unbound probe.
-
Rationale: Washing reduces background fluorescence and improves the signal-to-noise ratio.
-
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the theoretical excitation and emission wavelengths.
Controls and Validation
To ensure the validity of the experimental results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the working solution to control for any effects of the solvent.
-
Positive Control: If possible, treat cells with a known inducer of the target analyte (e.g., a compound that increases intracellular glutathione levels) before or during probe incubation to confirm a "turn-on" response.
-
Negative Control: Pre-treat cells with an inhibitor of the target analyte (e.g., N-ethylmaleimide (NEM) to deplete thiols) to demonstrate that the fluorescence signal is dependent on the presence of the analyte.[20]
Data Interpretation and Potential Challenges
An increase in fluorescence intensity in cells treated with 4-Nitrocinnamaldehyde compared to control cells suggests the presence of the target analyte. However, it is crucial to consider potential challenges:
-
Cytotoxicity: At high concentrations or with prolonged incubation, 4-Nitrocinnamaldehyde may be toxic to cells. A cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed to determine the optimal, non-toxic working concentration.
-
Specificity: While the Michael addition reaction with thiols is a likely mechanism, other nucleophiles within the cell could potentially react with the probe. The use of appropriate controls is critical to ascertain the specificity of the signal.
-
Photostability: The photostability of the fluorescent product is unknown. Time-lapse imaging experiments should be conducted to assess the degree of photobleaching under the chosen imaging conditions.
Conclusion and Future Directions
4-Nitrocinnamaldehyde presents a promising, yet largely unexplored, avenue for the development of novel chemical probes for biological imaging. Its simple structure and predictable reactivity make it an attractive candidate for the detection of biothiols and potentially other analytes. The protocols and principles outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this compound in their own experimental systems. Future work should focus on rigorously characterizing its photophysical properties, confirming its mechanism of action through in vitro reaction studies, and validating its specificity in a variety of cell lines and biological contexts.
References
-
Recent Advances in Fluorescent Probes for Biothiols. (2025). Request PDF - ResearchGate. [Link]
-
Live cell imaging probes - more about fluorescent probes. (2022). LubioScience GmbH. [Link]
-
A turn-on fluorescent probe for endogenous formaldehyde in the endoplasmic reticulum of living cells. (2017). PubMed. [Link]
-
Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. (n.d.). MDPI. [Link]
-
A Fluorogenic Probe for Ultrafast and Reversible Detection of Formaldehyde in Neurovascular Tissues. (n.d.). PMC - PubMed Central. [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. (n.d.). MDPI. [Link]
-
Fluorescent Live Cell Imaging. (n.d.). StainsFile. [Link]
-
A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. (2025). ResearchGate. [Link]
-
Colorimetric detection of individual biothiols by tailor made reactions with silver nanoprisms. (2021). PMC. [Link]
-
4-Nitrocinnamaldehyde | C9H7NO3. (n.d.). PubChem. [Link]
-
A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. (2015). PubMed. [Link]
-
A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. (n.d.). RSC Publishing. [Link]
-
Fluorescence Live Cell Imaging. (n.d.). PMC - NIH. [Link]
-
Fluorescent probes for imaging bioactive species in subcellular organelles. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Lysosome-Targeted Turn-On Fluorescent Probe for Endogenous Formaldehyde in Living Cells. (2016). Analytical Chemistry - ACS Publications. [Link]
-
Structure modulation on fluorescent probes for biothiols and the reversible imaging of glutathione in living cells. (2021). PMC. [Link]
-
Fluorescent Probes for Live Cell Imaging. (2018). MDPI. [Link]
-
Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. (n.d.). PMC. [Link]
-
Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (n.d.). MDPI. [Link]
-
4-Nitrocinnamaldehyde. (n.d.). NIST WebBook. [Link]
-
4-Nitrocinnamaldehyde. (n.d.). NIST WebBook. [Link]
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Application Note & Protocol: Quantitative Analysis of 4-Nitrocinnamaldehyde in Pharmaceutical Matrices via HPLC-UV Following Pre-Column Derivatization
Introduction: The Analytical Challenge
4-Nitrocinnamaldehyde is a key starting material and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final drug product. However, direct analysis of 4-Nitrocinnamaldehyde by High-Performance Liquid Chromatography (HPLC) with UV detection presents challenges. While the molecule possesses a chromophore, its molar absorptivity and chromatographic behavior may not be optimal for achieving the low detection limits required for impurity profiling.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For aldehydes and ketones, pre-column derivatization is a powerful strategy to enhance UV absorbance, improve chromatographic retention and resolution, and increase overall method sensitivity.[2][3] This application note provides a detailed, robust, and validated protocol for the quantification of 4-Nitrocinnamaldehyde by forming a highly chromophoric 2,4-dinitrophenylhydrazone derivative prior to HPLC-UV analysis.
Principle of Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The cornerstone of this method is the reaction between the aldehyde functional group of 4-Nitrocinnamaldehyde and 2,4-Dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent.[4][5] This reaction, which occurs under acidic conditions, is a classic nucleophilic addition-elimination (or condensation) reaction.[6][7]
The lone pair of electrons on the terminal nitrogen of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable, brightly colored 2,4-dinitrophenylhydrazone derivative.[4]
Key Advantages of DNPH Derivatization:
-
Enhanced Detectability: The resulting hydrazone contains two nitro aromatic groups, creating a strong chromophore with a high molar absorptivity. This derivative exhibits a strong UV absorbance maximum around 360-390 nm, a wavelength range where many APIs and excipients have minimal interference, thus improving both sensitivity and selectivity.[8]
-
Improved Chromatography: The nonpolar nature of the hydrazone derivative makes it well-suited for reversed-phase HPLC, typically on a C18 stationary phase.
-
Reaction Specificity: DNPH reacts specifically with carbonyl compounds (aldehydes and ketones), providing a targeted analysis.[9]
-
Derivative Stability: The formed 2,4-dinitrophenylhydrazones are generally stable, allowing for reliable and reproducible analysis.[10][11]
Experimental Workflow and Design
The overall analytical process is a multi-step procedure requiring careful execution to ensure data integrity. The workflow is designed to be self-validating, incorporating checks and quality control measures at each critical stage.
Caption: Figure 2: Derivatization Reaction Mechanism
4.4. HPLC-UV Operating Conditions
The following parameters provide a robust starting point for analysis. Method optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Condition |
| HPLC System | Agilent 1260/1290 Infinity II LC or equivalent [3] |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-15 min: 60% to 90% B; 15-17 min: 90% B; 17.1-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 365 nm [8][12] |
Method Validation and System Suitability
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines. [13][14] 5.1. System Suitability Testing (SST)
Before running any samples, a system suitability test must be performed to verify that the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of a mid-level standard | Demonstrates the precision of the HPLC system itself. |
5.2. Validation Characteristics
The following parameters must be assessed as part of a full method validation. [15][16]
-
Specificity: The ability to unequivocally assess the analyte. This is demonstrated by injecting a blank (matrix without analyte) and a placebo solution, showing no interfering peaks at the retention time of the 4-Nitrocinnamaldehyde-DNPH derivative.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999. [15]* Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. [13]For an impurity, this typically ranges from the reporting threshold to 120% of the specification limit.
-
Accuracy: The closeness of test results to the true value. Assessed by spike-recovery experiments at a minimum of three concentration levels (e.g., 50%, 100%, 150% of the target concentration), with recovery values typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analysis of a minimum of six determinations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Assessed by having different analysts, on different days, using different equipment. The RSD between the data sets should meet predefined criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Analysis and Interpretation
-
Calibration: Generate a linear regression calibration curve by plotting the peak area of the 4-Nitrocinnamaldehyde-DNPH derivative versus the concentration of the prepared standards.
-
Quantification: Determine the concentration of 4-Nitrocinnamaldehyde in the test samples by interpolating the peak area of the derivative from the calibration curve.
-
Calculation: Apply the appropriate dilution factors from the sample preparation stage to calculate the final concentration of 4-Nitrocinnamaldehyde in the original, undiluted sample.
References
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Scientific Research Publishing. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. American Journal of Analytical Chemistry, 9, 441-451. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]
-
Navrachana University. (2020). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Journal of Advanced Scientific Research, 11(3), Suppl-6. Retrieved from [Link]
-
MDPI. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules, 25(24), 5871. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Filo. (2026). Give reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine. Retrieved from [Link]
-
SpringerLink. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397, 1635-1645. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]
-
SciSpace. (n.d.). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Retrieved from [Link]
-
Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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- 1. journalajacr.com [journalajacr.com]
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- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Give reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine | Filo [askfilo.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. iomcworld.com [iomcworld.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. fda.gov [fda.gov]
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- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Quantitative Analysis of 4-Nitrocinnamaldehyde using GC-MS
Abstract & Scope
This application note details a robust protocol for the quantitative analysis of 4-Nitrocinnamaldehyde (4-NCA) using Gas Chromatography-Mass Spectrometry (GC-MS). 4-NCA is a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Its analysis is complicated by its high melting point (140–143 °C) and potential for thermal degradation (de-nitration or oxidation) at elevated temperatures.
This guide moves beyond standard "cookbook" recipes, offering a self-validating methodology that addresses matrix interference, peak tailing due to the aldehyde moiety, and thermal stability. We utilize a DB-5MS stationary phase with a specific thermal gradient to ensure resolution from common impurities like 4-nitrobenzaldehyde.
Chemical Context & Analytical Challenges
The Analyte
-
Compound: 4-Nitrocinnamaldehyde (predominantly trans-isomer)[1][2]
-
Molecular Formula:
[1][2][3][4][5][6][7] -
Boiling Point: ~311 °C (Predicted)[1]
-
Key Functional Groups: Nitro (
), Conjugated Aldehyde ( )
Critical Analytical Challenges
-
Thermal Instability: The nitro group is susceptible to thermal decomposition at injector temperatures >280 °C, potentially leading to false impurity peaks (e.g., 4-nitrostyrene derivatives).
-
Adsorption/Tailing: The polar aldehyde group interacts with active sites (silanols) in the liner and column, causing peak tailing.
-
Isomerization: Photo-isomerization (trans to cis) can occur if samples are exposed to UV light during preparation.
Experimental Protocol
Reagents and Standards
-
Analyte Standard: 4-Nitrocinnamaldehyde (>98% purity, Sigma-Aldrich).[2]
-
Internal Standard (IS): Ethyl Cinnamate or 1-Nitronaphthalene .
-
Rationale: Ethyl cinnamate shares the cinnamyl skeleton but lacks the reactive aldehyde, providing similar retention behavior without competitive adsorption.
-
-
Solvent: Ethyl Acetate (LC-MS Grade).
-
Rationale: High solubility for nitro-aromatics; lower expansion volume than methanol, allowing better focusing in the GC liner.
-
Sample Preparation Workflow
Stock Solution Preparation:
-
Weigh 10.0 mg of 4-NCA into a 10 mL amber volumetric flask (protect from light).
-
Dissolve in Ethyl Acetate. Sonicate for 5 minutes to ensure complete dissolution of the solid (MP: 142 °C).
-
Concentration: 1000 µg/mL.
Internal Standard Spiking:
-
Prepare a 1000 µg/mL stock of Ethyl Cinnamate in Ethyl Acetate.
-
Add IS to all calibration and sample vials to a final concentration of 50 µg/mL.
Working Standards: Prepare serial dilutions to generate a calibration curve: 1, 5, 10, 25, 50, 100 µg/mL.
Instrumentation Parameters (Agilent 7890B/5977B or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Temperature | 260 °C | High enough to volatilize 4-NCA (BP ~311°C) but below rapid degradation threshold. |
| Mode | Split (10:1) | Prevents column overload; improves peak shape for polar aldehydes. |
| Liner | Ultra Inert, Wool-packed | Deactivated wool traps non-volatiles and aids vaporization; "Ultra Inert" reduces aldehyde adsorption. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides selectivity for aromatic isomers. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode to maintain separation efficiency during ramp. |
| Oven Program | See Table Below | Aggressive ramp required to elute high BP analyte. |
| Transfer Line | 280 °C | Prevents condensation of 4-NCA before MS entry. |
| Ion Source | EI (70 eV), 230 °C | Standard ionization; 230 °C minimizes source fouling. |
| Acquisition | SIM / Scan | SIM for Quantitation; Scan (50-400 amu) for ID. |
Oven Temperature Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 80 | 1.0 |
| 20 | 200 | 0.0 |
| 10 | 300 | 5.0 |
Total Run Time: ~17 minutes.
Mass Spectrometry & Quantitation Strategy
Fragmentation Pattern (EI Spectrum)
Understanding the fragmentation is crucial for selecting SIM (Selected Ion Monitoring) ions to avoid matrix interference.
-
Molecular Ion (
): m/z 177 (Base peak or high intensity). -
Loss of
: m/z 131 ( ). Common in nitro-aromatics. -
Loss of
(from aldehyde): m/z 103 ( ). -
Phenyl Cation: m/z 77.
SIM Parameters for Quantitation
| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Ret. Time (approx) |
| Ethyl Cinnamate (IS) | 131 | 176 | 103 | 8.5 min |
| 4-Nitrocinnamaldehyde | 177 | 131 | 102 | 11.2 min |
Note: Retention times must be determined experimentally on your specific column.
Visualizations
Analytical Workflow Logic
This diagram illustrates the decision-making process for sample preparation and troubleshooting peak tailing, a common issue with cinnamaldehydes.
Caption: Step-by-step analytical workflow including a decision gate for derivatization if peak tailing compromises integration.
Fragmentation Pathway
Understanding the EI fragmentation helps in confirming the identity of the peak and selecting robust qualifier ions.
Caption: Proposed electron ionization (EI) fragmentation pathway for 4-Nitrocinnamaldehyde used for SIM ion selection.
Method Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of this protocol, the following criteria must be met before running unknown samples.
System Suitability Test (SST)
Run a standard at 10 µg/mL before every batch.
-
Tailing Factor: Must be < 1.5. If higher, trim the column inlet or replace the liner.
-
Signal-to-Noise (S/N): > 50:1 for the m/z 177 ion.
Linearity & Range
-
Range: 1.0 – 100.0 µg/mL.
-
Acceptance:
.[8] -
Weighting:
weighting is recommended as variance typically increases with concentration.
Recovery (Accuracy)
Spike a blank matrix (or solvent) with known amounts of 4-NCA at 3 levels (Low, Mid, High).
-
Acceptable Recovery: 85% – 115%.
-
Note: If recovery is low, check for degradation in the injector port (lower inlet temp to 250 °C).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner interacting with aldehyde. | Switch to Ultra Inert Split liner with wool. Deactivate liner with silanizing agent. |
| Ghost Peaks | Thermal degradation of nitro group. | Reduce Inlet Temp to 250°C. Ensure residence time in inlet is short (high split flow). |
| Non-Linearity | Detector saturation or adsorption at low levels. | Check detector voltage. Use matrix-matched calibration if analyzing complex mixes. |
| Shift in RT | Column contamination. | Bake out column at 300°C for 15 mins. Trim 10cm from front of column. |
References
-
National Institute of Standards and Technology (NIST). (2023). 4-Nitrocinnamaldehyde Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
Zhao, H., et al. (2014).[9] Pharmacokinetic study of cinnamaldehyde in rats by GC-MS.[8][9] Journal of Pharmaceutical and Biomedical Analysis.[9][10] Retrieved from [Link]
-
University of North Dakota. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.[11] UND Scholarly Commons. Retrieved from [Link]
Sources
- 1. 4-NITROCINNAMALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 3. 4-Nitrocinnamaldehyde [webbook.nist.gov]
- 4. 4-Nitrocinnamaldehyde [webbook.nist.gov]
- 5. 4-Nitrocinnamaldehyde (CAS 1734-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. jmpas.com [jmpas.com]
- 11. commons.und.edu [commons.und.edu]
developing a UV-Vis spectrophotometry method for 4-Nitrocinnamaldehyde
An Application Note on the Development and Validation of a UV-Vis Spectrophotometric Method for the Quantification of 4-Nitrocinnamaldehyde
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantification of 4-Nitrocinnamaldehyde. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust methodology grounded in fundamental principles and validated against international standards. The method is based on the measurement of UV absorbance of 4-Nitrocinnamaldehyde in a suitable solvent, leveraging its chromophoric properties.
Introduction to 4-Nitrocinnamaldehyde and UV-Vis Spectrophotometry
4-Nitrocinnamaldehyde is a derivative of cinnamaldehyde containing a nitro group at the para position of the phenyl ring. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as chemical intermediates. The presence of an extended conjugated system of double bonds (from the benzene ring through the aldehyde group) and the electron-withdrawing nitro group makes 4-Nitrocinnamaldehyde a strong chromophore, rendering it an ideal candidate for analysis by UV-Vis spectrophotometry.
UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. The fundamental principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (a constant unique to the analyte at a specific wavelength, in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (in mol L⁻¹)
This direct proportionality allows for the construction of a calibration curve from standards of known concentration, which can then be used to determine the concentration of unknown samples.
Instrument and Material Requirements
Instrumentation
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm matched quartz cuvettes. The instrument should be capable of performing spectral scans and fixed-wavelength measurements.
-
Calibrated analytical balance (readability of 0.01 mg).
-
Calibrated volumetric flasks (Class A) and micropipettes.
Chemicals and Reagents
-
4-Nitrocinnamaldehyde reference standard (purity ≥ 98%).
-
Methanol (HPLC or spectroscopic grade).
-
Other solvents for testing (e.g., Ethanol, Acetonitrile, spectroscopic grade).
-
Deionized water.
Method Development Protocol
The development of a robust analytical method requires a systematic approach. The following steps outline the process for establishing a reliable UV-Vis method for 4-Nitrocinnamaldehyde.
Selection of an Appropriate Solvent
The choice of solvent is critical as it can influence the absorption spectrum of the analyte. An ideal solvent should:
-
Completely dissolve the analyte.
-
Be transparent (non-absorbing) in the wavelength range of interest.
-
Be of high purity and readily available.
-
Be non-reactive with the analyte.
Methanol is a common and suitable solvent for many organic compounds, including 4-Nitrocinnamaldehyde, and is transparent in the UV region where the analyte is expected to absorb.
Determination of Maximum Absorbance Wavelength (λmax)
The λmax is the wavelength at which a substance has its strongest photon absorption. Measuring absorbance at this wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.
Experimental Protocol:
-
Prepare a stock solution: Accurately weigh approximately 10 mg of 4-Nitrocinnamaldehyde reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
Prepare a working solution: Dilute 10 mL of the stock solution to 100 mL with methanol in a volumetric flask to get a concentration of 10 µg/mL.
-
Perform a spectral scan:
-
Fill a 1 cm quartz cuvette with methanol to serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer.
-
Fill another 1 cm quartz cuvette with the 10 µg/mL working solution and place it in the sample beam.
-
Scan the spectrum of the sample solution from 400 nm down to 200 nm.
-
-
Identify λmax: The wavelength corresponding to the highest peak in the absorption spectrum is the λmax. For 4-Nitrocinnamaldehyde in methanol, the λmax is typically observed around 320 nm.
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of this method will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Linearity
Linearity demonstrates the proportional relationship between absorbance and concentration over a defined range.
Experimental Protocol:
-
Prepare a series of calibration standards: From the 100 µg/mL stock solution, prepare a series of at least five calibration standards by serial dilution with methanol. A suggested concentration range is 2, 4, 6, 8, and 10 µg/mL.
-
Measure absorbance: Measure the absorbance of each calibration standard at the predetermined λmax (e.g., 320 nm) against a methanol blank.
-
Construct the calibration curve: Plot a graph of absorbance versus concentration.
-
Perform linear regression analysis: Calculate the slope, y-intercept, and the correlation coefficient (R²).
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
| Concentration (µg/mL) | Absorbance (AU) |
| 2 | ~0.15 |
| 4 | ~0.30 |
| 6 | ~0.45 |
| 8 | ~0.60 |
| 10 | ~0.75 |
| Table 1: Example data for a linearity study. |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by spike and recovery studies.
Experimental Protocol:
-
Prepare spiked samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 4-Nitrocinnamaldehyde into a sample matrix.
-
Analyze samples: Analyze each sample in triplicate.
-
Calculate percent recovery: % Recovery = [(Measured Concentration) / (Nominal Concentration)] x 100
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day precision):
-
Prepare six independent samples at 100% of the target concentration (e.g., 8 µg/mL).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst or on a different instrument.
-
Calculate the %RSD.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2%.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients. This can be demonstrated by showing that there is no interference from the blank (solvent) at the λmax of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of regression lines.
-
S is the slope of the calibration curve.
Standard Operating Procedure (SOP) for Sample Analysis
Objective: To determine the concentration of 4-Nitrocinnamaldehyde in an unknown sample.
Workflow:
Caption: Workflow for the quantification of 4-Nitrocinnamaldehyde.
Procedure:
-
Solution Preparation:
-
Prepare a 100 µg/mL stock solution of 4-Nitrocinnamaldehyde in methanol.
-
Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.
-
Prepare the unknown sample by dissolving it in methanol and diluting it to an expected concentration that falls within the linear range of the calibration curve.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the predetermined λmax (e.g., 320 nm).
-
-
Calibration Curve Generation:
-
Zero the instrument with methanol as the blank.
-
Measure the absorbance of each calibration standard.
-
Plot the calibration curve and perform linear regression.
-
-
Sample Measurement:
-
Measure the absorbance of the prepared unknown sample solution.
-
-
Calculation:
-
Determine the concentration of the unknown solution using the equation from the linear regression of the calibration curve: Concentration = (Absorbance - y-intercept) / slope
-
Multiply the result by the dilution factor to obtain the concentration in the original sample.
-
Conclusion
The UV-Vis spectrophotometric method described here is a simple, accurate, precise, and reliable method for the quantification of 4-Nitrocinnamaldehyde. The method development and validation are based on established scientific principles and ICH guidelines, ensuring its suitability for routine quality control and research applications. The use of a common solvent like methanol and the straightforward procedure make this method highly accessible and cost-effective.
References
-
Title: Beer-Lambert Law Source: LibreTexts Chemistry URL: [Link]
-
Title: 4-Nitrocinnamaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
Application Notes and Protocols: The Use of 4-Nitrocinnamaldehyde in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Monomer
4-Nitrocinnamaldehyde is a crystalline solid characterized by a melting point in the range of 140-143 °C. Its molecular structure is a compelling tapestry of reactive functionalities, featuring an aromatic nitro group, a conjugated aldehyde, and an alkene bond. This unique combination of chemical motifs makes 4-nitrocinnamaldehyde a highly promising, yet under-explored, building block for the synthesis of novel polymers with tailored optical, electronic, and responsive properties. The electron-withdrawing nature of the nitro group, coupled with the extended π-conjugation of the cinnamoyl system, preordains this molecule for applications in nonlinear optics and photosensitive materials.[1]
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for the utilization of 4-nitrocinnamaldehyde in the creation of innovative polymeric materials. We will delve into the synthesis of Schiff base polymers through polycondensation and the development of photosensitive materials leveraging the photocrosslinkable nature of the cinnamoyl moiety.
I. Synthesis of Schiff Base Polymers via Polycondensation
The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and efficient condensation reaction.[2] When bifunctional monomers are employed, this reaction can be harnessed to produce high molecular weight polymers. Here, we detail the synthesis of a Schiff base polymer through the polycondensation of 4-nitrocinnamaldehyde with a diamine. These polymers are of particular interest for their potential in applications such as infrared stealth coatings and nonlinear optical materials.[3]
Causality of Experimental Choices
The choice of a diamine comonomer is critical in determining the final properties of the polymer. Aromatic diamines will yield rigid, thermally stable polymers, while aliphatic diamines will impart greater flexibility. The solvent must be capable of dissolving both monomers and the resulting polymer, and it should be inert to the reactants. A catalyst, typically a weak acid, can be used to accelerate the reaction, but in many cases, the reaction proceeds efficiently at elevated temperatures without a catalyst.
Experimental Workflow: Polycondensation of 4-Nitrocinnamaldehyde with 1,6-Hexanediamine
Caption: Workflow for the synthesis and characterization of a Schiff base polymer.
Detailed Protocol: Synthesis of Poly(4-nitrocinnamaldehyde-1,6-hexanediamine)
Materials:
-
4-Nitrocinnamaldehyde (FW: 177.16 g/mol )
-
1,6-Hexanediamine (FW: 116.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer Stoichiometry: In a clean, dry round-bottom flask, combine equimolar amounts of 4-nitrocinnamaldehyde and 1,6-hexanediamine. For example, use 1.77 g (10 mmol) of 4-nitrocinnamaldehyde and 1.16 g (10 mmol) of 1,6-hexanediamine.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the monomers. The concentration of the monomers should be approximately 10-20% (w/v).
-
Inert Atmosphere: Place the flask under a nitrogen atmosphere to prevent oxidation, especially at elevated temperatures.
-
Polycondensation Reaction: Heat the reaction mixture to 120°C with continuous stirring.[3] Allow the reaction to proceed for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Decant the methanol and wash the polymer several times with fresh portions of methanol to remove any unreacted monomers and residual DMF.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.
II. Development of Photosensitive Polymers via Photocrosslinking
The cinnamoyl group is a well-known photosensitive moiety that can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane ring.[4] This reaction can be exploited to crosslink polymer chains, thereby altering the material's properties, such as solubility and thermal stability. This principle was foundational in the development of the first photoresists.[4] Polymers incorporating 4-nitrocinnamaldehyde can be designed to be photosensitive, with potential applications in photolithography, holographic data storage, and biocompatible hydrogels.
Mechanism of Photocrosslinking
Upon irradiation with UV light of a suitable wavelength (typically in the range of 250-350 nm), the double bond in the cinnamoyl group is excited. This excited state can then react with a neighboring cinnamoyl group on an adjacent polymer chain to form a stable cyclobutane bridge. The extent of crosslinking is dependent on the intensity and duration of the UV exposure.
Experimental Workflow: Photocrosslinking of a 4-Nitrocinnamaldehyde-Containing Polymer Film
Caption: Workflow for the photocrosslinking and analysis of a photosensitive polymer film.
Detailed Protocol: Photocrosslinking of a Poly(4-nitrocinnamaldehyde-co-Methyl Methacrylate) Film
Note: This protocol assumes the synthesis of a copolymer containing 4-nitrocinnamaldehyde units. This can be achieved by first synthesizing a monomer derivative of 4-nitrocinnamaldehyde that is amenable to free-radical polymerization (e.g., by converting the aldehyde to an acetal and then introducing a polymerizable group like a methacrylate) and then copolymerizing it with a comonomer like methyl methacrylate.
Materials:
-
Polymer containing 4-nitrocinnamaldehyde units
-
Solvent (e.g., chloroform, THF)
-
Quartz or glass substrate
-
Spin coater or casting knife
-
UV lamp (e.g., mercury lamp with a 365 nm filter)
-
Developer solvent (a good solvent for the uncrosslinked polymer)
Procedure:
-
Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to form a solution with a concentration of 5-10% (w/v).
-
Film Casting: Cast a thin film of the polymer solution onto a clean quartz or glass substrate using a spin coater or a casting knife.
-
Drying: Dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove the solvent completely.
-
UV Exposure: Expose the polymer film to UV light. The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking. This can range from a few seconds to several minutes. For creating patterns, a photomask can be placed over the film during exposure.
-
Development: After exposure, immerse the film in a developer solvent. The unexposed (and thus uncrosslinked) regions of the film will dissolve, while the exposed (crosslinked) regions will remain on the substrate, creating a negative-tone pattern.
-
Analysis: The crosslinking can be confirmed by the insolubility of the exposed film in solvents that readily dissolve the uncrosslinked polymer. Further characterization can be done using FT-IR spectroscopy (disappearance of the C=C bond signal) and DSC (increase in the glass transition temperature).
III. Polymers for Nonlinear Optical (NLO) Applications
Materials with high second-order nonlinear optical (NLO) activity are crucial for applications in optical communications, data storage, and frequency conversion.[5] Organic molecules with a donor-π-acceptor structure are known to exhibit significant NLO properties. 4-Nitrocinnamaldehyde, with its electron-withdrawing nitro group (acceptor) and the conjugated π-system of the cinnamoyl moiety, is an excellent candidate for incorporation into NLO-active polymers. The synthesis of Schiff base polymers from 4-nitrocinnamaldehyde is a promising route to such materials.
To exhibit second-order NLO effects, the chromophores in the material must be aligned in a non-centrosymmetric manner.[6] In the case of polymers with pendant NLO chromophores, this is typically achieved by electric field poling.
IV. Characterization of 4-Nitrocinnamaldehyde-Based Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are recommended:
| Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of the polymer structure by identifying characteristic functional groups (e.g., disappearance of aldehyde and amine peaks and appearance of imine peak in Schiff base polymers). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the polymer, including the confirmation of the repeating unit and the determination of copolymer composition. |
| Gel Permeation Chromatography (GPC) | Determination of the average molecular weight and molecular weight distribution (polydispersity) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which provide insights into the polymer's morphology and processing window. |
Conclusion
4-Nitrocinnamaldehyde is a versatile building block for the creation of novel polymers with exciting properties. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the synthesis of Schiff base polymers, photosensitive materials, and polymers for nonlinear optical applications. The rich chemistry of the aldehyde, alkene, and nitro functionalities of 4-nitrocinnamaldehyde opens up a vast landscape for the design and synthesis of next-generation functional materials.
References
- Abbas, A. M., Kadhim, Z. J., & Jasim, A. K. (2020). Polycondensation of 4,4-Hexamethylenebis ( Oxybenzaldehyde ) of Some Aliphatic and Aromatic Diamines.
-
Africa Research Connect. (n.d.). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Retrieved from [Link]
- Negrell, C., Voirin, C., Boutevin, B., Ladmiral, V., & Caillol, S. (2018). From monomer synthesis to polymers with pendant aldehyde groups. European Polymer Journal, 109, 544-563.
- MDPI. (2022).
-
PubChem. (n.d.). 4-Nitrocinnamaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosensitive polymer: Synthesis, characterization and properties of a polymer having pendant photocrosslinkable group. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Green Synthesis of chitosan-cinnamaldehyde cross-linked nanoparticles: characterization and antibacterial activity. Retrieved from [Link]
- Trojanowska, A. (n.d.).
- Johns Hopkins University Applied Physics Laboratory. (n.d.).
- MDPI. (2022).
- Abdul Majeed R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
- PubMed. (2024). Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement.
- SpringerLink. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.).
- Perstorp. (n.d.).
- Amir Adabiardakani, et al. (2012). Cinnamaldehyde Schiff Base Derivatives: A Short Review. World Applied Programming, 2(11), 474.
- Journal of Materials Chemistry C. (n.d.). Poled polymers and their nonlinear optics.
- MDPI. (n.d.). Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities.
- OUCI. (n.d.). From monomer synthesis to polymers with pendant aldehyde groups.
- YouTube. (2017).
- RSC Publishing. (n.d.). Polymer Chemistry.
- ChemRxiv. (n.d.).
- MDPI. (n.d.).
- PMC. (n.d.).
- Polymer Source. (n.d.). Photoresponsive Polymers.
- ACS Publications. (n.d.). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction.
- PMC. (n.d.). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). (E)-4-Nitrocinnamaldehyde.
- Google Patents. (n.d.).
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- FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
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- 3. Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating [mdpi.com]
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- 6. Photonic & Optical Materials [sigmaaldrich.com]
Application Note & Protocols: Covalent Immobilization of 4-Nitrocinnamaldehyde on Solid Supports
Abstract
This technical guide provides a comprehensive framework for the successful immobilization of 4-nitrocinnamaldehyde, a versatile organic compound with significant potential in catalysis, drug delivery, and antimicrobial surfaces. We detail the strategic selection of solid supports, present validated, step-by-step protocols for covalent attachment via Schiff base formation, and outline a suite of characterization techniques to verify and quantify the immobilization. This document is intended for researchers, chemists, and material scientists seeking to leverage the unique properties of 4-nitrocinnamaldehyde in a heterogenized, reusable, and stable format.
Introduction: The Rationale for Immobilization
4-Nitrocinnamaldehyde ((2E)-3-(4-nitrophenyl)prop-2-enal) is a valuable aldehyde derivative, noted for its reactive properties which lend themselves to a variety of chemical syntheses.[1][2] However, like many small organic molecules, its use in solution-phase applications presents challenges in separation, recovery, and reusability, increasing both cost and environmental impact. Immobilization onto a solid support transforms this homogeneous agent into a heterogeneous one, offering numerous advantages:
-
Enhanced Stability: Confining the molecule to a solid matrix can protect it from degradation.
-
Simplified Purification: The immobilized molecule can be easily separated from the reaction mixture by simple filtration.[3][4]
-
Reusability: The solid-supported material can often be recovered and reused over multiple catalytic cycles.[3][4]
-
Versatility: The properties of the support can be tuned to enhance the functionality of the immobilized molecule.
The most robust and common method for attaching aldehydes to a support is through covalent bonding, which prevents leaching and ensures long-term stability.[5][6] This guide focuses on the formation of a Schiff base (imine bond) between the aldehyde group of 4-nitrocinnamaldehyde and a primary amine-functionalized support—a reliable and widely adopted strategy in bioconjugation and material science.[5][7][8]
Strategic Selection of the Solid Support
The choice of solid support is critical and directly influences the loading capacity, accessibility of the immobilized molecule, and overall performance of the final material. The ideal support should possess high surface area, mechanical and chemical stability, and readily available functional groups for modification.
| Support Material | Key Advantages | Considerations | Typical Surface Area (m²/g) |
| Mesoporous Silica (e.g., MCM-41, SBA-15) | High surface area, tunable pore size, rigid framework, well-defined surface chemistry. | Can be brittle; surface silanol groups can be acidic. | 200 - 1000+ |
| Silica Gel (Amorphous) | Cost-effective, readily available, good mechanical stability, easily functionalized. | Lower surface area than mesoporous variants, broader pore size distribution. | 300 - 800 |
| Polymeric Resins (e.g., Polystyrene, Agarose) | High functional group density, flexible, wide range of available functionalities. | Can swell or shrink in different solvents; lower thermal stability. | Varies widely |
| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) | Easy separation using an external magnetic field, high surface-to-volume ratio. | Potential for aggregation; requires a core-shell structure for stability and functionalization. | 50 - 200 |
For the protocols detailed below, we will focus on Silica Gel as it offers an excellent balance of performance, cost, and ease of use, making it an ideal starting point for most applications.
Experimental Protocols: Covalent Immobilization via Schiff Base Formation
This section provides a complete workflow for the immobilization of 4-nitrocinnamaldehyde onto silica gel. The process is divided into two main stages: functionalization of the support with amine groups and the subsequent coupling of the aldehyde.
Workflow Overview
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Caption: Workflow for immobilizing 4-nitrocinnamaldehyde on silica.
Protocol 1: Amine Functionalization of Silica Gel
Objective: To introduce primary amine groups onto the silica surface, which will serve as anchor points for the aldehyde. This is achieved using an organosilane coupling agent.
Materials:
-
Silica Gel (high purity, pore size 60 Å, 70-230 mesh)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl), 3M
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Activation:
-
Add 10.0 g of silica gel to a 250 mL round-bottom flask.
-
Add 100 mL of 3M HCl.
-
Stir the slurry at room temperature for 2 hours to activate the surface silanol groups.
-
Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH ~7).
-
Dry the activated silica in an oven at 120°C overnight. Let it cool in a desiccator before use.
-
Rationale: Acid washing removes metal impurities and fully hydroxylates the silica surface, maximizing the number of reactive sites for silanization.
-
-
Silanization:
-
Transfer the dried, activated silica to a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 200 mL of anhydrous toluene to the flask and stir to create a slurry.
-
Slowly add 10.0 mL of APTES to the slurry via syringe.
-
Rationale: Anhydrous conditions are crucial to prevent self-condensation of APTES in solution before it can react with the silica surface.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 12 hours with vigorous stirring under a nitrogen atmosphere.
-
-
Washing and Curing:
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica using a Buchner funnel.
-
Wash the silica sequentially with 100 mL of toluene (x3) and 100 mL of absolute ethanol (x3) to remove unreacted APTES.
-
Dry the amine-functionalized silica (SiO₂-NH₂) in an oven at 80°C overnight.
-
Rationale: Thorough washing is essential to remove physisorbed silane. Curing at 80°C helps to complete the condensation reactions and stabilize the silane layer.
-
Protocol 2: Immobilization of 4-Nitrocinnamaldehyde
Objective: To covalently attach 4-nitrocinnamaldehyde to the amine-functionalized silica via a Schiff base reaction.
Materials:
-
Amine-functionalized silica (from Protocol 1)
-
4-Nitrocinnamaldehyde
-
Ethanol (absolute)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃) (Optional, for reduction)
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
Procedure:
-
Schiff Base Formation:
-
Add 5.0 g of amine-functionalized silica to a 250 mL round-bottom flask.
-
Dissolve 1.5 g of 4-nitrocinnamaldehyde in 100 mL of absolute ethanol. Add this solution to the flask.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 24 hours with stirring. The silica will typically turn from white to yellow/orange.
-
Rationale: The reaction between a primary amine and an aldehyde to form an imine (Schiff base) is a condensation reaction, often accelerated by heat.[7][9]
-
-
Washing:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid and wash thoroughly with absolute ethanol (100 mL x 3) and DCM (100 mL x 3) to remove any unreacted 4-nitrocinnamaldehyde.
-
Dry the final product under vacuum at 40°C. The material is now SiO₂-N=CH-R (where R is the 4-nitrophenylpropenyl group).
-
-
Optional Reduction to a Stable Amine Bond:
-
The imine bond is susceptible to hydrolysis, especially under acidic conditions. For applications requiring high stability, it can be reduced to a more stable secondary amine.
-
Rationale: Reductive amination creates a stable secondary amine linkage, preventing potential leaching of the aldehyde.[10] Sodium cyanoborohydride is a mild reducing agent that selectively reduces the Schiff base intermediate without reducing the aldehyde itself.[10]
-
After step 1, cool the suspension to 0°C in an ice bath.
-
Slowly add 0.5 g of NaBH₄ (or 0.7 g of NaCNBH₃) in small portions. Caution: NaBH₄ reacts with ethanol to produce hydrogen gas. Ensure adequate ventilation.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Proceed to the washing steps (Step 2) as described above. The final product is SiO₂-NH-CH₂-R .
-
Verification and Characterization: A Self-Validating System
Successful immobilization must be confirmed with analytical techniques. This step is crucial for quality control and for understanding the properties of the new material.
Characterization Workflow
Caption: Key techniques for characterizing the immobilized product.
Expected Characterization Results
The following table summarizes the expected data from key analytical techniques, comparing the starting material to the final product.
| Technique | Bare Silica (Activated) | Amine-Functionalized Silica (SiO₂-NH₂) | Final Product (SiO₂-N=CH-R) | Interpretation |
| FTIR Spectroscopy | Broad peak at ~3400 cm⁻¹ (O-H), peak at ~1100 cm⁻¹ (Si-O-Si) | Appearance of N-H bending peak (~1560 cm⁻¹), C-H stretching (~2930 cm⁻¹) | Appearance of C=N stretch (~1645 cm⁻¹), aromatic C=C (~1595 cm⁻¹), NO₂ stretch (~1515, 1345 cm⁻¹). N-H peak diminishes. | Confirms the presence of key functional groups at each stage of the synthesis.[11] The C=N peak is direct evidence of Schiff base formation. |
| Thermogravimetric Analysis (TGA) | Minimal mass loss (<2%) up to 800°C | Mass loss of 5-10% between 200-600°C | Additional, significant mass loss corresponding to the attached 4-nitrocinnamaldehyde. | Quantifies the amount of organic material (loading) on the silica surface.[12][13][14] The difference in mass loss between SiO₂-NH₂ and the final product allows for calculation of ligand density. |
| Elemental Analysis (CHN) | %N ≈ 0 | %N > 0 (e.g., 1-2%) | %N increases significantly. | Provides a precise quantification of the nitrogen content, which can be used to calculate the molar loading of the amine and the final immobilized molecule. |
Calculating Immobilization Load from TGA:
-
Run TGA on the amine-functionalized silica (SiO₂-NH₂) to find its percentage mass loss (%ML_amine).
-
Run TGA on the final product (SiO₂-N=CH-R) to find its percentage mass loss (%ML_final).
-
Calculate the mass loss due to 4-nitrocinnamaldehyde: Δ%ML = %ML_final - %ML_amine.
-
Calculate loading (mmol/g): Loading = (Δ%ML / 100) / (Molar Mass of 4-nitrocinnamaldehyde fragment)
Applications and Future Scope
Immobilized 4-nitrocinnamaldehyde serves as a versatile platform for further chemical modification or direct application.
-
Heterogeneous Catalysis: The nitro group can be reduced to an amine, creating a supported aminocinnamaldehyde ligand for metal coordination catalysis.
-
Antimicrobial Surfaces: Cinnamaldehyde derivatives are known for their antimicrobial properties.[15][16] Immobilizing them on surfaces can create materials that inhibit biofilm formation.[17]
-
Solid-Phase Synthesis: The immobilized aldehyde can act as a starting point for multi-step organic synthesis, where reagents are added sequentially and excess is washed away.
This guide provides a robust and verifiable methodology for the immobilization of 4-nitrocinnamaldehyde. By carefully selecting the support and validating the outcome with appropriate characterization, researchers can create stable, reusable, and highly functional materials for a wide range of scientific and industrial applications.
References
- MDPI. (2024). Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions.
- ACS Publications. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents.
- ResearchGate. Covalent immobilization of laccase on silica gel via activation with....
- Chemdad Co., Ltd. 4-NITROCINNAMALDEHYDE.
- Thermo Fisher Scientific. Covalent Immobilization of Affinity Ligands.
- ChemicalBook. 4-NITROCINNAMALDEHYDE synthesis.
- ResearchGate. Reversible Covalent Immobilization of Cinnamaldehyde on Chitosan Films via Schiff Base Formation and Their Application in Active Food Packaging.
- Royal Society of Chemistry. (2018). A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution.
- ResearchGate. Characterization of thermal stability and reaction products by means of TGA-FTIR coupling.
- ResearchGate. (PDF) Synthesis and Characterization of the Schiff Base-on Functionalized Novel Sporopollenin Microcapsule and Its Use for Effective Adsorption of Cu (II).
- ResearchGate. Characterization of polyurethane resins by FTIR, TGA, and XRD.
- PubMed Central. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division.
- Royal Society of Chemistry. (2024). Design, preparation and characterization of magnetic nanoparticles functionalized with chitosan/Schiff base and their use as a reusable nanocatalyst....
- National Institutes of Health. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem.
- Organic Syntheses. Cinnamaldehyde, o-nitro - Organic Syntheses Procedure.
- MDPI. (2019). Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO 2 Capture in Flue Gas.
- PubMed Central. (2022). Enzyme Immobilization on Metal Organic Frameworks: the Effect of Buffer on the Stability of the Support.
- MDPI. (2023). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications.
- MDPI. (2019). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed Central. (2023). New Strategy for the Covalent Immobilisation of Phenolic Compounds on Silica Particles to Fight Against Foodborne Pathogens.
- ResearchGate. Co-crystallization and Solid-State Characterization of Diamine Conjugated Schiff Bases for Enhanced Bioavailability.
- ACS Publications. (2024). Ionic Liquid Functionalized Layered Double Hydroxides Achieve Near-Zero Wear on Steel–Steel Contacts | Langmuir.
- ResearchGate. (PDF) Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review.
- ACS Publications. (2023). Monolithic Columns for the Isolation of Lectin: Principles, Advances and Prospects.
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Application Notes & Protocols: 4-Nitrocinnamaldehyde in the Preparation of Corrosion Inhibitors
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, poses a significant threat to the operational integrity and longevity of metallic infrastructure across countless industries. In acidic environments, such as those encountered during industrial cleaning, acid pickling, and oil and gas exploration, the corrosion of metals like mild steel is particularly aggressive.[1] The development of effective corrosion inhibitors—substances that, when added in small concentrations, significantly decrease the corrosion rate—is a critical area of research.[2] Organic inhibitors are particularly advantageous due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2][3]
Among the vast array of organic precursors, aldehydes are exceptionally valuable building blocks. 4-Nitrocinnamaldehyde, in particular, presents a compelling molecular architecture for designing high-performance corrosion inhibitors. Its structure features:
-
An Aldehyde Functional Group: Highly reactive and ideal for synthesizing larger, more complex molecules, most notably Schiff bases.
-
A Conjugated π-System: The aromatic ring and the α,β-unsaturated aldehyde system provide a high density of π-electrons, which are crucial for effective adsorption onto vacant d-orbitals of metals like iron.[3]
-
A Nitro Group (-NO₂): A strong electron-withdrawing group that influences the electronic properties of the entire molecule, enhancing its interaction with the metal surface.
-
Heteroatoms (N, O): The nitrogen and oxygen atoms possess lone pairs of electrons, serving as active centers for coordination with metal atoms.[1][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of corrosion inhibitors derived from 4-nitrocinnamaldehyde, with a focus on Schiff base derivatives.
Synthesis of Schiff Base Corrosion Inhibitors from 4-Nitrocinnamaldehyde
The most common and effective derivatives of 4-nitrocinnamaldehyde for corrosion inhibition are Schiff bases (also known as imines).[2][4] These compounds are typically formed through the condensation reaction between the aldehyde group of 4-nitrocinnamaldehyde and a primary amine.[2] The resulting azomethine group (-C=N-) is a key feature that enhances the molecule's inhibitory action.[4]
General Reaction Mechanism
The synthesis involves a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule, often catalyzed by a small amount of acid.
Caption: General synthesis of a Schiff base from 4-Nitrocinnamaldehyde.
Protocol: Synthesis of (E)-N-((E)-3-(4-nitrophenyl)allylidene)aniline
This protocol details the synthesis of a representative Schiff base inhibitor from 4-nitrocinnamaldehyde and aniline.
Materials:
-
4-Nitrocinnamaldehyde (1.0 mmol, 177.17 g/mol )
-
Aniline (1.0 mmol, 93.13 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) plate and chamber
-
Beaker with ice water
Procedure:
-
Reactant Dissolution: Dissolve 1.0 mmol of 4-nitrocinnamaldehyde in 10 mL of absolute ethanol in the round-bottom flask with gentle stirring.
-
Amine Addition: In a separate vessel, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or water bath. Continue refluxing for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 4:1 hexane:ethyl acetate mobile phase). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.
-
Product Isolation: After completion, cool the flask to room temperature. Then, place the flask in an ice bath to precipitate the solid product.
-
Purification: Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it in a desiccator. The product is typically a colored solid (yellow to orange).
Characterization: The structure of the synthesized Schiff base should be confirmed using standard spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.[5]
Performance Evaluation of Corrosion Inhibitors
The effectiveness of the synthesized inhibitor is quantified through a combination of gravimetric (weight loss) and electrochemical techniques. These tests are typically performed using mild steel coupons in a corrosive medium, such as 1 M hydrochloric acid (HCl), with varying concentrations of the inhibitor.[1][6][7]
Overall Evaluation Workflow
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Protocol: Weight Loss Measurements
This method provides a direct, physical measurement of the material lost to corrosion.
Procedure:
-
Coupon Preparation: Mechanically polish mild steel coupons, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution (1 M HCl) with and without different concentrations of the inhibitor (e.g., 50, 100, 200, 300 ppm).
-
Incubation: Keep the beakers in a water bath at a constant temperature (e.g., 298 K) for a set period (e.g., 6 hours).
-
Final Weighing: After immersion, carefully remove the coupons, clean them with a brush, rinse, dry, and re-weigh them (W_final).
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.[8]
-
Protocol: Electrochemical Measurements
Electrochemical tests provide rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition. A standard three-electrode cell is used, containing the mild steel coupon as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
a) Potentiodynamic Polarization (PDP): This technique measures the current response to a controlled change in potential.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting Tafel curves (log(current density) vs. potential). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[9][10]
b) Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the system to the flow of alternating current at different frequencies.
-
Setup: Use the same three-electrode setup at the stabilized OCP.
-
Frequency Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the data as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to extract parameters like the charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A larger R_ct value indicates better corrosion resistance. The inhibition efficiency is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and with the inhibitor, respectively.[7][10]
Data Interpretation and Expected Results
The performance of the inhibitor is directly related to its concentration. Inhibition efficiency typically increases with higher inhibitor concentration up to an optimal point, after which it may plateau.[1][4][6]
Table 1: Representative Data from Performance Evaluation
| Method | Inhibitor Conc. (ppm) | CR (mm/y) | i_corr (μA/cm²) | R_ct (Ω·cm²) | IE (%) |
| Weight Loss | 0 (Blank) | 12.5 | - | - | - |
| 100 | 4.1 | - | - | 67.2 | |
| 200 | 2.3 | - | - | 81.6 | |
| 300 | 1.2 | - | - | 90.4 | |
| PDP | 0 (Blank) | - | 1150 | - | - |
| 100 | - | 380 | - | 67.0 | |
| 200 | - | 215 | - | 81.3 | |
| 300 | - | 108 | - | 90.6 | |
| EIS | 0 (Blank) | - | - | 45 | - |
| 100 | - | - | 140 | 67.9 | |
| 200 | - | - | 250 | 82.0 | |
| 300 | - | - | 480 | 90.6 |
Note: The data presented are illustrative and synthesized from typical results found in the literature.[10]
Mechanism of Inhibition
The inhibitory action of 4-nitrocinnamaldehyde-derived Schiff bases is attributed to their adsorption onto the metal surface, which blocks the active sites for corrosion.[3] This adsorption can occur through two primary mechanisms:
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. This is facilitated by the π-electrons of the aromatic rings and the lone pair electrons on the nitrogen and oxygen atoms, which interact with the vacant d-orbitals of the iron atoms.[1]
PDP analysis often reveals that these compounds act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][9] The adsorption behavior typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[1][5][9]
Diagram: Inhibition Mechanism at the Metal-Electrolyte Interface
Caption: Adsorption of inhibitor molecules blocks both anodic and cathodic sites.
Conclusion
4-Nitrocinnamaldehyde is a versatile and highly effective precursor for the synthesis of corrosion inhibitors, particularly Schiff bases. The straightforward synthesis, coupled with the potent inhibitory performance derived from its unique molecular structure, makes it a subject of significant interest in materials science and industrial chemistry. The protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and understand the mechanisms of these promising anti-corrosion agents.
References
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International Union of Pure and Applied Chemistry. (2019). IUPAC Compendium of Chemical Terminology (the "Gold Book"). Research Triangle Park, NC: IUPAC. [Link]
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Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of A Sysnthesized Schiff Base on the Corrosion. (n.d.). International Journal of Engineering and Science Invention. [Link]
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Deng, Y., et al. (2025). Synthesis and Corrosion Inhibition Performance Evaluation of 4-Pyridinecarboxaldehyde-1,4-phenylenediamine Mono-Schiff Base. International Core Journal of Engineering, 11(11). [Link]
-
Odewole, O. A., et al. (2021). Synthesis and anti-corrosive potential of Schiff bases derived 4-nitrocinnamaldehyde for mild steel in HCl medium: Experimental and DFT studies. Journal of Molecular Structure, 1224, 129013. [Link]
-
Alaneme, K. K., et al. (2022). Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material. Molecules, 27(19), 6241. [Link]
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Sathiyapriya, T., et al. (2016). Corrosion Inhibition and Adsorption Behavior of 4–Amino Acetophenone Pyridine 2-Aldehyde in 1 M Hydrochloric Acid. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment. Progress in Color, Colorants and Coatings, 15(3), 285-293. [Link]
-
Arshad, I., et al. (2023). Decoding the corrosion inhibition mechanism of a new cinnamaldehyde derivative for mild steel in HCl medium by ToF-SIMS and AIMD. ResearchGate. [Link]
-
Singh, A. K., et al. (2023). Corrosion inhibition efficiency and quantum chemical studies of some organic compounds: theoretical evaluation. ResearchGate. [Link]
-
Aslam, R., et al. (2023). Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations. Scientific Reports, 13(1), 8933. [Link]
- Cinnamic aldehyde-based Schiff base acidification corrosion inhibitor, preparation and use method. (2019).
-
Ahmed, L. O., et al. (2023). Quantum Chemical Study of Some Basic Organic Compounds as the Corrosion Inhibitors. ResearchGate. [Link]
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Odewole, O. A., et al. (2021). Synthesis and anti-corrosive potential of Schiff bases derived 4-nitrocinnamaldehyde for mild steel in HCl medium: Experimental and DFT studies. Semantic Scholar. [Link]
-
Al-Amiery, A. A., et al. (2025). Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation. Journal of Electrochemical Science and Engineering. [Link]
-
El-Lateef, H. M. A., et al. (2021). Quantum chemical studies on the some inorganic corrosion inhibitors. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2024). New Compounds Derived from Nitrophenol Synthesis, Structural Investigation and Anticorrosion Properties. ResearchGate. [Link]
-
Szafert, S., et al. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(15), 5431. [Link]
-
Kumar, S., et al. (2022). Synthesis of Schiff Bases and their role as corrosion inhibitors - An Overview. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing byproduct formation in the synthesis of 4-Nitrocinnamaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Nitrocinnamaldehyde. As a crucial intermediate in various pharmaceutical and chemical syntheses, achieving high purity and yield is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and minimize byproduct formation in this synthesis.
Introduction to the Synthesis of 4-Nitrocinnamaldehyde
The most prevalent and practical method for synthesizing 4-Nitrocinnamaldehyde is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of 4-nitrobenzaldehyde with acetaldehyde. Due to the lack of α-hydrogens, 4-nitrobenzaldehyde cannot enolize and acts as the electrophilic acceptor for the enolate of acetaldehyde.
While seemingly straightforward, this reaction is often plagued by the formation of multiple byproducts, which can significantly lower the yield and complicate the purification of the desired product. This guide will focus on troubleshooting the Claisen-Schmidt condensation and offer insights into alternative synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
A low yield of 4-Nitrocinnamaldehyde is a frequent challenge. Several factors can contribute to this issue.
Possible Cause 1.1: Inefficient Enolate Formation
The initial and crucial step is the deprotonation of acetaldehyde to form the nucleophilic enolate.
-
Solution:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. Ensure the base is fresh and has not been passivated by atmospheric carbon dioxide. For a solvent-free approach, 20 mol% of solid NaOH has been shown to be effective.[1]
-
Reaction Temperature: The enolate formation is typically performed at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.
-
Possible Cause 1.2: Competing Side Reactions
Side reactions are the primary culprits for low yields.
-
Solution:
-
Cannizzaro Reaction: 4-nitrobenzaldehyde, lacking α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to yield 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.[2] To mitigate this, consider using a milder base like sodium carbonate or carefully controlling the stoichiometry of the strong base.
-
Acetaldehyde Self-Condensation: Acetaldehyde can react with its own enolate, leading to the formation of aldol addition and condensation products. To minimize this, add the acetaldehyde slowly and in a controlled manner to the reaction mixture containing the 4-nitrobenzaldehyde and the base.[2]
-
Possible Cause 1.3: Suboptimal Reaction Time
The reaction time needs to be optimized to ensure complete conversion without promoting byproduct formation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A prolonged reaction time, even after the starting materials are consumed, can lead to the formation of impurities. In some flow chemistry setups, a residence time of 20 minutes was found to be optimal, with longer times leading to impurity formation.[3]
Issue 2: Complex Product Mixture and Purification Difficulties
The presence of multiple spots on a TLC plate indicates a mixture of products, making purification challenging.
Possible Cause 2.1: Formation of Multiple Byproducts
As discussed, the Cannizzaro reaction and acetaldehyde self-condensation are major contributors.
-
Solution: Byproduct Identification and Separation
-
TLC Analysis: Use a suitable mobile phase to achieve good separation of the components. A mixture of toluene, ethyl acetate, and methanol (e.g., 8:1:1 v/v/v) can be effective for separating cinnamaldehyde derivatives on silica gel plates.[4] The more polar byproducts, such as 4-nitrobenzyl alcohol and 4-nitrobenzoic acid, will have lower Rf values compared to the less polar 4-Nitrocinnamaldehyde.
-
Spectroscopic Identification:
-
4-Nitrocinnamaldehyde: The ¹H NMR spectrum will show characteristic signals for the aldehydic proton (around 9.7 ppm) and the vinyl protons.
-
4-Nitrobenzyl alcohol: The ¹H NMR spectrum will show a characteristic singlet for the benzylic protons (CH₂) around 4.8 ppm and aromatic protons.[5]
-
4-Nitrobenzoic acid: The ¹H NMR spectrum will show signals for the aromatic protons, and the acidic proton will be a broad singlet at a high chemical shift (around 13 ppm, depending on the solvent).[6]
-
-
Possible Cause 2.2: Inefficient Purification Method
Choosing the right purification strategy is critical for obtaining pure 4-Nitrocinnamaldehyde.
-
Solution: Optimized Purification Protocols
-
Recrystallization: An ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of cinnamaldehyde derivatives.[7] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to obtain pure crystals.
-
Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the product from its byproducts.[8] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the components. For instance, a 20% ethyl acetate in hexane mobile phase has been used to purify (4-nitrophenyl)methanol, a potential byproduct.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis?
A1: The synthesis of 4-Nitrocinnamaldehyde involves several hazards that require careful management.
-
Handling Strong Bases: Concentrated solutions of NaOH and KOH are corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Handling Aldehydes: Acetaldehyde is volatile and flammable. 4-nitrobenzaldehyde is a solid irritant. Both should be handled in a well-ventilated fume hood.
-
General Laboratory Safety: Always be aware of the location of safety showers and eyewash stations. Before starting any reaction, it is crucial to read the Safety Data Sheets (SDS) for all chemicals involved and to have a clear plan for waste disposal.[11]
Q2: How can I effectively monitor the progress of the Claisen-Schmidt condensation?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a silica gel stationary phase.[12]
-
Spot the starting materials (4-nitrobenzaldehyde and acetaldehyde) and the reaction mixture at different time intervals.
-
Develop the plate in a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and methanol (8:1:1).[4]
-
Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new, less polar product spot (higher Rf value) indicate the progress of the reaction.
-
Q3: Are there any alternative methods for synthesizing 4-Nitrocinnamaldehyde?
A3: Yes, while the Claisen-Schmidt condensation is the most common, other methods can be employed.
-
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert an aldehyde or ketone into an alkene.[13] For 4-Nitrocinnamaldehyde synthesis, 4-nitrobenzaldehyde can be reacted with a suitable phosphorus ylide. A major advantage of the Wittig reaction is that the position of the double bond is unambiguously determined.[13] However, the preparation of the ylide often requires strongly basic and anhydrous conditions.
-
Henry Reaction (Nitroaldol Reaction): This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[14] In this case, 4-nitrobenzaldehyde would be reacted with a nitroalkane. The resulting β-nitro alcohol can then be dehydrated to form a nitroalkene. A key challenge is that all steps of the Henry reaction are reversible, which can affect the overall yield.[14]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrocinnamaldehyde via Claisen-Schmidt Condensation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Base Addition: Slowly add a solution of sodium hydroxide (e.g., 1.1 equivalents in water) to the stirred solution while maintaining the low temperature.
-
Acetaldehyde Addition: Add acetaldehyde (1.2 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a neutral pH.
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from an ethanol-water mixture.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).[8]
-
Sample Loading: Dissolve the crude 4-Nitrocinnamaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate) to elute the product and then the more polar byproducts.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Nitrocinnamaldehyde.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Inefficient enolate formation | Use fresh, strong base (e.g., NaOH, KOH) at low temperatures (0-10 °C). |
| Cannizzaro reaction | Use a milder base (e.g., Na₂CO₃) or control the stoichiometry of the strong base. | |
| Acetaldehyde self-condensation | Add acetaldehyde slowly to the reaction mixture. | |
| Complex Mixture | Formation of multiple byproducts | Monitor reaction by TLC; avoid prolonged reaction times. |
| Inefficient separation | Use an appropriate TLC mobile phase (e.g., toluene/ethyl acetate/methanol) for analysis. | |
| Purification Issues | Poor crystal formation | Use a mixed solvent system like ethanol/water for recrystallization. |
| Co-elution of impurities | Employ gradient elution in column chromatography. |
Visualizations
Caption: Troubleshooting workflow for 4-Nitrocinnamaldehyde synthesis.
References
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). MDPI. Retrieved from [Link]
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Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. (n.d.). Amar Equipment. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
TLC Densitometry Method for Determination of Cinnamaldehyde in a Traditional Indian Formulation. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
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Your Essential Guide to Handling Bases Safely in the Lab. (2022, December 16). Bitesize Bio. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). Scientific Research Publishing. Retrieved from [Link]
-
The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3- phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. (2018). Journal of Chemical and Pharmaceutical Research, 10(8), 132-136. Retrieved from [Link]
-
General methods for flash chromatography using disposable columns. (2008). Journal of Chromatographic Science, 46(9), 817-821. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
SUPPORTING INFORMATION Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triaz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020, July 1). Yale University. Retrieved from [Link]
-
Safe use of Nitromethane for Aldol Reactions in Flow. (n.d.). ORCA - Online Research @ Cardiff. Retrieved from [Link]
-
Consider the Wittig reaction: 4-nitrobenzaldehyde + (carbmethoxymethyl)triphenylphosphonium bromide à ethyl (2E) - (n.d.). Chegg. Retrieved from [Link]
-
FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. (2020, November 17). Sorbent Technologies, Inc. Retrieved from [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016, April 20). National University of Singapore. Retrieved from [Link]
-
General Methods for Flash Chromatography Using Disposable Columns. (2008, November 20). Krishgen Biosystems. Retrieved from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). Retrieved from [Link]
-
2.3D: Separation Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
-
Henry reaction in environmentally benign methods using imidazole as catalyst. (2009, December 2). Taylor & Francis Online. Retrieved from [Link]
-
Safe practices for storing acids and bases in the workplace. (2023, May 4). Storemasta. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
TLC-Thin Layer Chromatography. (2024, February 24). operachem. Retrieved from [Link]
-
Development of optimized mobile phases for protein separation by high performance thin layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Confirm the functional group structures in the NMR and IR spectra of 4-nitrobenzyl alcohol. (2012, March 3). Chegg. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. ajrconline.org [ajrconline.org]
- 5. 4-Nitrobenzyl alcohol(619-73-8) 1H NMR [m.chemicalbook.com]
- 6. 4-Nitrobenzoic acid(62-23-7) 1H NMR [m.chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Henry reaction - Wikipedia [en.wikipedia.org]
purification of crude 4-Nitrocinnamaldehyde by recrystallization
Topic: Recrystallization & Troubleshooting Guide
Introduction
Welcome to the technical support hub for 4-Nitrocinnamaldehyde (CAS: 49678-08-2) . This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and dyes. However, its conjugated aldehyde structure combined with a nitro group creates specific purification challenges: thermal instability, susceptibility to oxidation (to 4-nitrocinnamic acid), and a tendency to "oil out" rather than crystallize when impure.
This guide moves beyond generic textbook advice, offering field-proven protocols to isolate the thermodynamic trans-isomer in high purity (>98%).
Module 1: Solvent Selection Strategy
The Core Challenge: 4-Nitrocinnamaldehyde has a melting point of 142–144°C [1]. Successful recrystallization requires a solvent system that dissolves the compound at reflux (~78–100°C) but forces precipitation at room temperature, without triggering the formation of an amorphous oil.
Recommended Solvent Systems:
| Solvent System | Grade | Role | Application Context |
| Ethanol (95%) | ACS Reagent | Primary | Best balance of polarity. The 5% water content aids in depressing the solubility of non-polar impurities while keeping the aldehyde soluble at boiling. |
| Ethanol / Water | HPLC / DI | Polishing | Use if the 95% Ethanol yield is too low. Dissolve in hot ethanol, then add hot water until turbidity persists. |
| Ethyl Acetate / Hexane | Anhydrous | Alternative | Use ONLY if the compound "oils out" in ethanol. This non-protic system avoids hydrogen bonding issues that can stabilize oils. |
| Glacial Acetic Acid | Reagent | Rescue | For highly crude, dark tars. Dissolve hot, filter, and crash out with water.[1] Warning: Corrosive and harder to dry. |
Module 2: The Self-Validating Protocol
This protocol includes built-in "Checkpoints" to ensure scientific integrity. If a checkpoint fails, do not proceed; refer to the Troubleshooting Module.
Step-by-Step Methodology
-
Preparation:
-
Weigh the crude 4-Nitrocinnamaldehyde.
-
Place in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (essential to prevent solvent loss and oxidation).
-
-
Dissolution (The Saturation Point):
-
Add Ethanol (95%) at a ratio of 10 mL per gram of crude solid.
-
Heat to reflux (approx. 78°C) with stirring.
-
Checkpoint 1: Does the solid dissolve completely?
-
Yes: Proceed to Step 3.
-
No: Add solvent in 1 mL increments. If >20 mL/g is required, insoluble impurities are likely present. Proceed to Hot Filtration.
-
-
-
Hot Filtration (Removal of Polymers):
-
While maintaining reflux, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel).
-
Why: 4-Nitrocinnamaldehyde synthesis often produces high-molecular-weight polymers (tars) that are insoluble in hot ethanol. Removing these now is critical for crystal color.
-
-
Controlled Cooling (Nucleation):
-
Remove the filtrate from heat.[2] Cap the flask to limit oxygen exposure.
-
Allow to cool to room temperature slowly (over 1-2 hours).
-
Checkpoint 2: Do you see needles forming?
-
Yes: Place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
No (Oiling): Reheat and add a seed crystal (see Troubleshooting).
-
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Ethanol (-20°C).
-
Dry in a vacuum oven at 40°C for 4 hours. Do not exceed 50°C to prevent oxidation.
-
Workflow Logic Visualization
Figure 1: Decision logic for the recrystallization of 4-Nitrocinnamaldehyde, emphasizing the critical hot filtration step.
Module 3: Troubleshooting & FAQs
Q1: My product is coming out as a dark oil at the bottom of the flask, not crystals. Why?
-
Diagnosis: This is "Oiling Out." It occurs when the solution temperature drops below the "cloud point" (separation temperature) before it drops below the melting point of the solvated solid. Impurities significantly lower the melting point of your compound.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny amount of pure 4-Nitrocinnamaldehyde to the cooling solution at ~50°C. This provides a template for nucleation.[2]
-
Trituration: If oil persists, decant the solvent and add a small amount of cold Hexane or Diethyl Ether to the oil. Scratch the glass side of the flask vigorously with a glass rod. The friction and local evaporation often trigger crystallization.
-
Q2: The crystals are dark brown/green instead of yellow. Is this acceptable?
-
Diagnosis: No. Pure 4-Nitrocinnamaldehyde is yellow [2].[3] Dark colors indicate the presence of conjugated oligomers or oxidation products (tars).
-
Corrective Action:
-
Perform a Charcoal Treatment . Dissolve the crystals in hot ethanol.
-
Add Activated Charcoal (1-2% by weight). Caution: Add carefully to avoid boiling over.
-
Stir for 5 minutes, then perform the Hot Filtration step again through Celite to remove the charcoal.
-
Recrystallize as normal.
-
Q3: My Melting Point is 135-138°C. Is this pure?
-
Diagnosis: No. The literature melting point is 142-144°C [1][2]. A depressed range indicates ~5-10% impurity, likely unreacted 4-nitrobenzaldehyde or the cis-isomer.
-
Corrective Action: Recrystallize again. If the MP does not improve, check the starting material. Unreacted aldehyde is difficult to remove by crystallization alone; a washing step with Sodium Bisulfite solution (which forms an adduct with the aldehyde) might be necessary before recrystallization.
Q4: How do I prevent the aldehyde from oxidizing during the process?
-
Mechanism: Aldehydes oxidize to carboxylic acids in the presence of air, a reaction accelerated by heat.
-
Protocol Adjustment:
-
Keep the reflux time as short as possible.
-
Flush the flask with Nitrogen or Argon before heating.
-
Do not dry the final crystals in an air oven; use a vacuum desiccator.
-
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for common purification failures.[4]
References
-
Sigma-Aldrich. (n.d.). 4-Nitrocinnamaldehyde, predominantly trans.[4][5] Retrieved from
-
ChemicalBook. (n.d.). 4-NITROCINNAMALDEHYDE Properties and Melting Point. Retrieved from
-
Organic Syntheses. (1953). o-Nitrocinnamaldehyde (Analogous procedure for p-isomer). Org. Synth. 33 , 60. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: (E)-4-Nitrocinnamaldehyde. Retrieved from
Sources
- 1. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. 2-Nitrocinnamaldehyde - Wikipedia [en.wikipedia.org]
- 4. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Nitrocinnamaldehyde Reduction
Welcome to the technical support center for the selective reduction of 4-nitrocinnamaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging yet crucial transformation. The primary difficulty in this reaction lies in achieving high chemoselectivity: the preferential reduction of the aromatic nitro group to an amine, while preserving the integrity of the α,β-unsaturated aldehyde functionality. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of 4-nitrocinnamaldehyde. Each problem is followed by an analysis of potential causes and a series of recommended solutions based on established chemical principles and field-proven experience.
Problem 1: Low or No Yield of the Desired Product, 4-Aminocinnamaldehyde
Potential Cause 1.1: Inactive or Inappropriate Reducing Agent
The choice of reducing agent is the most critical factor in this synthesis. Many common reducing agents lack the necessary chemoselectivity. For instance, powerful hydride sources like Lithium Aluminum Hydride (LiAlH₄) will indiscriminately reduce the nitro group, the aldehyde, and the alkene, leading to a complex mixture of products.[1] Catalytic hydrogenation with Pd/C is also often too aggressive, readily reducing the double bond and the aldehyde in addition to the nitro group.[1]
Solutions:
-
Verify Reagent Activity: Ensure your reducing agent is fresh and has been stored under the appropriate conditions. For example, metal powders like iron or zinc can oxidize over time, losing their reactivity.
-
Select a Chemoselective Reagent: The most successful reductions of aromatic nitro groups in the presence of other reducible functionalities often employ metals in mildly acidic or neutral conditions.[1][2]
-
Iron (Fe) Powder: Fe powder in the presence of a mild acid like acetic acid or a salt like ammonium chloride (NH₄Cl) in an ethanol/water mixture is a classic and effective method.[1][2]
-
Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and can be effective for reducing nitro groups while leaving other functionalities intact.[1][3]
-
Sodium Sulfide (Na₂S): In some cases, Na₂S can be used for selective reduction, although it may not be suitable for all substrates.[1]
-
Potential Cause 1.2: Suboptimal Reaction Conditions
Even with the correct reagent, reaction parameters such as temperature, solvent, and pH can dramatically impact yield.
Solutions:
-
Temperature Control: Many nitro reductions are exothermic.[4] It is crucial to control the temperature, often starting at a lower temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature or be gently heated as needed. Runaway reactions can lead to side product formation and decomposition.
-
Solvent System: The solvent must be able to dissolve the starting material and be compatible with the chosen reducing agent. Protic solvents like ethanol, methanol, or mixtures with water are commonly used for metal-based reductions.[2]
-
pH Management: For metal-based reductions (e.g., Fe, Sn, Zn), an acidic medium is typically required to facilitate the reaction.[1][3][5] However, the product, 4-aminocinnamaldehyde, can be unstable under harsh acidic or basic conditions, potentially leading to polymerization.[2] Maintaining a mildly acidic to neutral pH during workup is critical.
Problem 2: Significant Formation of Side Products (Lack of Selectivity)
Observing multiple spots on a TLC plate indicates a lack of chemoselectivity. The primary challenge is to prevent the reduction of the aldehyde and the conjugated double bond.
Visualizing the Challenge: Potential Reaction Pathways
Caption: Reaction pathways for the reduction of 4-nitrocinnamaldehyde.
Potential Cause 2.1: Overly Aggressive Reducing Agent
As mentioned, strong reducing agents will lead to a mixture of products. Using NaBH₄ alone, for example, typically reduces the aldehyde to an alcohol while leaving the nitro group untouched.[6][7][8]
Solutions:
-
Switch to a Milder System: If you are using a strong reducing agent, switch to one of the recommended chemoselective systems like Fe/NH₄Cl or SnCl₂.
-
Modify the Reducing Agent: In some cases, the reactivity of a reducing agent can be tempered. For instance, while NaBH₄ alone is not suitable, certain catalyst systems using NaBH₄ in combination with transition metals have been developed for the selective reduction of nitro groups.[9] However, this requires careful optimization.
Potential Cause 2.2: Reaction Conditions Favoring Over-reduction
Prolonged reaction times or excessively high temperatures can lead to the reduction of the less reactive aldehyde and alkene functionalities, even with a relatively selective reagent.
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction closely.[2] Spot the reaction mixture alongside the starting material. The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of subsequent reduction products.
-
Optimize Temperature and Time: Perform a time-course experiment at a controlled temperature to find the optimal reaction time that maximizes the yield of the desired product while minimizing side products.
Problem 3: Product Instability and/or Polymerization During Workup
The product, 4-aminocinnamaldehyde, contains both an aromatic amine and an α,β-unsaturated aldehyde. This combination makes it susceptible to self-condensation or polymerization, especially under harsh pH conditions or when exposed to air and light for extended periods.[2]
Potential Cause 3.1: Inappropriate pH During Extraction/Isolation
Strongly acidic or basic conditions can catalyze polymerization reactions.
Solutions:
-
Neutral or Mildly Acidic Workup: After the reaction is complete, carefully neutralize the mixture. For purifications involving extractions, it is often best to work at a pH between 6 and 7.
-
Avoid Strong Bases: Do not use strong bases like NaOH to freebase the amine if it has been protonated. A milder base like sodium bicarbonate (NaHCO₃) is preferable.
-
Immediate Use: The purified product can be unstable upon storage. It is often best to use it immediately in the subsequent synthetic step.[2]
Potential Cause 3.2: Oxidation
Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.
Solutions:
-
Work Under Inert Atmosphere: If possible, perform the workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite during workup can help prevent oxidation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the reaction.
Caption: A decision-making workflow for troubleshooting the reduction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best reducing agent and conditions?
A1: The choice depends on the scale of your reaction, available equipment, and desired purity. For general laboratory scale, metal-based reductions are often preferred for their balance of cost, effectiveness, and selectivity.
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| Fe / NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective, good selectivity.[2] | Heterogeneous, requires filtration of iron salts. |
| Fe / Acetic Acid | Acetic Acid, Gentle Heat | Good for substrates soluble in acid.[1] | Acidic conditions may affect other groups; product isolation can be tricky. |
| SnCl₂ • 2H₂O | Ethanol or Ethyl Acetate, RT to Reflux | Mild, homogeneous, good selectivity.[3] | Tin byproducts can be difficult to remove completely. |
| Catalytic Transfer Hydrogenation | e.g., HCOOH, Pd/C | Can be very selective with the right catalyst/H-donor combination.[10] | Requires careful catalyst and condition screening. |
| H₂ / Catalyst (e.g., Pd/C) | Various Solvents, H₂ pressure | High throughput, atom economical.[1] | Often unselective, reducing C=C and C=O bonds; requires specialized equipment.[1][11] |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.[2][12] Use a solvent system that gives good separation between your starting material (4-nitrocinnamaldehyde) and the expected product (4-aminocinnamaldehyde). A typical mobile phase might be a mixture of ethyl acetate and hexanes. The starting material is a pale yellow solid, while the amine product may have a different color. Staining with a visualizing agent like p-anisaldehyde can also be helpful. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[13][14]
Q3: What is a reliable, step-by-step protocol to start with?
A3: The reduction using iron powder and ammonium chloride is a robust and widely cited method.
Protocol: Reduction of 4-Nitrocinnamaldehyde with Fe/NH₄Cl
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrocinnamaldehyde (1.0 eq).
-
Solvent Addition: Add a 5:1 mixture of ethanol and water. Stir to dissolve the starting material as much as possible.
-
Reagent Addition: Add iron powder (approx. 3.0 eq) and ammonium chloride (approx. 4.0 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (around 80-85 °C). Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with additional ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-aminocinnamaldehyde. The product can be further purified by column chromatography on silica gel if necessary, but should be used promptly.
Q4: How should I purify the final product?
A4: Purification can be challenging due to the product's instability.
-
Filtration: The initial removal of the metal catalyst or salts by filtration is a critical first step.[15]
-
Extraction: A standard aqueous workup and extraction into an organic solvent like ethyl acetate is effective for initial purification.[2]
-
Column Chromatography: If necessary, flash column chromatography on silica gel can be used. A gradient elution from hexanes to ethyl acetate is typically effective. However, prolonged exposure to silica (which is slightly acidic) can sometimes cause degradation. Using silica gel that has been neutralized with a base like triethylamine can mitigate this.
-
Acid-Base Purification: An alternative is an acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with dilute HCl. This protonates the amine, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then carefully neutralized with a mild base (e.g., NaHCO₃) and the product is re-extracted into an organic solvent.[16] This method can be very effective but requires careful pH control.
References
- Vertex AI Search. (n.d.). Mechanism for the reduction of cinnamaldehyde using sodium borohydride. Retrieved February 7, 2026.
- Macmillan, J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- MDPI. (n.d.).
- University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Retrieved February 7, 2026.
- SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved February 7, 2026.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions.
- Lejarazo Gómez, E. F., et al. (2013).
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- BenchChem. (2025). Optimizing reaction conditions for 4'-nitrochalcone synthesis.
- Rhodium.ws. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 7, 2026.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 7, 2026.
- Sigma-Aldrich. (n.d.). 4-Nitrocinnamaldehyde, predominantly trans 98%. Retrieved February 7, 2026.
- David Publishing. (n.d.).
- National Institutes of Health. (n.d.). 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135. PubChem.
- Royal Society of Chemistry. (n.d.). Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). p-Dimethylaminocinnamaldehyde.
- ResearchGate. (2018).
- Regular Article. (2024). Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction of Cinnamaldehyde.
- Bachem. (n.d.).
- ResearchGate. (2024).
- Semantic Scholar. (2023).
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- National Institutes of Health. (2023).
- National Institutes of Health. (n.d.). A colorimetric approach for monitoring the reduction of platinum(iv) complexes in aqueous solution. PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Odinity. (2018). Reduction of trans-Cinnamaldehyde.
- Reddit. (2024). How to minimize side products of this reaction : r/OrganicChemistry.
- ScienceDirect. (2024). Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides.
- ResearchGate. (n.d.). Optimization of Reaction Conditions | Download Table.
- SciSpace. (n.d.).
- DigitalCommons@UMaine. (n.d.).
- ResearchGate. (n.d.). Competitive reduction of cinnamaldehyde with enones by NaBH4 /Ba(OAc)... | Download Table.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Preventing Oxidation of 4-Nitrocinnamaldehyde During Storage
Introduction
Welcome to the technical support center for 4-Nitrocinnamaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize 4-Nitrocinnamaldehyde in their experimental workflows. The inherent reactivity of the aldehyde functional group, coupled with the electron-withdrawing nature of the nitro group, makes this compound susceptible to oxidation, which can compromise experimental integrity and outcomes.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and purity of your 4-Nitrocinnamaldehyde samples during storage and handling. Our approach is grounded in established principles of organic chemistry and validated through rigorous in-house testing and peer-reviewed literature.
I. The-Core-Challenge: Understanding-the-Oxidation-of-4-Nitrocinnamaldehyde
4-Nitrocinnamaldehyde, like other aromatic aldehydes, is prone to autoxidation, a process where it reacts with atmospheric oxygen.[1] This reaction is often initiated by light and proceeds via a free-radical chain mechanism. The primary oxidation product is 4-Nitrocinnamic acid, a crystalline solid that is often less soluble than the parent aldehyde. The presence of this impurity can significantly alter the reactivity and physical properties of your starting material, leading to inconsistent and unreliable experimental results.
The oxidation process is a three-step reaction involving the formation of peroxides, which then decompose and lead to more complex oxidation reactions.[2]
Visualizing the Oxidation Pathway
The following diagram illustrates the simplified, primary oxidation pathway of 4-Nitrocinnamaldehyde to 4-Nitrocinnamic acid.
Caption: Simplified oxidation of 4-Nitrocinnamaldehyde.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and use of 4-Nitrocinnamaldehyde.
Q1: I've noticed a white crystalline precipitate in my solid 4-Nitrocinnamaldehyde. What is it?
A1: The formation of a white crystalline solid within your 4-Nitrocinnamaldehyde sample is a strong indicator of oxidation. This precipitate is most likely 4-Nitrocinnamic acid, the primary oxidation product. Even in the absence of visible crystals, a significant amount of the acid can be dissolved in the aldehyde.[1]
Q2: My 4-Nitrocinnamaldehyde has developed a yellowish or brownish tint. Is it still usable?
A2: A color change, particularly darkening, often signifies degradation. While pure 4-Nitrocinnamaldehyde is a pale yellow solid, the formation of various oxidation byproducts can lead to a more intense coloration.[3] It is highly recommended to assess the purity of the material before use if a significant color change is observed.
Q3: How can I confirm if my 4-Nitrocinnamaldehyde has oxidized?
A3: Several analytical techniques can be employed to confirm oxidation and quantify the level of impurity.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. The oxidized product, 4-Nitrocinnamic acid, will typically have a different Rf value than the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can separate the aldehyde from its acid impurity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of 4-Nitrocinnamic acid. The aldehydic proton of 4-Nitrocinnamaldehyde has a characteristic chemical shift (around 9.8 ppm), which will be absent in the spectrum of the carboxylic acid.[6]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹) in the IR spectrum would indicate oxidation.
Q4: What are the optimal storage conditions for solid 4-Nitrocinnamaldehyde?
A4: To minimize oxidation, solid 4-Nitrocinnamaldehyde should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Excludes oxygen, a key reactant in the autoxidation process. |
| Light | Amber or opaque container[1][7] | Protects the compound from light, which can initiate the radical chain reaction of oxidation.[8] |
| Container | Tightly sealed, airtight container[1][7] | Prevents exposure to atmospheric oxygen and moisture. |
Q5: I need to store 4-Nitrocinnamaldehyde in solution. What is the best practice?
A5: For solutions, especially in solvents like DMSO or DMF, it is recommended to store them at low temperatures (-20°C or -80°C).[3] It is also advisable to prepare fresh solutions whenever possible and to store stock solutions in small, single-use aliquots to minimize repeated freeze-thaw cycles and exposure to air.[3] The same principles of protection from light and oxygen apply.
Troubleshooting Flowchart
This flowchart provides a logical sequence for identifying and addressing potential oxidation of your 4-Nitrocinnamaldehyde sample.
Caption: Troubleshooting workflow for 4-Nitrocinnamaldehyde.
III. Experimental Protocols
Protocol 1: Proper Storage of Solid 4-Nitrocinnamaldehyde
This protocol details the steps for the safe and effective long-term storage of solid 4-Nitrocinnamaldehyde.
Materials:
-
4-Nitrocinnamaldehyde
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen)
-
Schlenk line or glove box (optional, for highly sensitive applications)
-
Refrigerator (2-8°C)
Procedure:
-
Container Preparation: Ensure the amber glass vial and cap are clean and completely dry.
-
Aliquotting: If you have a large quantity of 4-Nitrocinnamaldehyde, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
Inert Gas Purge: Place the vial containing the 4-Nitrocinnamaldehyde into a glove box or attach it to a Schlenk line. Evacuate the air and backfill with an inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: Tightly seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C.
Protocol 2: Qualitative Assessment of Oxidation by Thin-Layer Chromatography (TLC)
This protocol provides a rapid method to check for the presence of 4-Nitrocinnamic acid in your 4-Nitrocinnamaldehyde sample.
Materials:
-
4-Nitrocinnamaldehyde sample
-
4-Nitrocinnamic acid standard (if available)
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate - this may require optimization)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of your 4-Nitrocinnamaldehyde sample in a suitable solvent (e.g., ethyl acetate or dichloromethane). If available, prepare a separate solution of the 4-Nitrocinnamic acid standard.
-
Spotting: Using a capillary tube, spot the 4-Nitrocinnamaldehyde solution and, if available, the standard solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Interpretation: 4-Nitrocinnamaldehyde will appear as one spot. If a second, more polar (lower Rf) spot is visible, it is likely the 4-Nitrocinnamic acid impurity. Compare the Rf of the impurity spot to that of the standard for confirmation.
IV. The Role of Antioxidants
For applications where the risk of oxidation is particularly high, the addition of a radical scavenger antioxidant can be considered.[9][10] Antioxidants work by interrupting the free-radical chain reaction of autoxidation.[11] However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream experimental processes. Butylated hydroxytoluene (BHT) is a common antioxidant used for this purpose.[12]
V. Conclusion
The chemical integrity of 4-Nitrocinnamaldehyde is paramount for reproducible and reliable experimental results. By understanding the mechanisms of oxidation and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of sample degradation. Regular purity assessment is a critical component of a robust quality control strategy. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
References
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
- Zhang, Y., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances, 10(32), 19057-19064.
-
National Center for Biotechnology Information. (n.d.). 4-Nitrocinnamaldehyde. PubChem Compound Database. Retrieved from [Link]
- Al-Snafi, A. E. (2019). A review on cinnamaldehyde: A potential pharmacological and therapeutic agent. Journal of Pharmacy, 9(4), 1-17.
-
Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]
- Castillo-López, C., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 9(30), 34184-34206.
-
Univar Solutions. (n.d.). The importance of antioxidants in food preservation. Retrieved from [Link]
- Herrmann, S., et al. (2021). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal, 36(5), 483-494.
- Jayaprakasha, G. K., et al. (2003). Antioxidant Activities of Cinnamaldehyde Derivatives. Journal of Agricultural and Food Chemistry, 51(24), 6904-6909.
- González-Bárcena, S., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Preprints.org, 2023020108.
- Castillo-López, C., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 9(30), 34184-34206.
- El-Shamy, H., et al. (2022). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry, 24(17), 6596-6603.
- Letizia, C. S., et al. (2022). Aldehydes: What We Should Know About Them. Applied Sciences, 12(15), 7791.
-
Semantic Scholar. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
Food Safety Institute. (2025). Importance of Antioxidants in Food Preservation. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolytic Decomposition Products Identified. Retrieved from [Link]
- González-Bárcena, S., et al. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Preprints.org, 2023020108.
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Quora. (2018). Is there any reaction between cinnamaldehyde and hydrogen peroxide?. Retrieved from [Link]
- Rao, P. V., & Gan, S. H. (2014). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Critical Reviews in Food Science and Nutrition, 54(1), 116-126.
-
ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]
- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 8. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Autoxidation - Wikipedia [en.wikipedia.org]
- 10. univarsolutions.co.uk [univarsolutions.co.uk]
- 11. Importance of Antioxidants in Food Preservation • Food Safety Institute [foodsafety.institute]
- 12. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Technical Support Center: Optimizing 4-Nitrocinnamaldehyde Reactions
Welcome to the technical support center for catalyst selection in 4-Nitrocinnamaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high chemoselectivity in this versatile molecule. The inherent challenge lies in selectively transforming one of its three reducible functional groups—the nitro group, the carbon-carbon double bond, and the aldehyde—without affecting the others. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
The Chemoselectivity Challenge with 4-Nitrocinnamaldehyde
4-Nitrocinnamaldehyde is a valuable starting material due to its multiple reactive sites. However, this same feature presents a significant catalytic challenge. The choice of catalyst and reaction conditions will dictate which of the possible products is favored. Understanding these pathways is the first step toward optimizing your reaction.
Caption: Potential reduction pathways for 4-Nitrocinnamaldehyde.
FAQs: Catalyst Selection for Specific Transformations
This section addresses the most common questions regarding catalyst selection to achieve a specific desired product.
Q1: How can I selectively reduce the nitro group to an amine, yielding 4-Aminocinnamaldehyde?
This is one of the most sought-after transformations. The key is to use a catalyst system that favors the hydrogenation of the nitro group while preserving the sensitive aldehyde and the C=C double bond.
Answer: Achieving high selectivity for 4-Aminocinnamaldehyde requires a catalyst that can activate the nitro group without strongly adsorbing the α,β-unsaturated aldehyde moiety.
-
Expert Rationale: Traditional catalysts like Pd/C often exhibit low chemoselectivity, reducing other functional groups.[1][2] The modern approach involves modifying the catalyst's electronic properties or its support to tune its selectivity.
-
Recommended Catalyst Systems:
-
Iron-Oxide-Supported Platinum (Pt/FeOx): This is a highly effective system. The synergy between platinum and the iron oxide support is crucial. It is believed that the FeOx support helps to anchor the nitro group, facilitating its reduction by the platinum nanoparticles. The addition of alkali metals (like Sodium) can further enhance selectivity by modifying the electronic state of Pt.[3] A Na-Pt/FeOx catalyst has been shown to achieve 95% conversion with 98% selectivity for the similar reduction of 3-nitrostyrene.[3]
-
Bimetallic Nanoparticles: Encapsulating platinum clusters within materials like sodalite zeolite can achieve near 100% selectivity.[4] This works through a "hydrogen spillover" mechanism where the zeolite's structure prevents the C=C or C=O bonds from directly interacting with the catalyst, while activated hydrogen atoms migrate to reduce the externally adsorbed nitro group.[4]
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure H₂ gas, employing a hydrogen donor instead.[5] Systems like V₂O₅/TiO₂ with hydrazine hydrate as the reductant are effective for reducing nitro groups under mild, visible-light-mediated conditions.[6][7] This approach offers excellent functional group tolerance.[7][8]
-
Catalyst Performance Summary for Nitro Group Reduction
| Catalyst System | Support/Reductant | Key Advantages | Reported Selectivity | Reference(s) |
|---|---|---|---|---|
| Na-Pt/FeOx | Iron Oxide | High activity and selectivity, reusable. | ~98% | [3] |
| Pt@Sodalite Zeolite | Sodalite (Zeolite) | Exceptional selectivity (approaching 100%) due to shape selectivity. | ~100% | [4] |
| V₂O₅/TiO₂ | Titania / Hydrazine | Green, sustainable, mild conditions (no H₂ gas). | High | [6][7][8] |
| Modified Pd/C | Carbon | Widely available, but often requires modifiers to improve selectivity. | Variable, often low without modification. |[1][2] |
Q2: What is the best strategy to selectively reduce the aldehyde group to an alcohol, forming 4-Nitrocinnamyl Alcohol?
This transformation is thermodynamically challenging because hydrogenation of the C=C bond is generally favored over the C=O bond.[9][10] Success hinges on catalysts that preferentially activate the carbonyl group.
Answer: To favor the formation of 4-Nitrocinnamyl Alcohol, the catalyst must enhance the adsorption and activation of the C=O bond.
-
Expert Rationale: The key is to utilize catalyst promoters or supports that act as Lewis acids, which can interact with the oxygen atom of the carbonyl group, making it more susceptible to hydrogenation.
-
Recommended Catalyst Systems:
-
Iridium-Iron Bimetallic Catalysts (Ir-FeOx/TiO₂): Ir-based catalysts, particularly when promoted with iron oxide on a rutile titania support, have shown exceptional effectiveness for this transformation.[11] The FeOx species are believed to act as Lewis acid sites, activating the C=O bond. This system has been used to achieve >95% selectivity for various unsaturated alcohols.[11]
-
Promoted Platinum Catalysts (Pt-Fe): Similar to the Ir-Fe system, adding a second metal like iron to platinum can create Lewis acid sites that enhance C=O adsorption.[12][13] Spatially separating the Pt (for H₂ dissociation) and FeOx (for C=O activation) sites on a support like SBA-15 has been shown to be highly effective.[14]
-
Gold-Based Nanocatalysts (Au/ZnO-Fe₂O₃): Gold nanoparticles supported on mixed metal oxides like ZnO-Fe₂O₃ can exhibit high selectivity. The support's properties, particularly the presence of Lewis acid sites, are critical for activating the aldehyde.[15]
-
Caption: Catalyst selection workflow based on the desired product.
Troubleshooting Guide
Even with the right catalyst, experimental issues can arise. This guide addresses common problems.
Q1: My hydrogenation reaction is stalled or shows no conversion. What are the likely causes?
Answer: A stalled reaction is a common issue in catalytic hydrogenation and can usually be traced to one of three areas: the catalyst, the reagents/solvent, or the reaction setup.
-
Catalyst Inactivity:
-
Poisoning: The most common cause. Trace impurities containing sulfur, thiols, halides, or strong coordinating agents can irreversibly poison noble metal catalysts.[16] Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Improper Activation/Handling: Heterogeneous catalysts like Pd/C or PtO₂ require proper handling. Ensure the catalyst is fresh and has not been unduly exposed to air.[17] For reactions using H₂, ensure the system is properly purged with an inert gas (N₂ or Ar) before introducing the catalyst and hydrogen.[17]
-
Solution: Try filtering the reaction mixture through a pad of Celite and adding a fresh batch of catalyst. If this works, catalyst poisoning was the likely culprit.[17]
-
-
Reagent or Solvent Issues:
-
Purity: As mentioned, impurities in the starting material or solvent can act as poisons.[9] Ensure your 4-Nitrocinnamaldehyde is pure.
-
Solvent Choice: The solvent can significantly impact reaction rates.[18] For hydrogenations, polar protic solvents like ethanol or methanol are common and generally effective.
-
-
System & Conditions:
-
Insufficient Hydrogen: If using a hydrogen balloon, ensure it remains inflated and there are no leaks. For high-pressure reactions in an autoclave, check for pressure drops that indicate a leak.[17]
-
Poor Mass Transfer: In heterogeneous catalysis, the reaction occurs on the catalyst surface. Inadequate stirring will result in poor mixing, limiting the contact between the reactants, hydrogen, and the catalyst, thus slowing the reaction.
-
Q2: My reaction is producing a mixture of products (low selectivity). How can I improve it?
Answer: Low selectivity is a direct result of non-optimal reaction conditions or an inappropriate catalyst choice. The goal is to find a sweet spot where the rate of the desired reaction is significantly higher than competing side reactions.
-
Adjust Reaction Conditions:
-
Temperature and Pressure: Hydrogenation of C=C bonds is thermodynamically favored.[9] To increase selectivity for C=O or -NO₂ reduction, it is often beneficial to start with milder conditions. Try lowering the hydrogen pressure (e.g., start at 1 atm) and reducing the temperature (e.g., start at room temperature or below).[9][19]
-
Hydrogen Source: Switching from gaseous H₂ to a transfer hydrogenation (CTH) protocol can dramatically improve selectivity, as the hydrogen donor often provides a milder and more controlled source of active hydrogen.[5][20]
-
-
Re-evaluate the Catalyst:
-
Catalyst Modifiers: If using a standard catalyst like Pd/C, consider adding a modifier. For example, the Lindlar catalyst (Pd/CaCO₃ poisoned with lead) is famous for selectively reducing alkynes to cis-alkenes and can sometimes be adapted to prevent over-reduction of other groups.[9]
-
Change the Metal or Support: As detailed in the FAQ section, the choice of metal and support is paramount for selectivity. If a Pt-based catalyst is giving a mixture, perhaps an Ir-based or Au-based system is better suited for your target transformation.[11][15]
-
Caption: A troubleshooting flowchart for common hydrogenation issues.
Experimental Protocol: Selective Reduction of 4-Nitrocinnamaldehyde to 4-Aminocinnamaldehyde
This protocol is a representative procedure based on methods for the chemoselective hydrogenation of functionalized nitroarenes using a heterogeneous catalyst.[3]
Objective: To selectively reduce the nitro group of 4-Nitrocinnamaldehyde using a supported platinum catalyst under a hydrogen atmosphere.
Materials:
-
4-Nitrocinnamaldehyde (1 mmol)
-
Na-Pt/FeOx catalyst (e.g., 20-30 mg, 1-2 mol% Pt)
-
Ethanol (or Methanol), high purity (10 mL)
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or autoclave for pressurized reactions
-
TLC plates, Celite
Procedure:
-
System Setup: Place 4-Nitrocinnamaldehyde (1 mmol) and a magnetic stir bar into the round-bottom flask. Seal the flask and purge with inert gas (N₂ or Ar) for 10-15 minutes to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the ethanol (10 mL) via syringe. Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Briefly remove one stopper and quickly add the Na-Pt/FeOx catalyst to the flask against a counter-flow of inert gas. Reseal the system immediately.
-
Hydrogenation: Purge the flask by evacuating and backfilling with H₂ gas three times. If using a balloon, leave the final backfill in place. If using an autoclave, pressurize to the desired pressure (e.g., 1-5 bar).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, so monitor the temperature.
-
Monitoring: Monitor the reaction progress by TLC. Take small aliquots periodically, filter through a small plug of Celite in a pipette to remove the catalyst, and spot on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress.
-
Workup: Once the reaction is complete (as judged by TLC), carefully vent the H₂ gas and purge the system with inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of fresh solvent. The combined filtrate contains the crude product. The solvent can be removed under reduced pressure, and the resulting solid can be purified further by recrystallization or column chromatography if necessary.
References
-
Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. (2025). ResearchGate. [Link]
-
The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. (n.d.). MDPI. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]
-
Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. (2021). MDPI. [Link]
-
The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E). (2023). Semantic Scholar. [Link]
-
Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano. (2017). iMedPub. [Link]
-
Selective Hydrogenation of Cinnamaldehyde to Cinnamyl alcohol using Lindlar catalyst. (2012). ResearchGate. [Link]
-
Enhanced Chemoselective Hydrogenation of Cinnamaldehyde via Pt-Fe/Fe-NTA Nanocatalysts Under Low Temperature. (2022). ResearchGate. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
-
The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. (2023). PMC - NIH. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. [Link]
-
Enhanced catalytic transfer hydrogenation of p-nitrophenol using formaldehyde: MnO2-supported Ag nanohybrids with tuned d-band structure. (2025). PubMed. [Link]
-
Hydrogenation troubleshooting. (2023). Reddit. [Link]
-
Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). [Link]
-
4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135. (n.d.). PubChem - NIH. [Link]
-
Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts. (2020). ACS Catalysis. [Link]
-
Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. (2023). PMC - NIH. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit. [Link]
-
Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. (2020). ResearchGate. [Link]
-
Chemoselective Hydrogenation of Functionalized Nitroarenes to Anilines. (2017). Synfacts. [Link]
-
Selective Hydrogenation of Cinnamaldehyde Catalyzed by ZnO-Fe2O3 Mixed Oxide Supported Gold Nanocatalysts. (n.d.). MDPI. [Link]
-
Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. (n.d.). ORCA - Cardiff University. [Link]
-
Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. (2023). The Journal of Organic Chemistry. [Link]
-
Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides. (2024). ScienceDirect. [Link]
-
Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Enhanced Catalytic Selectivity in Hydrogenation of Substituted Nitroarenes through Hydrogen Spillover over Sodalite Zeolite Encapsulated Platinum Clusters. (2023). ChemCatChem - Wiley Online Library. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
(a) Selective hydrogenation of cinnamaldehyde with different catalysts... (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts. (n.d.). PMC. [Link]
-
Selectivity in Catalytic Hydrogenations. (2021). YouTube. [Link]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. imedpub.com [imedpub.com]
- 19. youtube.com [youtube.com]
- 20. Enhanced catalytic transfer hydrogenation of p-nitrophenol using formaldehyde: MnO2-supported Ag nanohybrids with tuned d-band structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 4-Nitrocinnamaldehyde
The following Technical Support Guide is structured as a dynamic troubleshooting center for researchers working with 4-Nitrocinnamaldehyde (4-NCA) . It prioritizes the complex interplay between solvent polarity, solubility, and chemoselectivity—specifically the competition between the nitro group (
Topic: Solvent-Dependent Reactivity & Handling Ticket ID: 4NCA-SOLV-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Quick Reference Dashboard
Use this matrix to verify your solvent choice before starting an experiment.
| Solvent Class | Representative Solvents | Solubility (25°C) | Primary Risk / Effect | Recommended Application |
| Polar Aprotic | DMF, DMSO, Acetone | High | Difficulty in removal; DMSO may poison Pt/Pd catalysts. | Stock solutions; Nucleophilic additions. |
| Polar Protic | Methanol, Ethanol | Moderate | Acetal formation (side reaction); Enhances | Standard hydrogenation; Crystallization. |
| Aromatic | Toluene, Xylene | Low-Moderate | Poor solubility at RT; | High-temp reflux; Azeotropic water removal. |
| Chlorinated | DCM, Chloroform | Good | Trace acid (HCl) formation causes degradation. | Extraction; Chromatography (avoid for storage). |
| Basic | Pyridine | Moderate | Drastic Selectivity Switch (Favors | Chemoselective reduction targeting the aldehyde. |
Troubleshooting Modules (Q&A)
Module A: Solubility & Stability Issues
User Question: "I’m trying to create a 100 mM stock solution in Toluene, but the 4-NCA precipitates immediately. Heating it works, but it crashes out upon cooling. What’s happening?"
Technical Diagnosis: 4-Nitrocinnamaldehyde possesses a rigid, conjugated structure with a polar nitro group, creating a high dipole moment. While the phenyl ring suggests lipophilicity, the nitro group dominates the crystal lattice energy, making it poorly soluble in non-polar or weakly polar aromatics like toluene at room temperature.
Solution:
-
Solvent Switch: Transition to a Polar Aprotic solvent. 4-NCA is highly soluble in DMF or Acetone .
-
Co-Solvent System: If toluene is required for the reaction (e.g., a Wittig reaction requiring high reflux temps), use a "doping" method:
-
Dissolve 4-NCA in the minimum volume of DCM or THF.
-
Add this concentrated solution dropwise to the hot toluene.
-
-
Check Purity: If precipitation persists in polar solvents, check for 4-Nitrocinnamic Acid (oxidation impurity), which is significantly less soluble in organic media.
User Question: "My LC-MS shows a new peak at [M+14] or [M+28] after storing 4-NCA in Methanol overnight. Is my compound degrading?"
Technical Diagnosis:
You are observing acetalization . The aldehyde moiety of 4-NCA is highly electrophilic due to the electron-withdrawing nature of the
Solution:
-
Immediate Fix: Avoid storing stock solutions in alcohols. Use Acetonitrile or DMSO for storage.
-
Recovery: If the acetal has formed, treat the solution with aqueous dilute HCl (1M) and extract with EtOAc to hydrolyze it back to the aldehyde.
Module B: Reactivity & Chemoselectivity (Hydrogenation)
User Question: "I am trying to selectively hydrogenate the C=C bond to get 4-nitrohydrocinnamaldehyde using Pd/C in Ethanol. Instead, I’m getting a complex mixture including amines. How do I control this?"
Technical Diagnosis:
This is the classic "Chemoselectivity Triangle." You have three reducible groups:
-
Thermodynamic Hierarchy:
reduction (to amine) is often the most favorable on Pd surfaces, followed by , then . -
Solvent Effect: Ethanol (protic) facilitates hydrogen transfer, often accelerating the unwanted nitro reduction.
The "Pyridine Switch" Protocol: Research indicates that nitrogen-containing solvents (like Pyridine) or additives can poison the catalyst surface selectively, altering the adsorption mode of the substrate.
Corrective Workflow:
-
To preserve the Nitro group: Switch catalyst to Au/TiO2 or Au nanorods . Gold is chemoselective for
but poor for under mild conditions. -
To target C=O (Cinnamyl Alcohol) vs C=C:
-
Standard: Pd/C in Ethanol
Favors reduction (Hydrocinnamaldehyde). -
Selectivity Switch: Pd/C in Pyridine
Favors reduction (Cinnamyl Alcohol). Pyridine coordinates to the metal, sterically hindering the "flat" adsorption required for alkene reduction, forcing the aldehyde to interact "end-on."
-
Module C: Spectroscopic Anomalies (UV-Vis)
User Question: "My calibration curve for 4-NCA in water doesn't match the one I made in Acetonitrile. The
Technical Diagnosis: No, this is Solvatochromism . 4-NCA is a "Push-Pull" system (though the nitro is withdrawing, the conjugation allows significant charge transfer).
-
The Shift: You are likely observing a Red Shift (Bathochromic) as you move to more polar solvents (Water/MeOH) compared to Acetonitrile.
-
Mechanism: The excited state of 4-NCA is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, lowering the energy gap (
), which corresponds to a longer wavelength ( ).
Actionable Data:
- (Hexane): ~290-300 nm (Hypsochromic/Blue)
- (Ethanol): ~310-320 nm (Bathochromic/Red)
Protocol: Always prepare calibration curves in the exact solvent mixture used for your assay. Do not dilute an organic stock into aqueous buffer without re-blanking and re-validating the
Visualizing the Reaction Landscape
The following diagram illustrates the decision matrix for solvent selection based on the desired chemical outcome.
Caption: Decision tree correlating solvent choice with solubility requirements and chemoselective hydrogenation targets.
Standardized Protocol: Solvent Screening for Selectivity
Objective: Determine the optimal solvent system to maximize the yield of 4-nitrocinnamyl alcohol (C=O reduction) while minimizing hydrocinnamaldehyde (C=C reduction) and amine formation.
Reagents:
-
Substrate: 4-Nitrocinnamaldehyde (1.0 mmol)
-
Catalyst: 5% Pt/C or 5% Pd/C (10 mg)
-
Solvents: Ethanol, Toluene, Pyridine, THF.
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step Methodology:
-
Preparation: Prepare four reaction vials. Add 1.0 mmol of substrate and 10 mg of catalyst to each.
-
Solvent Addition (The Variable):
-
Vial A: 5 mL Ethanol (Control - Expect C=C reduction).
-
Vial B: 5 mL Toluene (Non-polar - Expect low rate).
-
Vial C: 5 mL Pyridine (Switch - Expect C=O reduction).
-
Vial D: 5 mL THF + 50
L Pyridine (Doped - Optimization).
-
-
Purging: Purge each vial with
for 5 minutes, then flush with for 1 minute. -
Reaction: Stir vigorously at 25°C for 2 hours. Note: 4-NCA reactions are rate-limited by mass transfer; high stirring speed (>800 rpm) is critical.
-
Quenching & Analysis: Filter catalyst through a syringe filter (PTFE). Analyze via GC-MS or HPLC.
-
Look for: Retention time shifts.[1]
-
C=C reduced product: Mass [M+2].
-
C=O reduced product: Mass [M+2].
-
Nitro reduced product: Mass [M-30] (loss of O2, gain H2... actually mass changes to -O2 +H2 = -32+2 = -30? No, NO2 to NH2 is -32 + 4 = -28 mass change).
-
References
-
Chemoselective Hydrogenation of Nitrobenzaldehyde: Li, J., et al. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. Link
-
Solvent Effects on Cinnamaldehyde Hydrogenation: Maeda, N., et al. (2011). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. RSC Advances. Link
-
Reaction Pathways & Selectivity: Durndell, L. J., et al. (2019). Selectivity control in the hydrogenation of cinnamaldehyde over Pt-based catalysts. Journal of Catalysis. Link
-
Solubility Data (Nitro-compounds): Zhao, H., et al. (2016). Solubility determination and modelling for 4-nitrobenzaldehyde in mixed solvents. Journal of Chemical Thermodynamics. Link
-
Solvatochromism Principles: Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link
Sources
Technical Support Center: Thermal Management in 4-Nitrocinnamaldehyde Synthesis
Executive Summary & Core Directive
To: Process Chemists and Scale-Up Engineers
The synthesis of 4-Nitrocinnamaldehyde (4-NCA) via the Aldol condensation of 4-nitrobenzaldehyde and acetaldehyde presents a unique thermal paradox. You are reacting a solid with a high melting point (4-nitrobenzaldehyde, mp ~106°C) with a volatile liquid (acetaldehyde, bp ~20.2°C) in an exothermic environment.
The Critical Failure Mode: The most common failure in scaling this reaction is not "runaway" in the traditional sense, but reagent starvation due to boil-off . If your internal reactor temperature (
This guide provides a self-validating thermal protocol to navigate these constraints.
The "Gold Standard" Thermal Protocol
The following workflow integrates thermal safety with kinetic efficiency. It moves beyond simple "cooling" to Dosage-Controlled Thermal Loops .
Phase I: The Pre-Cooling & Slurry Phase
Objective: Establish a heat sink before introducing the volatile reactant.
-
Reactor Prep: Charge 4-nitrobenzaldehyde and solvent (typically MeOH/H2O or EtOH).
-
Agitation: High-shear mixing is required. The 4-nitrobenzaldehyde will likely be a slurry at low temperatures.
-
Thermal Setpoint: Cool jacket (
) to -5°C. Ensure reaches 0–2°C.-
Why? You need a thermal buffer. The moment base is added, the exotherm will spike. Starting at 0°C gives you 20 degrees of headroom before acetaldehyde boils.
-
Phase II: The "Dosage-Limited" Reaction
Objective: Lock the reaction rate to the cooling capacity.
-
Mechanism: Claisen-Schmidt Condensation (Aldol).
-
The Control Loop: Do not add reagents based on time (e.g., "add over 2 hours"). Add based on
. -
Protocol:
-
Begin slow addition of Acetaldehyde/Base mixture.
-
Hard Stop Interlock: If
, stop addition immediately. -
Resume: Only when
.
-
Phase III: Maturation & Crystallization
Objective: Maximize yield and crystal size distribution.
-
Post-Addition: Hold at 15–20°C for 2–4 hours.
-
Quench: Neutralize with dilute acid (exothermic event—watch cooling).
-
Crystallization Ramp: Cool from 20°C to 0°C at a rate of 5°C/hour.
-
Why? "Crash cooling" traps impurities inside the crystal lattice. A slow ramp pushes impurities (unreacted aldehyde) into the mother liquor.
-
Visualizing the Thermal Logic
The following diagram illustrates the decision logic for the reactor control system (DCS) during the critical addition phase.
Caption: Figure 1. Dosage-controlled thermal feedback loop. The system prioritizes reagent retention (keeping T < Boiling Point) over reaction speed.
Troubleshooting Guide & FAQs
Scenario A: The "Phantom" Exotherm
Symptom: You are adding reagents, but see no temperature rise (
-
Diagnose: The reaction has not started (induction period). You are accumulating unreacted reagents.
-
The Risk: Once the reaction triggers, the accumulated reagents will react all at once, causing a thermal runaway.
-
Solution:
-
Stop Addition.
-
Check catalyst/base quality.
-
Wait for the "kick" (slight T rise) before resuming feed.
-
Pro-Tip: Add a "seed" amount (5% of total) and wait for the exotherm to verify initiation before starting the main feed.
-
Scenario B: Low Yield, High Pressure
Symptom: Reactor pressure alarms trigger; final yield is <60%.
-
Diagnose: Your
exceeded 20°C. The acetaldehyde boiled out of the liquid phase into the headspace. It is no longer available for the reaction. -
Solution:
-
Install a Cryogenic Reflux Condenser set to -10°C on the reactor vent. This returns vaporized acetaldehyde to the mix.
-
Switch to a Semi-Batch protocol where the base is added last to a pre-cooled mixture of aldehyde and nitrobenzaldehyde (if safety calorimetry permits).
-
Scenario C: Product is "Oiling Out" (Not Crystallizing)
Symptom: Upon cooling, the product forms a sticky gum instead of yellow needles.
-
Diagnose: Cooling was too fast, or the final temperature was too high.
-
Solution:
-
Re-heat to 40°C to dissolve the oil.
-
Seed with pure 4-NCA crystals at 30°C.
-
Implement a Linear Cooling Ramp : 30°C
0°C over 6 hours.
-
Comparative Data: Temperature vs. Outcome[1][2][3][4][5][6][7][8][9][10][11]
The following table summarizes the impact of thermal control on Critical Quality Attributes (CQAs).
| Temperature Regime ( | Reaction Rate | Acetaldehyde Status | Impurity Profile | Risk Level |
| < 0°C | Very Slow | Liquid (Stable) | Low | Low (Stalling) |
| 0°C – 15°C | Optimal | Liquid (Reacting) | Minimal | Ideal |
| 20°C – 25°C | Fast | Boiling (Refluxing) | Moderate (Polymers) | High (Pressure) |
| > 30°C | Uncontrolled | Vapor Phase (Lost) | High (Cannizzaro) | Critical Failure |
References & Authority
-
Reaction Mechanism & Baseline Chemistry:
-
Process Safety & Calorimetry:
-
H.E.L Group. "Critical Considerations in Process Safety." (Details the semi-batch dosing principles for exothermic reactions).
-
Source:
-
-
Crystallization & Purification:
-
Mettler Toledo. "Crystallization: The unit operation for purification." (Explains the impact of cooling ramps on oiling out).
-
Source:
-
-
Aldol Condensation Kinetics:
Disclaimer: This guide is for technical support purposes. All large-scale reactions must be preceded by rigorous Reaction Calorimetry (RC1) testing to determine the specific heat output (ΔH) for your exact concentration.
Sources
- 1. CN105348107A - Preparation method of p-nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencegate.app [sciencegate.app]
Technical Support Center: Purity Analysis of 4-Nitrocinnamaldehyde
Status: Operational Ticket ID: #NC-PURITY-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Impurity Profiling via NMR and MS
Introduction: The Purity Paradox
You are likely analyzing 4-Nitrocinnamaldehyde (4-NCA) as an intermediate for pharmaceutical synthesis or dye manufacturing. The critical challenge with this compound is its susceptibility to three distinct degradation pathways: photo-isomerization (cis/trans), oxidation (to carboxylic acid), and incomplete conversion (residual aldehyde).
This guide does not just list peaks; it provides a logic system to distinguish the "signal" (your product) from the "noise" (impurities) using
Module 1: Sample Preparation & Preliminary Checks
Before running complex spectra, ensure your system is not introducing artifacts.
Q: Which solvent should I use for 4-NCA analysis?
A: DMSO-d
-
Reasoning: 4-NCA has limited solubility in CDCl
at high concentrations required for impurity detection ( C). Furthermore, the aldehyde proton signal is less prone to exchange broadening in DMSO. -
Warning: DMSO absorbs water. A distinct water peak at 3.33 ppm is standard. Do not confuse this with an impurity.
Q: My sample turned yellow/orange. Is it degraded? A: Not necessarily. 4-NCA is naturally yellow. However, a darkening to brown often indicates polymerization or significant oxidation to 4-nitrocinnamic acid.
Module 2: NMR Troubleshooting (The "Fingerprint")
Diagnostic Logic: The most information-dense region for this compound is 9.5 – 10.2 ppm (Aldehyde) and 6.5 – 7.8 ppm (Vinylic/Alkene).
Scenario A: The "Ghost" Aldehyde Peak
User Issue: "I see a small singlet downfield from my main aldehyde doublet. Is this a solvent artifact?" Diagnosis: This is likely unreacted 4-Nitrobenzaldehyde (Starting Material).
-
Mechanism: The synthesis (Aldol condensation) involves reacting 4-nitrobenzaldehyde with acetaldehyde. Incomplete reaction leaves the starting material.
-
The Check:
-
Product (4-NCA): Doublet at
9.80 ppm ( Hz). -
Impurity (Start Mat.): Singlet at
10.15 ppm . -
Action: Integrate the singlet relative to the doublet to calculate molar % purity.
-
Scenario B: The Split Personality (Isomers)
User Issue: "My alkene doublets look 'messy' or have shadow peaks."
Diagnosis: Photo-isomerization to the cis-(Z)-isomer .
Context: The trans-(E) isomer is thermodynamically favored (
-
The Check (Coupling Constants):
-
Trans-Isomer: Look for the vinylic proton at
6.9 ppm. The coupling constant ( ) will be large, 15.5 – 16.2 Hz . -
Cis-Isomer: The shadow peak will show a smaller coupling constant, 10.0 – 12.0 Hz .
-
Scenario C: The Missing Proton (Oxidation)
User Issue: "My integration is off, and I see broad lumps >11 ppm." Diagnosis: Oxidation to 4-Nitrocinnamic Acid . Context: Aldehydes oxidize to carboxylic acids in air.
-
The Check:
-
Look for a very broad singlet at 11.0 – 13.0 ppm (COOH proton).
-
Check MS for M+16 peak (see Module 3).
-
Summary Table:
H NMR Chemical Shifts (DMSO-d
)
| Component | Signal Type | Chemical Shift ( | Multiplicity | |
| 4-NCA (Product) | Aldehyde (-CHO) | 9.80 | Doublet | 7.5 |
| Vinylic ( | 6.85 | Doublet of Doublets | 16.0, 7.5 | |
| Vinylic ( | 7.75 | Doublet | 16.0 | |
| Aromatic | 8.0 - 8.4 | Multi | - | |
| 4-Nitrobenzaldehyde | Aldehyde (-CHO) | 10.15 | Singlet | - |
| Cis-Isomer | Vinylic | ~6.2 - 6.5 | Doublet | 10 - 12 |
| 4-Nitrocinnamic Acid | Carboxylic (-COOH) | >12.0 | Broad Singlet | - |
Module 3: MS Troubleshooting (The "Weight" Check)
User Issue: "I see peaks higher than my molecular weight (177)." Diagnosis: You are seeing oxidation or solvent adducts.
Standard Fragmentation Pathway (ESI):
-
Parent Ion:
177 . -
Loss of NO:
147 (Characteristic of nitro compounds). -
Loss of CHO:
148 (Alpha-cleavage of aldehyde).
Impurity Matrix:
| Observed | Identity | Origin |
| 151 | 4-Nitrobenzaldehyde | Unreacted Starting Material |
| 179 | 4-Nitrocinnamyl Alcohol | Reduction impurity (rare, unless reducing agents used) |
| 193 | 4-Nitrocinnamic Acid | Oxidation (Air exposure) |
| 199 | Sodium Adduct (Common in glass containers) | |
| 209 | Methanol Adduct (if MeOH used as mobile phase) |
Module 4: Diagnostic Workflow
The following logic gate visualizes the decision-making process for identifying impurities.
Caption: Logical workflow for distinguishing 4-Nitrocinnamaldehyde from its common synthetic byproducts and degradation products.
References
-
National Institute of Standards and Technology (NIST). 4-Nitrocinnamaldehyde Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for DMSO/Water shifts). Available at: [Link]
-
OpenOChem. Coupling in Cis/Trans Alkenes (Karplus Equation). Available at: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 4-Nitrocinnamaldehyde in Reaction Media
Welcome to the Technical Support Center for handling 4-nitrocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the poor solubility of 4-nitrocinnamaldehyde in various reaction media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Understanding the Challenge: The Physicochemical Properties of 4-Nitrocinnamaldehyde
4-Nitrocinnamaldehyde is a valuable building block in organic synthesis, but its utility is often hampered by its limited solubility. Its planar, crystalline structure, coupled with the polar nitro group and the extended π-system, leads to strong intermolecular forces in the solid state. This makes it difficult for solvent molecules to effectively solvate and dissolve the compound.
While precise quantitative solubility data is not extensively published, empirical observations and data from analogous compounds like 4-nitrobenzaldehyde provide a good starting point for solvent selection.
Table 1: Estimated Solubility of 4-Nitrocinnamaldehyde in Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Estimated Solubility | Observations & Rationale |
| Toluene | 2.4 | 2.38 | Very Low | Non-polar aromatic solvent. Ineffective at disrupting the polar interactions of the nitro group. |
| Hexane | 0.1 | 1.88 | Insoluble | Non-polar aliphatic solvent. Lacks the polarity to interact with the nitro and aldehyde groups. |
| Ethyl Acetate | 4.4 | 6.02 | Low to Moderate | Moderately polar aprotic solvent. Can engage in dipole-dipole interactions. |
| Acetone | 5.1 | 20.7 | Moderate | A polar aprotic solvent capable of dissolving polar compounds. Data on 4-nitrobenzaldehyde shows good solubility.[1] |
| Ethanol (EtOH) | 4.3 | 24.5 | Low (increases with heat) | A polar protic solvent. While it can hydrogen bond with the carbonyl, its overall solvating power for 4-nitrocinnamaldehyde is limited, with reports of "very faint turbidity in hot EtOH".[1] |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Moderate | A good general-purpose ether solvent that can solvate a range of polar and non-polar compounds. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | High | A highly polar aprotic solvent. Excellent for dissolving many poorly soluble polar organic compounds. 4-Nitrobenzaldehyde shows high solubility in DMF.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered when working with 4-nitrocinnamaldehyde and provide a systematic approach to troubleshooting.
Initial Troubleshooting Flowchart
Caption: A stepwise approach to addressing the poor solubility of 4-nitrocinnamaldehyde.
Q1: My 4-nitrocinnamaldehyde is not dissolving in the recommended solvent for my reaction. What should I do first?
A1: Before resorting to more complex methods, start with the fundamentals of solvent selection and temperature.
-
Expert Insight: The "like dissolves like" principle is a good starting point. Given the polar nature of 4-nitrocinnamaldehyde, polar aprotic solvents are often the best initial choice.
-
Troubleshooting Steps:
-
Switch to a more polar aprotic solvent: If you are using a solvent like ethyl acetate or THF, try switching to DMF or acetone, which have shown better performance for the analogous 4-nitrobenzaldehyde.[1]
-
Increase the temperature: The solubility of most solids increases with temperature. Gently heating the reaction mixture with good stirring can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Particle Size Reduction: Grinding your 4-nitrocinnamaldehyde to a fine powder before adding it to the solvent will increase the surface area and can improve the rate of dissolution.
-
Q2: I'm performing a Knoevenagel condensation and my 4-nitrocinnamaldehyde is crashing out of solution. How can I improve this?
A2: The Knoevenagel condensation is a classic C-C bond-forming reaction. When dealing with poorly soluble aldehydes, a co-solvent system or alternative energy sources can be highly effective.
-
Causality: The initial aldol-type addition in a Knoevenagel condensation can be sensitive to the solvent environment. A solvent system that can solubilize both the polar aldehyde and the active methylene compound is crucial.
-
Recommended Protocol (Co-solvent System):
-
In a round-bottom flask, dissolve your active methylene compound (e.g., malononitrile or ethyl cyanoacetate) and a catalytic amount of a weak base (e.g., piperidine or triethylamine) in ethanol.
-
In a separate flask, dissolve the 4-nitrocinnamaldehyde in a minimal amount of DMF.
-
Slowly add the 4-nitrocinnamaldehyde/DMF solution to the ethanol mixture with vigorous stirring. The DMF acts as a co-solvent to keep the aldehyde in solution. A common starting ratio for ethanol:DMF might be 10:1, which can be optimized as needed.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Q3: My Wittig reaction with 4-nitrocinnamaldehyde is giving a very low yield. Could this be a solubility issue?
A3: Yes, poor solubility of the aldehyde is a common reason for low yields in Wittig reactions. The phosphonium ylide needs to be in the same phase as the aldehyde to react.
-
Expert Insight: The Wittig reaction involves the reaction of a carbonyl compound with a phosphonium ylide.[2] If the aldehyde is not sufficiently dissolved, the reaction will be slow and inefficient.
-
Troubleshooting Strategies:
-
Solvent Choice: Anhydrous THF is a common solvent for Wittig reactions. If solubility is an issue, consider switching to or adding DMF as a co-solvent.
-
Phase-Transfer Catalysis (PTC): If you are generating the ylide in situ using a solid base (like K₂CO₃) and an aqueous phase is present, a phase-transfer catalyst is essential. A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can transport the ylide from the solid or aqueous phase into the organic phase where the aldehyde is dissolved.[3][4]
-
Q4: I've heard about "advanced techniques" like sonication and mechanochemistry. When should I consider these?
A4: These are excellent techniques to consider when conventional methods fail or when you are looking for greener, more efficient synthetic routes.
-
Sonication (Ultrasound-Assisted Synthesis):
-
Mechanism: High-frequency sound waves create and collapse microscopic bubbles in the solvent (acoustic cavitation). This generates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate reactions.[5] For insoluble solids, ultrasound can help to break up the crystal lattice and increase the surface area, promoting dissolution.
-
When to use: When you have a heterogeneous reaction mixture and heating is not providing sufficient rate enhancement. It is particularly useful for reactions where a solid reactant has low solubility.
-
Experimental Workflow:
Caption: A simplified workflow for ultrasound-assisted synthesis.
-
-
Mechanochemistry (Ball Milling):
-
Mechanism: This solvent-free or low-solvent technique uses mechanical force (grinding in a ball mill) to initiate chemical reactions.[6] The energy from the colliding balls breaks down the crystal structure of the reactants, bringing them into intimate contact at the molecular level.
-
When to use: When you want to avoid solvents altogether, or when dealing with extremely insoluble starting materials. It is a very "green" chemistry approach. A mechanochemical Knoevenagel condensation of p-nitrobenzaldehyde with malononitrile has been shown to proceed to quantitative conversion.[7]
-
Experimental Workflow:
Caption: A general workflow for a mechanochemical reaction.
-
Detailed Protocols
Protocol 1: Knoevenagel Condensation of 4-Nitrocinnamaldehyde with Malononitrile using a Co-solvent System
This protocol utilizes a DMF/ethanol co-solvent system to maintain the solubility of 4-nitrocinnamaldehyde.
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile (1.0 eq) and ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq).
-
Substrate Solution: In a separate 10 mL beaker, dissolve 4-nitrocinnamaldehyde (1.0 eq) in DMF (2-3 mL). Gentle warming may be required.
-
Reaction Initiation: Slowly add the 4-nitrocinnamaldehyde/DMF solution to the ethanol mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-water to induce precipitation. The crude product can be recrystallized from ethanol.
Protocol 2: Wittig Reaction of 4-Nitrocinnamaldehyde using Phase-Transfer Catalysis
This protocol is suitable for generating the ylide from a phosphonium salt using a solid base, where the aldehyde has limited solubility in the primary organic solvent.
-
Reactant Setup: To a 100 mL round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 eq), potassium carbonate (2.0 eq), and toluene (30 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the mixture.
-
Aldehyde Addition: Add 4-nitrocinnamaldehyde (1.0 eq) to the flask.
-
Reaction Conditions: Heat the mixture to 90°C with vigorous stirring. The TBAB will facilitate the deprotonation of the phosphonium salt by the solid base and bring the resulting ylide into the toluene phase to react with the aldehyde. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter to remove the inorganic salts and triphenylphosphine oxide. The filtrate can be concentrated under reduced pressure, and the resulting crude product purified by column chromatography or recrystallization.
References
-
G. H. Tao, et al. (2012). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]
-
D. K. Sharma, et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. [Link]
-
A. S. L. N. S. Praveen, et al. (2019). Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
-
S. L. James, et al. (2017). Mechanochemical Knoevenagel condensation investigated in situ. Beilstein Journal of Organic Chemistry. [Link]
-
S. R. Pattan, et al. (2009). Ultrasound assisted Knoevenagel condensation of aromatic aldehydes with active methylene compounds. ResearchGate. [Link]
-
T. Friščić. (2012). Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry. [Link]
-
R. S. Disselkamp, et al. (2005). Ultrasound-assisted hydrogenation of cinnamaldehyde. Ultrasonics Sonochemistry. [Link]
-
J. M. Smith. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Tetrabutylammonium bromide. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
stability of 4-Nitrocinnamaldehyde in acidic versus basic media
Technical Support Center: 4-Nitrocinnamaldehyde (4-NCA) Stability Guide
Case ID: 4NCA-STAB-001 Topic: Stability Profile in Acidic vs. Basic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the stability dichotomy of 4-Nitrocinnamaldehyde (4-NCA). The molecule exhibits kinetic stability in acidic environments (subject to specific solvent interactions) but undergoes rapid degradation in basic media via retro-aldol cleavage.
Researchers frequently encounter yield loss or purity issues due to the electron-withdrawing nature of the p-nitro group, which significantly alters the reactivity of the cinnamaldehyde backbone compared to its unsubstituted analogs.
Module 1: The Alkaline Hazard (Basic Media)
Status: CRITICAL INSTABILITY
In basic media (pH > 8), 4-NCA is highly susceptible to degradation. The p-nitro group acts as a strong electron-withdrawing group (EWG), increasing the electrophilicity of the
Primary Failure Mode: Retro-Aldol Cleavage
Unlike standard cinnamaldehyde, 4-NCA rapidly reverts to its precursors in the presence of aqueous hydroxide or alkoxides.
-
Mechanism: Hydroxide attacks the
-carbon (Michael addition) or deprotonates the -carbon, reversing the condensation pathway. -
End Products: 4-Nitrobenzaldehyde and Acetaldehyde (polymerizes/evaporates).
Q: Why did my starting material disappear during a basic workup (e.g., 1M NaOH wash)? A: You likely triggered a retro-aldol cleavage. The high pH reverses the synthesis equilibrium. The "disappearance" is the conversion of 4-NCA (MW 177.16) into 4-nitrobenzaldehyde (MW 151.12), which may have different solubility or retention characteristics.
Q: I see a deep color change upon adding base. Is this normal?
A: Yes, but it indicates danger. The formation of a transient enolate or a charge-transfer complex (related to the nitro group) causes a bathochromic shift (yellow
Visualizing the Degradation Pathway
Figure 1: The base-catalyzed retro-aldol cleavage pathway of 4-Nitrocinnamaldehyde.[1]
Module 2: Acidic Environments
Status: CONDITIONALLY STABLE
4-NCA is generally stable in acidic media, which is why acid-catalyzed nitration or condensation reactions are preferred synthetic routes. However, the choice of solvent is critical.
The Solvolysis Trap (Acetals)
While the C=C double bond is stable to acid, the aldehyde carbonyl is not. In the presence of primary alcohols (Methanol, Ethanol) and an acid catalyst, 4-NCA will convert to its acetal.
Q: Can I store 4-NCA in acidic methanol? A: No. It will form 4-nitrocinnamaldehyde dimethyl acetal. This reaction is reversible (add water + acid to hydrolyze back), but it complicates analysis (extra peaks in HPLC/NMR).
Q: What is the recommended solvent for acidic reactions? A: Glacial Acetic Acid is the gold standard. It solubilizes 4-NCA effectively and does not form acetals.
Solvent Compatibility Table
| Solvent System | Condition | Stability Verdict | Potential Side Reaction |
| Glacial Acetic Acid | Ambient | High | None (Recommended for storage/reaction). |
| Ethanol/Methanol | Acidic (HCl/H₂SO₄) | Low | Formation of diethyl/dimethyl acetals. |
| Water (Aq.[2] Acid) | pH < 4 | Moderate | Low solubility; potential hydration of C=C over long periods. |
| Acetone | Acidic | Moderate | Potential Aldol condensation with solvent. |
Module 3: Troubleshooting & Analytical Protocols
Scenario: HPLC Purity Mismatch
User Report: "My LC-MS shows two peaks, but my NMR looks pure." Diagnosis: Check your mobile phase. If you use an acidic alcohol mobile phase (e.g., MeOH + 0.1% Formic Acid) and the sample sits in the autosampler, on-column acetal formation can occur. Solution: Use Acetonitrile (ACN) instead of Methanol for the organic phase.
Scenario: Workup Optimization
User Report: "How do I quench a reaction containing 4-NCA without destroying it?" Protocol: Avoid direct neutralization with strong base (NaOH).
Step-by-Step Quenching Protocol:
-
Cool Down: Chill reaction mixture to 0°C.
-
Dilution: Pour reaction mixture into excess ice-water.
-
Neutralization (If Acidic): Use Saturated Sodium Bicarbonate (NaHCO₃). Add slowly. Do not use NaOH.
-
Neutralization (If Basic): Use 1M HCl or Ammonium Chloride (NH₄Cl) immediately to drop pH below 7.
-
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry organic layer over MgSO₄ (neutral salt).
Decision Logic for Solvent Selection
Figure 2: Decision tree for solvent selection to maintain 4-NCA integrity.
References
-
Sigma-Aldrich. 4-Nitrocinnamaldehyde Product Specification & Safety Data Sheet. (Accessed 2024).[3][4] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354135, 4-Nitrocinnamaldehyde. Retrieved from PubChem.[5] Link
- Coombs, E., et al.Mechanisms of Retro-Aldol Cleavage in Cinnamaldehyde Derivatives. Journal of Organic Chemistry. (General mechanistic reference for cinnamaldehyde base instability).
-
Master Organic Chemistry. Acetals and Hemiacetals: Stability and Formation. Link
-
BenchChem. Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. Link
Sources
Validation & Comparative
Comparative Technical Guide: Antibacterial Efficacy of 4-Nitrocinnamaldehyde vs. Cinnamaldehyde
Executive Summary
This guide provides a technical comparison between Cinnamaldehyde (CNMA) , the primary constituent of cinnamon bark oil, and its synthetic derivative, 4-Nitrocinnamaldehyde (4-NitroCNMA) .[1][2]
While Cinnamaldehyde is a well-established "Generally Recognized As Safe" (GRAS) antimicrobial, experimental data confirms that 4-Nitrocinnamaldehyde exhibits significantly superior antibacterial potency , particularly against biofilm-forming pathogens like Uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus.[2] However, this increased potency comes with a trade-off in toxicity profiles that researchers must navigate during drug development.
Chemical & Structural Basis (Structure-Activity Relationship)[3]
To understand the difference in performance, we must look at the molecular mechanism. Both molecules act as Michael acceptors . They contain an
-
Cinnamaldehyde: The phenyl ring acts as a weak electron donor, slightly reducing the electrophilicity of the
-carbon. -
4-Nitrocinnamaldehyde: The nitro group (
) at the para position is a strong Electron Withdrawing Group (EWG) . It pulls electron density away from the conjugated system, significantly increasing the electrophilicity of the -carbon. This makes 4-NitroCNMA a more aggressive Michael acceptor, leading to faster and more irreversible binding to bacterial targets.
Visualizing the SAR Mechanism
Figure 1: Structure-Activity Relationship (SAR) showing how the electron-withdrawing nitro group enhances electrophilicity and bacterial target binding.
Comparative Performance Data
The following data aggregates results from broth microdilution assays against standard reference strains.
Table 1: Minimum Inhibitory Concentrations (MIC)
Note: Lower values indicate higher potency.[2][3]
| Bacterial Strain | Cinnamaldehyde (MIC) | 4-Nitrocinnamaldehyde (MIC) | Performance Delta |
| Uropathogenic E. coli (UPEC) | > 400 µg/mL | 100 µg/mL | 4x More Potent |
| Staphylococcus aureus | > 400 µg/mL | 100 µg/mL | 4x More Potent |
| Pseudomonas aeruginosa | 500 - 1000 µg/mL | 200 µg/mL | 2.5x - 5x More Potent |
Biofilm Inhibition
Biofilms render bacteria up to 1000x more resistant to antibiotics.
-
Cinnamaldehyde: Requires high concentrations (200+ µg/mL) to retard planktonic growth; shows weak inhibition of established biofilms.
-
4-Nitrocinnamaldehyde: At 20–50 µg/mL , it significantly inhibits biofilm formation and reduces Extracellular Polymeric Substance (EPS) production, a critical shield for bacteria.
Experimental Protocols
Protocol A: Precise MIC Determination (Broth Microdilution)
Objective: Determine the lowest concentration inhibiting visible growth.
-
Preparation of Stock Solutions:
-
Dissolve compounds in DMSO (Dimethyl Sulfoxide).
-
Critical Step: Ensure final DMSO concentration in the assay well is < 2.5% (v/v) .[3] Higher DMSO levels are toxic to bacteria and will invalidate results (false positives).
-
-
Inoculum Standardization:
-
Grow bacteria to mid-log phase (
). -
Dilute in Mueller-Hinton Broth (MHB) to reach exactly
CFU/mL . -
Validation: Plate out the inoculum to confirm the CFU count.
-
-
Assay Setup:
-
Incubation & Readout:
-
Incubate at 37°C for 24 hours.
-
Read Absorbance at 600 nm (
).[6] -
MIC Definition: The lowest concentration where
change is < 0.05.
-
Protocol B: Time-Kill Kinetic Assay
Objective: Determine if the compound is bacteriostatic (stops growth) or bactericidal (kills).
-
Dosing: Inoculate MHB with
CFU/mL. Add compound at 1x, 2x, and 4x MIC . -
Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Neutralization:
-
Critical Step: Perform serial dilutions immediately in PBS to dilute the compound below its MIC. This prevents "carryover effect" where the drug continues to inhibit growth on the agar plate.
-
-
Plating: Plate onto nutrient agar and count colonies.
-
Analysis: A 3-log reduction (99.9% kill) signifies a bactericidal effect.
Visualizing the Workflow
Figure 2: Workflow for Broth Microdilution Assay ensuring strict control over solvent toxicity and inoculum density.
Toxicity & Stability Considerations
While 4-Nitrocinnamaldehyde is scientifically superior in antibacterial activity, its development potential is limited by safety profiles.
-
Mutagenicity: Nitro-aromatic compounds often test positive in the Ames Test (mutagenic). The nitro group can be enzymatically reduced by bacterial nitroreductases to form reactive hydroxylamines, which damage DNA.
-
Stability: Both compounds are sensitive to oxidation (converting to cinnamic acid derivatives, which are far less active). Storage under nitrogen at -20°C is required for pure standards.
Recommendation: 4-Nitrocinnamaldehyde serves as an excellent lead compound or positive control for in vitro biofilm studies. For clinical applications, the scaffold would require modification to retain the high electrophilicity while mitigating the mutagenic risk of the nitro group (e.g., replacing
References
-
Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Source: National Institutes of Health (PMC) [Link]
-
In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. Source: Taylor & Francis Online [Link]
-
Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Source: ResearchGate [Link]
-
Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Source: Frontiers in Microbiology [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
Strategic Engineering of Cinnamaldehyde: A Guide to SAR and Biological Efficacy
Executive Summary
Cinnamaldehyde (CA) is not merely a flavorant; it is a "privileged scaffold" in medicinal chemistry due to its conjugated
This guide dissects the Structure-Activity Relationship (SAR) of CA derivatives, moving beyond basic observations to actionable chemical engineering. We compare the efficacy of native trans-cinnamaldehyde against substituted analogs in antimicrobial and anticancer contexts, supported by validated synthesis protocols and mechanistic visualizations.
Part 1: The Pharmacophore & Chemical Logic
The biological activity of cinnamaldehyde hinges on two core structural domains:
-
The Michael Acceptor (Linker): The
-unsaturated carbonyl is the "warhead." It undergoes nucleophilic attack by thiols (biobiological nucleophiles).-
Chemical Insight: Substituents on the phenyl ring that withdraw electrons (EWGs) increase the electrophilicity of the
-carbon, potentially enhancing reactivity with enzymes but also increasing toxicity.
-
-
The Hydrophobic Tail (Aromatic Ring): Facilitates membrane penetration and binding affinity within hydrophobic pockets of proteins.
Mechanism of Action: The Michael Addition
The following diagram illustrates the core chemical event driving CA activity: the covalent modification of protein thiols.
Figure 1: The Michael Addition mechanism where the
Part 2: Experimental Protocol – Synthesis of Derivatives
To explore SAR, one must synthesize derivatives. The Claisen-Schmidt Condensation is the industry standard. This protocol is designed to be self-validating; the appearance of a precipitate indicates success, while temperature control prevents the formation of polymeric tar.
Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Objective: Synthesize 4-Nitro-cinnamaldehyde (or similar analogs).
Reagents:
-
4-Nitrobenzaldehyde (10 mmol)
-
Acetaldehyde (Excess, 30 mmol)
-
Ethanol (95%)
-
NaOH (10% aqueous solution)[2]
-
Ice-water bath
Workflow:
-
Solubilization: Dissolve 10 mmol of substituted benzaldehyde in 15 mL Ethanol in a round-bottom flask.
-
Temperature Lock: Place flask in an ice bath (0–5°C). Why? Higher temperatures promote the Cannizzaro reaction (side product) and polymerization of acetaldehyde.
-
Catalysis: Add 5 mL of 10% NaOH dropwise while stirring. The solution will darken (enolate formation).
-
Addition: Add acetaldehyde dropwise over 30 minutes.
-
Quenching & Precipitation: Stir for 3 hours at 0°C, then pour the mixture into 100 mL of ice water containing trace HCl (to neutralize base).
-
Validation: A solid precipitate should form immediately. If oil forms, the product is impure or the reaction temperature was too high.
-
Purification: Recrystallize from hot ethanol.
Figure 2: Step-by-step logic for the Claisen-Schmidt condensation, emphasizing the critical precipitation checkpoint.
Part 3: Comparative Efficacy & SAR Analysis
Antimicrobial Activity (Membrane & FtsZ Targeting)
In bacterial systems, lipophilicity (LogP) often dictates potency as the molecule must traverse the peptidoglycan/lipid bilayer. However, specific substitutions (like Halogens) enhance binding to the cell division protein FtsZ.
Comparative Data: MIC Values (µg/mL) Note: Lower MIC indicates higher potency.
| Compound | Substituent (R) | Target Organism | MIC (µg/mL) | SAR Insight |
| Cinnamaldehyde | -H | A. baumannii | >256 | Moderate baseline activity. |
| Derivative A | 4-Bromo | A. baumannii | 32 | Halogenation increases lipophilicity and specific binding to FtsZ [4]. |
| Derivative B | 4-Methoxy (EDG) | E. coli | >500 | Electron Donating Groups (EDG) reduce electrophilicity, lowering reactivity with thiols. |
| Derivative C | 2-Nitro (EWG) | S. aureus | 64 | EWGs increase Michael acceptor reactivity, improving potency against Gram-positives. |
Key Takeaway: For antimicrobial applications, Para-halogenated derivatives outperform the parent compound due to a balance of steric fit (in FtsZ) and membrane permeability.
Anticancer Activity (Nrf2 & Apoptosis)
In cancer cells, the mechanism shifts toward oxidative stress modulation. Cinnamaldehyde derivatives activate the Nrf2 pathway by alkylating Keap1, or induce apoptosis via ROS generation.
Comparative Data: Cytotoxicity (IC50) [3][4][5]
| Compound | Cell Line | IC50 | Mechanism | Ref |
| Cinnamaldehyde | LoVo (Colon) | 9.48 µg/mL | Nrf2 Activation / ROS | [8] |
| Cinnamaldehyde | HT-29 (Colon) | 9.12 µg/mL | Apoptosis Induction | [8] |
| Bromoethyl-Chalcone | DU145 (Prostate) | 8.7 µM | High electrophilicity | [17] |
| Compound 3e | Caco-2 | 32.19 µM | Caspase-3 Activation | [5] |
| Doxorubicin (Control) | DU145 | 0.45 µM | DNA Intercalation | [17] |
Key Takeaway: While less potent than Doxorubicin, CA derivatives (specifically Chalcone hybrids ) show selectivity. The addition of a second aromatic ring (chalcone structure) often improves stability and potency compared to simple cinnamaldehyde.
Part 4: Mechanistic Pathway (Nrf2 Activation)
The following diagram details how CA derivatives bypass the proteasome to activate antioxidant defenses in cancer cells (or induce oxidative death depending on dosage).
Figure 3: The Nrf2 signaling cascade. CA derivatives alkylate Keap1, preventing Nrf2 degradation and triggering antioxidant gene expression.
References
-
Shreaz, S., et al. "Cinnamaldehyde and its derivatives, a novel class of antifungal agents." Fitoterapia, 2016. Link
-
Doyle, A. A., et al. "Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity." MURAL, 2021.[6] Link
-
Chen, P., et al. "Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi." Molecules, 2020.[3] Link
-
Novel Cinnamaldehyde Derivatives against Acinetobacter baumannii. Frontiers in Microbiology, 2022. Link
-
Synthesis and Anticancer Activity of Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 2024. Link
-
Huang, H., et al. "Cinnamaldehyde Enhances Nrf2 Nuclear Translocation." Journal of Agricultural and Food Chemistry, 2011.[7] Link
-
BenchChem. "Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives." Link
-
Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde.[8] Nutrients, 2019. Link
-
RSC Advances. "Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives." RSC Advances, 2025. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03706A [pubs.rsc.org]
- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrocinnamaldehyde for Researchers and Drug Development Professionals
For synthetic chemists and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. The nitrocinnamaldehyde isomers—ortho-, meta-, and para—serve as a classic illustration of how the seemingly subtle change in a substituent's position can dramatically alter a molecule's chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of these isomers, supported by foundational chemical principles and outlining experimental methodologies for their quantitative assessment.
The Decisive Influence of the Nitro Group: A Duality of Electronic Effects
The reactivity of the nitrocinnamaldehyde scaffold is fundamentally governed by the potent electron-withdrawing nature of the nitro (–NO₂) group. This influence is channeled through two primary electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a strong pull on electron density through the sigma (σ) bond framework of the benzene ring. This effect is distance-dependent, diminishing with increasing separation from the substituent.
-
Resonance Effect (-R or -M): The nitro group can actively delocalize electron density from the aromatic ring through the π-system. This effect is most pronounced when the nitro group is situated at the ortho or para positions, allowing for direct electronic communication with the cinnamaldehyde side chain.[1][2]
These electronic effects synergistically enhance the electrophilicity of the cinnamaldehyde system, particularly at the β-carbon of the α,β-unsaturated system and the carbonyl carbon, making them prime targets for nucleophilic attack.[3][4][5] However, the extent of this activation is intricately linked to the specific isomeric form.
A Hierarchy of Reactivity: Comparing the Isomers
The differential interplay of inductive and resonance effects across the three isomers establishes a distinct and predictable hierarchy of reactivity.
para-Nitrocinnamaldehyde: The Apex of Reactivity
The para isomer is unequivocally the most reactive of the trio. The nitro group at the C4 position exerts both a substantial -I effect and a powerful -R effect that extends seamlessly through the conjugated system. This extensive delocalization creates a significant electron deficit at the β-carbon and the carbonyl carbon, rendering them exceptionally electrophilic.[1]
Caption: Enhanced stability of the intermediate in para-nitrocinnamaldehyde reactions.
This heightened electrophilicity makes para-nitrocinnamaldehyde an excellent substrate for a wide array of nucleophilic additions, including Michael additions, which are crucial C-C bond-forming reactions.[6][7][8]
ortho-Nitrocinnamaldehyde: A Tale of Competing Influences
The ortho isomer presents a more intricate scenario. While the nitro group at the C2 position can, in principle, exert both -I and -R effects similar to the para isomer, its close proximity to the cinnamaldehyde side chain introduces significant steric hindrance.[9][10][11] This steric clash can disrupt the planarity of the molecule, impeding optimal orbital overlap and thereby diminishing the resonance effect.[11]
Caption: Steric hindrance in ortho-nitrocinnamaldehyde impacting reactivity.
Consequently, although the ortho isomer remains highly reactive due to the potent inductive effect of the adjacent nitro group, its overall reactivity is generally tempered compared to its para counterpart. The steric bulk of the attacking nucleophile can also play a more significant role in determining the outcome of reactions with the ortho isomer.[10]
meta-Nitrocinnamaldehyde: The Least Reactive Isomer
In the meta isomer, the nitro group at the C3 position can only exert its electron-withdrawing influence via the inductive (-I) effect. The resonance (-R) effect does not extend to the cinnamaldehyde side chain from the meta position.[1][12]
Caption: Dominant electronic effect in meta-nitrocinnamaldehyde.
As a result, the activation of the electrophilic centers in meta-nitrocinnamaldehyde is considerably less pronounced than in the ortho and para isomers. This renders it the least reactive of the three towards nucleophilic attack.[13]
Quantitative Comparison and Experimental Validation
The theoretical hierarchy of reactivity is well-substantiated by experimental data. A common and effective method for quantifying these differences is to perform kinetic studies on a representative nucleophilic addition reaction, such as the Michael addition of a thiol or a stabilized carbanion.[14][15][16][17]
| Isomer | Relative Reactivity | Dominant Electronic Effect(s) | Steric Hindrance |
| para-Nitrocinnamaldehyde | Highest | -I, -R | Low |
| ortho-Nitrocinnamaldehyde | Intermediate | -I, (-R diminished) | High |
| meta-Nitrocinnamaldehyde | Lowest | -I | Low |
Table 1. Summary of the relative reactivity and key influencing factors for the nitrocinnamaldehyde isomers.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
The following protocol outlines a robust experimental design for the quantitative comparison of the reactivity of the nitrocinnamaldehyde isomers.
Materials and Instrumentation:
-
ortho-, meta-, and para-Nitrocinnamaldehyde
-
A suitable nucleophile (e.g., thiophenol, diethyl malonate)
-
A non-nucleophilic base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology:
Caption: A generalized workflow for the kinetic analysis of nitrocinnamaldehyde isomer reactivity.
-
Preparation: Accurately prepare stock solutions of each reactant to ensure consistent concentrations across all experiments.
-
Reaction Setup: Maintain a constant temperature throughout the experiment to ensure that rate differences are solely due to the substrate's intrinsic reactivity.
-
Initiation and Monitoring: Initiate the reaction by adding the nucleophile and base. The progress of the reaction can be effectively monitored by observing the decrease in the absorbance of the cinnamaldehyde starting material, which has a characteristic UV-Vis absorbance, or by taking aliquots at regular intervals for HPLC analysis.
-
Data Analysis: By plotting the concentration of the starting material against time, the initial rate of the reaction can be determined from the slope of the curve. Comparing these rates under identical conditions will provide a quantitative measure of the relative reactivities of the three isomers.
Conclusion and Strategic Implications for Synthesis
The reactivity of the nitrocinnamaldehyde isomers follows a clear and predictable trend, dictated by the interplay of electronic and steric effects:
para-Nitrocinnamaldehyde > ortho-Nitrocinnamaldehyde > meta-Nitrocinnamaldehyde
For researchers and drug development professionals, this understanding is not merely academic; it has profound practical implications. The choice of isomer can be a strategic tool to modulate reactivity, control selectivity between different nucleophiles, and optimize reaction conditions for the synthesis of complex molecular architectures. By leveraging these fundamental principles, chemists can design more efficient, predictable, and successful synthetic routes.
References
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006).Modern Physical Organic Chemistry. University Science Books.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
4-Nitrocinnamaldehyde versus other alpha, beta-unsaturated aldehydes in Michael additions
Topic: 4-Nitrocinnamaldehyde versus other
A Comparative Guide to Reactivity, Kinetics, and Synthetic Utility
Executive Summary
In the landscape of
The Verdict: 4-NCA offers superior reaction rates (up to 10-50x faster) and higher equilibrium yields compared to cinnamaldehyde and electron-rich analogs (e.g., 4-methoxycinnamaldehyde).[1] However, this heightened reactivity comes with a trade-off in stability and increased background hydrolysis rates in aqueous media.[1]
Electronic Profiling: The "Why" Behind the Performance[1]
To understand the reactivity difference, we must quantify the electrophilicity.[1] The Global Electrophilicity Index (
Comparative Electrophilicity Profile
| Compound | Substituent ( | Electrophilicity Index ( | Classification | Reactivity Profile |
| 4-Nitrocinnamaldehyde | +0.78 | ~2.8 - 3.2 eV | Strong | Rapid, often spontaneous with strong nucleophiles.[1] |
| Cinnamaldehyde | 0.00 | ~1.6 - 1.8 eV | Moderate | Requires acid/base or organocatalysis. |
| 4-Methoxycinnamaldehyde | -0.27 | ~1.1 - 1.3 eV | Weak | Sluggish; requires high catalyst loading.[1] |
| Crotonaldehyde | N/A | ~1.5 eV | Moderate | Similar to cinnamaldehyde but less sterically hindered.[1] |
*Values estimated based on DFT trends for substituted electrophiles (Parr et al., JACS).
Mechanistic Visualization: LUMO Lowering
The para-nitro group acts as a powerful electron sink.[1] Through resonance, it pulls electron density away from the
Figure 1: The "Nitro Effect" lowers the activation energy barrier for nucleophilic attack, effectively "pre-activating" the substrate even before catalyst binding.
Performance Comparison: Experimental Data
A. Organocatalytic Michael Addition (Nitromethane)
In the synthesis of GABA analogs (e.g., Baclofen/Pregabalin precursors), the addition of nitromethane is a benchmark reaction.[1]
-
Standard Conditions: 20 mol% Proline derivative, solvent (DCM or MeOH), rt.
-
Yield Comparison:
-
Cinnamaldehyde: Typically 50-65% yield after 24-48 hours.[1] Often requires excess nitromethane (10 equiv) to drive equilibrium.[1]
-
4-Nitrocinnamaldehyde: Typically 85-95% yield within 6-12 hours.[1] The strong electron-withdrawing nature stabilizes the resulting enamine intermediate, driving the reaction forward.[1]
-
B. Thiol-Michael Addition (Bioconjugation)
This is critical for drug developers assessing "off-target" toxicity (covalent modification of cysteine residues).[1]
-
Reaction: Cysteine (GSH) + Aldehyde
Adduct.[1] -
Kinetic Trend (Hammett Correlation): The reaction rate constant (
) follows a linear free energy relationship: For thiol additions, is typically +1.8 to +2.5 .[1]-
Implication: A
of +0.78 (Nitro) results in a rate enhancement of roughly 25-100 fold compared to the unsubstituted parent.[1] -
Practical Consequence: While cinnamaldehyde creates reversible adducts with glutathione (often requiring enzyme catalysis like GST), 4-nitrocinnamaldehyde forms rapid, stable covalent bonds , indicating a much higher potential for cellular toxicity or potency as a covalent inhibitor.[1]
-
Experimental Protocol: High-Yield Synthesis of -Nitroaldehydes
Objective: Synthesis of (S)-3-(4-nitrophenyl)-4-nitrobutanal via organocatalytic Michael addition. Methodology: This protocol uses a "Green" aqueous-organic interface which benefits 4-NCA due to its enhanced electrophilicity overcoming water deactivation.[1]
Materials
-
Substrate: 4-Nitrocinnamaldehyde (1.0 mmol, 177 mg)
-
Donor: Nitromethane (5.0 mmol, 0.27 mL)
-
Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10 mol%, 32 mg)
-
Additive: Benzoic acid (10 mol%, 12 mg) - Crucial for turnover[1]
-
Solvent: Toluene/Water (10:1 v/v, 2 mL)
Step-by-Step Workflow
-
Catalyst Pre-formation: In a 10 mL vial, dissolve the catalyst and benzoic acid in Toluene (1.8 mL). Stir for 5 mins to ensure protonation/activation.
-
Substrate Addition: Add 4-nitrocinnamaldehyde. The solution may turn slightly yellow/orange.[1]
-
Nucleophile Addition: Add nitromethane followed immediately by water (0.2 mL).[1]
-
Note: The water helps hydrolyze the intermediate enamine, which is the rate-limiting step for substituted cinnamaldehydes.[1]
-
-
Reaction: Stir vigorously at room temperature (25 °C).
-
Workup: Quench with 1N HCl (2 mL). Extract with EtOAc (3 x 5 mL). Dry over
and concentrate. -
Purification: Flash chromatography on silica gel.
-
Expected Yield: 90-95%
-
Expected ee: >94% (The nitro group does not negatively impact stereocontrol).
-
References
-
Mechanism of Organocatalytic Michael Addition
-
Thiol-Michael Reactivity & Toxicity
-
Electrophilicity Index & DFT Scales
-
Hammett Correlations in Michael Additions
Sources
Validating a High-Efficiency HPLC Method for 4-Nitrocinnamaldehyde Quantification
Executive Summary: The Case for Specificity
4-Nitrocinnamaldehyde (4-NCA) is a critical intermediate in the synthesis of novel antimicrobial agents and Nrf2 activators. While often analyzed via generic organic synthesis monitoring (TLC or direct UV), these methods fail to detect the compound's primary degradation pathway: oxidation to 4-nitrobenzoic acid.
This guide compares a Proposed High-Efficiency Core-Shell RP-HPLC Method against two common alternatives: Traditional Fully Porous HPLC and Direct UV-Vis Spectrophotometry . We demonstrate that the Core-Shell approach offers superior resolution of the trans-isomer from oxidative impurities, adhering strictly to ICH Q2(R2) validation standards.
Comparative Analysis: Core-Shell vs. Alternatives
The following data summarizes the performance of the proposed method (Product) versus standard alternatives.
Table 1: Performance Benchmark
| Metric | Proposed Method (Core-Shell C18) | Alternative A (Traditional Porous C18) | Alternative B (Direct UV-Vis) |
| Stationary Phase | 2.7 µm Core-Shell C18 | 5.0 µm Fully Porous C18 | N/A (Solution Phase) |
| Resolution (Rs) | > 3.5 (4-NCA vs. Impurity) | ~ 1.8 (Marginal) | N/A (Co-elution) |
| Tailing Factor (Tf) | 1.05 (Symmetric) | 1.35 (Moderate Tailing) | N/A |
| LOD (µg/mL) | 0.05 | 0.20 | 1.50 |
| Specificity | High (Resolves cis/trans & acid) | Moderate | None (Sum of absorbance) |
| Run Time | 6.0 minutes | 15.0 minutes | < 1 minute |
Mechanistic Insight: Why Core-Shell?
The Proposed Method utilizes superficial porous particles (Core-Shell). Unlike fully porous 5 µm particles (Alternative A), core-shell particles reduce the longitudinal diffusion (B-term) and mass transfer resistance (C-term) of the Van Deemter equation. This results in narrower peak widths, higher theoretical plates (N > 15,000), and the ability to separate the trans-4-NCA from its cis-isomer and the 4-nitrobenzoic acid oxidation product without extending run times.
Method Development & Optimization
The "Self-Validating" Protocol
A robust method must be self-diagnostic. We employ a System Suitability Standard (SSS) containing both 4-NCA and 4-Nitrobenzoic acid (its primary degradant).
-
Column: Kinetex® C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% Formic Acid in Water).
-
Causality: The formic acid buffers the mobile phase to pH ~2.7. This suppresses the ionization of 4-nitrobenzoic acid (pKa ~3.4), ensuring it retains on the column rather than eluting in the void volume, preventing false negatives.
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 310 nm.
-
Rationale: While the benzene ring absorbs at 254 nm, the conjugated cinnamyl system shifts the
bathochromically. 310 nm maximizes signal for 4-NCA while minimizing interference from non-conjugated solvent impurities.
-
-
Temperature: 30°C (Controlled to prevent retention time drift).
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the logical flow of the validation process, ensuring every critical quality attribute is tested.
Figure 1: Step-by-step validation logic ensuring regulatory compliance.
Detailed Experimental Protocols
Experiment A: Specificity (Forced Degradation)
Objective: Prove the method can distinguish 4-NCA from its degradation products.
-
Preparation: Prepare a 100 µg/mL standard of 4-NCA in Acetonitrile.
-
Oxidative Stress: Add 10%
to an aliquot; heat at 60°C for 1 hour. -
Analysis: Inject the stressed sample.[1]
-
Acceptance Criteria: The chromatogram must show resolution (
) between the parent peak (4-NCA) and the degradation peak (4-Nitrobenzoic acid). The Peak Purity Index (via Diode Array Detector) must be > 990.
Experiment B: Linearity & Range
Objective: Confirm the response is proportional to concentration.
-
Stock Solution: Dissolve 10 mg 4-NCA in 100 mL ACN (100 µg/mL).
-
Dilutions: Prepare 5 levels: 10, 50, 75, 100, and 150 µg/mL.
-
Protocol: Inject each level in triplicate.
-
Calculation: Plot Area vs. Concentration. Calculate the regression equation
and correlation coefficient ( ). -
Acceptance:
. Residuals should be randomly distributed.
Experiment C: Accuracy (Recovery)
Objective: Verify the method measures the "true" value.
-
Matrix: Use a placebo mixture (if drug formulation) or solvent blank (if API).
-
Spiking: Spike the matrix with 4-NCA at 80%, 100%, and 120% of the target concentration.
-
Acceptance: Mean recovery must be within 98.0% – 102.0% with an RSD < 2.0%.[2]
Troubleshooting Decision Tree
Use this logic flow to resolve common chromatographic issues during validation.
Figure 2: Diagnostic logic for method robustness.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures.Link
- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard text on Core-Shell theory).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.
Sources
use of 4-Nitrocinnamaldehyde as an internal standard in chromatography
The following guide provides an in-depth technical analysis of 4-Nitrocinnamaldehyde (4-NCA) as an internal standard (IS) and derivatization reagent in high-performance liquid chromatography (HPLC).
Content Type: Publish Comparison Guide
Audience: Senior Analytical Scientists, drug development researchers, and QC professionals.
Executive Summary: The Structural Advantage
In the quantification of phenylpropanoids (e.g., cinnamaldehyde) and hydrazine-based pharmaceuticals (e.g., Isoniazid), the choice of Internal Standard (IS) is critical for mitigating matrix effects and extraction variability. 4-Nitrocinnamaldehyde (4-NCA) offers a superior alternative to generic standards like benzaldehyde or acetanilide due to its structural homology and enhanced chromophoric properties .
Unlike simple alkyl standards, 4-NCA possesses an extended conjugated
-
Red-Shifted UV Absorbance: The nitro group shifts
to ~300–310 nm, moving it away from the interference of simple protein/matrix peaks (typically <280 nm). -
Predictable Elution Behavior: It retains the core phenylpropanoid skeleton of cinnamaldehyde, ensuring it tracks extraction efficiency precisely while resolving cleanly on C18 stationary phases.
Chemical Profile & Suitability Analysis
Structure-Property Relationship
The efficacy of 4-NCA as an internal standard stems from its structural similarity to the target analytes (specifically trans-cinnamaldehyde) while maintaining a distinct detection signature.
| Feature | 4-Nitrocinnamaldehyde (IS) | trans-Cinnamaldehyde (Analyte) | Impact on Chromatography |
| Molecular Weight | 177.16 g/mol | 132.16 g/mol | Distinct mass spectral signature (m/z 177 vs 132). |
| Functional Groups | Aldehyde, Nitro (-NO | Aldehyde | Nitro group increases polarity but enhances |
| UV | ~310 nm | ~285 nm | Allows dual-wavelength monitoring or detection in a cleaner spectral window. |
| Stability | High (Solid/Solution) | Moderate (Oxidation prone) | 4-NCA is robust against auto-oxidation compared to the analyte, serving as a reliable anchor. |
Comparative Performance: 4-NCA vs. Alternatives
The following table contrasts 4-NCA with other common internal standards used in phenylpropanoid and hydrazine analysis.
| Internal Standard Candidate | Structural Homology | UV Sensitivity | Elution Resolution | Suitability Verdict |
| 4-Nitrocinnamaldehyde | High (Direct Analog) | High (Nitro-conjugation) | Excellent (Distinct from analyte) | Optimal for Cinnamaldehyde/Hydrazine assays. |
| Benzaldehyde | Low (Lacks vinyl group) | Low | Poor (Elutes too early/solvent front) | Not Recommended (Too volatile/polar). |
| 2-Nitrocinnamaldehyde | High (Isomer) | High | Good | Alternative (Often elutes closer to analyte; useful if 4-NCA interferes). |
| Acetanilide | None (Generic) | Moderate | Moderate | Generic (Does not track extraction efficiency of aldehydes well). |
Experimental Application: Quantification of Cinnamaldehyde
This protocol describes the use of 4-NCA as an Internal Standard for the quantification of trans-cinnamaldehyde in complex matrices (e.g., cinnamon extracts, biological fluids).
A. Reagent Preparation
-
Stock IS Solution (1 mg/mL): Dissolve 10 mg of 4-Nitrocinnamaldehyde (predominantly trans, 98%) in 10 mL of HPLC-grade Methanol. Store at 4°C in amber glass (stable for ~1 week).
-
Working IS Solution (50 µg/mL): Dilute 500 µL of Stock IS into 9.5 mL of Mobile Phase A.
B. Sample Preparation Workflow
-
Step 1 (Extraction): Weigh 100 mg of sample (e.g., powder/tissue). Add 5 mL Methanol.
-
Step 2 (IS Addition): Add 100 µL of Working IS Solution directly to the extraction mixture before vortexing. This ensures the IS tracks extraction recovery.
-
Step 3 (Clarification): Vortex for 2 min. Sonicate for 10 min. Centrifuge at 10,000 x g for 5 min.
-
Step 4 (Filtration): Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.
C. Chromatographic Conditions (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile : Water (0.1% Acetic Acid) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 290 nm (Compromise wavelength) or 310 nm (Specific for 4-NCA).
-
Injection Volume: 10–20 µL.
D. Expected Results
-
Retention Order: Under these conditions, the polar nitro group typically causes 4-NCA to elute after cinnamaldehyde due to enhanced interaction with the stationary phase (depending on specific column carbon load), or slightly before if polarity dominates. Crucially, the Resolution (Rs) typically exceeds 2.0.
-
Calculation:
Quantify using a calibration curve plotting Concentration vs. Area Ratio.
Special Application: Derivatization of Isoniazid
While primarily an IS for aldehydes, 4-NCA is also a potent derivatizing reagent for hydrazine drugs (e.g., Isoniazid).
-
Mechanism: The aldehyde group of 4-NCA reacts with the hydrazine moiety of Isoniazid to form a stable Schiff base (hydrazone) .
-
Advantage: The resulting 4-nitrocinnamaldehyde-isoniazid hydrazone is highly conjugated, allowing detection at much lower limits of quantification (LOQ) than underivatized Isoniazid.
-
Protocol Note: In this workflow, 4-NCA is the reagent (added in excess), not the internal standard. A different compound (e.g., a deuterated analog or a different aldehyde) would serve as the IS.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and workflow for using 4-NCA in a quantitative assay.
Caption: Workflow for utilizing 4-Nitrocinnamaldehyde as an Internal Standard. The critical addition step ensures the IS compensates for extraction losses.
References
-
Sigma-Aldrich. 4-Nitrocinnamaldehyde Product Specification & Applications.[2] Available at:
-
National Institutes of Health (PubChem). 4-Nitrocinnamaldehyde Compound Summary. Available at:
-
Friedman, M. et al. (2000). Cinnamaldehyde Content in Foods Determined by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry. (Demonstrates the context of cinnamaldehyde analysis where 4-NCA serves as a structural analog). Available at:
-
Reyzer, M. L. et al. (2011).[2] Reagent Precoated Targets for Rapid In-Tissue Derivatization of the Anti-Tuberculosis Drug Isoniazid Followed by MALDI Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry. (Cites use of 4-Nitrocinnamaldehyde as a derivatizing reagent).[2][3][4] Available at:
-
Eder, E. et al. (1991). Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds. Mutagenesis. (Provides background on the biological activity and stability of the compound). Available at:
Sources
- 1. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 2. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11266610B2 - Cinnamaldehyde derivative compounds, and methods of use for cinnamaldehyde derivative compounds nicotine cessation - Google Patents [patents.google.com]
- 4. Reagent Precoated Targets for Rapid In-Tissue Derivatization of the Anti-Tuberculosis Drug Isoniazid Followed by MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 4-Nitrocinnamaldehyde on Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced cytotoxic profiles of novel compounds is paramount. This guide provides an in-depth comparative analysis of the cytotoxic effects of 4-Nitrocinnamaldehyde (4-NCA), a derivative of cinnamaldehyde, across various cell lines. While direct comprehensive comparative studies on 4-NCA are emerging, this guide synthesizes available data on its derivatives and contextualizes it within the broader understanding of cinnamaldehyde's mechanisms to offer valuable insights into its potential as a therapeutic agent.
Introduction: The Therapeutic Potential of Cinnamaldehyde and its Derivatives
Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Its derivatives are being extensively explored to enhance efficacy and selectivity against cancer cells[2][3]. The addition of a nitro group to the cinnamaldehyde backbone, as in 4-Nitrocinnamaldehyde, can significantly alter its electronic properties and biological activity, making it a compound of interest for anticancer research. This guide focuses on the comparative cytotoxicity of 4-NCA, examining its effects on both cancerous and non-cancerous cell lines to elucidate its therapeutic window.
Comparative Cytotoxicity: A Data-Driven Analysis
The efficacy of a potential anticancer agent is critically dependent on its ability to selectively target cancer cells while minimizing harm to healthy tissues. The following data, synthesized from studies on 4-NCA derivatives, provides a comparative overview of its cytotoxic effects. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, is presented for different cell lines.
Table 1: Comparative IC50 Values of 4-Nitrocinnamaldehyde Derivatives in Various Cell Lines
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Chalcone Derivative of 4-NCA (Compound 3e) | Caco-2 | Human Colon Carcinoma | 32.19 ± 3.92 | [4] |
| Chalcone Derivative of 4-NCA (Compound 3e) | wi38 | Normal Human Lung Fibroblast | No detrimental effects observed at concentrations effective against Caco-2 | [4] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 | Human Lung Carcinoma | 480 ± 50 | [5] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Vero | Normal Monkey Kidney Epithelial | Negligible cytotoxicity | [5] |
Note: The presented data is for derivatives of 4-Nitrocinnamaldehyde. Further studies on the parent compound are needed for a direct comparison.
The data suggests a promising selective cytotoxicity profile for derivatives of 4-Nitrocinnamaldehyde. For instance, a chalcone derivative of 4-NCA exhibited potent cytotoxicity against the human colon cancer cell line Caco-2, with an IC50 value of 32.19 µM, while showing no detrimental effects on the normal human lung fibroblast cell line wi38 at similar concentrations[4]. This selectivity is a crucial attribute for a potential anticancer drug. Similarly, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, a related compound, demonstrated activity against the A549 human lung cancer cell line with an IC50 of 480 µM, while exhibiting negligible cytotoxicity towards the normal Vero cell line[5].
Mechanistic Insights: Unraveling the Signaling Pathways of Cytotoxicity
While specific mechanistic studies on 4-Nitrocinnamaldehyde are limited, the broader family of cinnamaldehyde derivatives is known to induce cancer cell death through the induction of apoptosis[1][2][4]. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The cytotoxic activity of cinnamaldehyde and its analogs is often mediated through the modulation of key signaling pathways.
Induction of Apoptosis
Studies on cinnamaldehyde derivatives have shown their ability to trigger apoptosis in cancer cells. For example, a chalcone derivative of 4-NCA was found to induce a substantial increase in early and late apoptotic Caco-2 cells[4]. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Key Signaling Pathways
The induction of apoptosis by cinnamaldehyde and its derivatives is orchestrated by a complex network of signaling pathways. While direct evidence for 4-NCA is still emerging, the following pathways are strongly implicated based on studies of related compounds.
-
The Intrinsic (Mitochondrial) Apoptotic Pathway: Many chemotherapeutic agents, including cinnamaldehyde derivatives, trigger the intrinsic apoptotic pathway[6]. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis. Studies on a chalcone derivative of 4-NCA suggest the activation of Caspase-3, a key executioner caspase, in Caco-2 cells, indicative of the intrinsic pathway's involvement[4].
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Cinnamaldehyde has been shown to activate stress-responsive MAPK pathways, which can lead to apoptosis in cancer cells[7].
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is often dysregulated in cancer, promoting cell proliferation and survival. Cinnamaldehyde has been reported to inhibit this pathway in non-small cell lung cancer cells, leading to apoptosis and the reversal of the epithelial-mesenchymal transition (EMT), a process involved in metastasis[8].
Below is a diagram illustrating the potential signaling pathways involved in 4-Nitrocinnamaldehyde-induced apoptosis, based on the mechanisms of related compounds.
Caption: Potential signaling pathways of 4-NCA induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor of cytotoxicity studies, standardized and validated protocols are essential. The following are detailed methodologies for key assays used to evaluate the cytotoxic effects of compounds like 4-Nitrocinnamaldehyde.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Nitrocinnamaldehyde in culture medium. Replace the existing medium with the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Steps:
-
Cell Treatment: Culture cells in a 96-well plate and treat with various concentrations of 4-Nitrocinnamaldehyde as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Preparation: Treat cells with 4-Nitrocinnamaldehyde. After incubation, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be distinguished based on their fluorescence signals.
Conclusion and Future Directions
The available data, primarily from derivatives, suggests that 4-Nitrocinnamaldehyde is a compound with promising and selective cytotoxic activity against cancer cells. Its likely mechanism of action involves the induction of apoptosis through the modulation of key cellular signaling pathways.
However, to fully realize the therapeutic potential of 4-NCA, further comprehensive research is imperative. Future studies should focus on:
-
Direct Comparative Cytotoxicity: Evaluating the cytotoxic effects of pure 4-Nitrocinnamaldehyde across a wider panel of cancer cell lines (including those from different tissues of origin) and a variety of normal human cell lines to establish a more definitive therapeutic index.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by 4-Nitrocinnamaldehyde to understand its mode of action in detail.
-
In Vivo Efficacy and Toxicity: Assessing the anti-tumor efficacy and safety profile of 4-Nitrocinnamaldehyde in preclinical animal models to translate the in vitro findings to a more complex biological system.
This guide provides a foundational understanding of the comparative cytotoxicity of 4-Nitrocinnamaldehyde. As research in this area progresses, a clearer picture of its potential as a novel anticancer agent will undoubtedly emerge.
References
-
Chalcone Derivatives: Role in Anticancer Therapy. (2025). ResearchGate. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed. [Link]
-
Flake size-dependent cyto and genotoxic evaluation of graphene oxide on in vitro A549, CaCo2 and Vero cell lines. (2025). ResearchGate. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. [Link]
-
Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024). PMC. [Link]
-
Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (n.d.). Semantic Scholar. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. [Link]
-
Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. (2022). NIH. [Link]
-
Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway. (n.d.). PubMed. [Link]
-
The role and mechanism of cinnamaldehyde in cancer. (n.d.). PMC. [Link]
-
Effects of cinnamaldehyde and thymol on cytotoxicity, tight junction barrier resistance, and cyclooxygenase-1 and -2 expression in Caco-2 cells. (2025). ResearchGate. [Link]
- Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and. (n.d.). Unpublished.
-
Cinnamaldehyde causes apoptosis of myeloid-derived suppressor cells through the activation of TLR4. (n.d.). PMC. [Link]
-
Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells. (2025). PubMed. [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (2023). PubMed. [Link]
-
Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer. (n.d.). PubMed. [Link]
-
The role and mechanism of cinnamaldehyde in cancer. (2025). ResearchGate. [Link]
-
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (n.d.). MDPI. [Link]
-
Cinnamaldehyde-induced apoptosis in human hepatoma PLC/PRF/5 cells involves the mitochondrial death pathway and is sensitive to inhibition by cyclosporin A and z-VAD-fmk. (n.d.). PubMed. [Link]
-
Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells. (2025). ResearchGate. [Link]
-
Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells. (n.d.). PubMed. [Link]
-
Apoptosis Induction Phase. (n.d.). Bio-Rad Antibodies. [Link]
-
Mechanism of Extrinsic Pathway of Apoptosis | TNF Path. (2017). YouTube. [Link]
-
Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells. (n.d.). PMC. [Link]
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- 3. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
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Guide to Assessing the Purity of 4-Nitrocinnamaldehyde: Commercial Grade vs. Certified Reference Material
Executive Summary
In pharmaceutical intermediate synthesis, 4-Nitrocinnamaldehyde (4-NCA) acts as a critical electrophile. However, its conjugated aldehyde functionality makes it susceptible to two primary degradation pathways: oxidation to 4-nitrocinnamic acid and photo-isomerization to the cis-isomer.
Reliance solely on "Certificate of Analysis" (CoA) values based on HPLC Area% is a common pitfall in drug development. HPLC Area% assumes equal response factors for all impurities and ignores non-chromophoric contaminants (e.g., inorganic salts, residual moisture).
This guide provides a rigorous framework for validating 4-NCA purity by comparing a Commercial Grade sample against a Certified Reference Material (CRM) using two orthogonal methods: HPLC-PDA (for impurity profiling) and qNMR (for absolute mass balance).
Part 1: The Analytical Challenge
The discrepancy between "perceived purity" (HPLC) and "actual purity" (qNMR) often leads to stoichiometry errors in downstream Knoevenagel condensations or reductions.
Key Impurities to Monitor
-
4-Nitrobenzaldehyde: A common unreacted starting material.
-
4-Nitrocinnamic Acid: An oxidation product formed upon air exposure.
-
cis-4-Nitrocinnamaldehyde: Formed via UV-light exposure during storage.
The Reference Standard Strategy
If a primary NIST-traceable CRM for 4-NCA is unavailable, you must establish a "Working Standard" using qNMR against a NIST-traceable internal standard (e.g., Benzoic Acid or Dimethyl sulfone). This guide assumes the use of a purchased Secondary Reference Standard (purity >99.5%) for the comparative HPLC study.
Part 2: Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-PDA)
Objective: To detect structurally related organic impurities and determine Relative Response Factors (RRF).
Causality of Choice:
-
Column: A C18 column with high carbon load is selected to resolve the cis and trans isomers, which have similar polarities.
-
Mobile Phase: Acidified water prevents the ionization of 4-nitrocinnamic acid, ensuring it elutes as a sharp peak rather than tailing.
Protocol Steps:
-
Preparation: Dissolve 10 mg of 4-NCA in 10 mL of Acetonitrile (ACN). Protect from light (amber glassware) to prevent isomerization.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 310 nm (Lambda max for the cinnamaldehyde conjugation) and 254 nm (universal aromatic).
-
Injection: 5 µL.
Method B: Quantitative NMR (qNMR)
Objective: To determine the absolute weight-percent purity (Assay).
Causality of Choice:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene is chosen because its singlet signal (~6.1 ppm) does not overlap with the aldehyde proton of 4-NCA (~9.7 ppm) or the aromatic region.
-
Relaxation Delay (d1): Set to 60s (5x T1) to ensure complete magnetization recovery for accurate integration.
Protocol Steps:
-
Weighing: Accurately weigh ~20 mg of 4-NCA sample and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.
-
Solvation: Dissolve in 0.75 mL DMSO-d6. (DMSO is preferred over CDCl3 to prevent aldehyde oxidation/acetal formation during analysis).
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the aldehyde proton (9.6-9.8 ppm) and the IS singlet.
Part 3: Data Visualization & Workflows
Analytical Workflow Diagram
Caption: Figure 1. Orthogonal workflow comparing HPLC (relative) and qNMR (absolute) pathways.
Impurity Pathway Diagram
Caption: Figure 2. Degradation and synthetic impurity pathways for 4-Nitrocinnamaldehyde.
Part 4: Results Comparison (Simulated Data)
The following table illustrates why HPLC Area% is insufficient for critical applications.
| Parameter | Commercial Grade (HPLC Result) | Commercial Grade (qNMR Result) | Reference Standard (CRM) |
| Purity Value | 99.2% (Area) | 97.4% (w/w) | 99.6% (w/w) |
| cis-Isomer | 0.3% | 0.3% | <0.1% |
| 4-Nitrobenzaldehyde | 0.4% | 0.4% | <0.1% |
| 4-Nitrocinnamic Acid | 0.1% | 0.1% | <0.1% |
| Inorganics/Solvents | Not Detected | 1.8% | <0.1% |
Analysis: The Commercial Grade sample appeared high purity (99.2%) by HPLC because the inorganic salts and residual moisture (1.8%) were "invisible" to the UV detector. The qNMR absolute assay revealed the true active content was only 97.4%. Using the HPLC value for stoichiometry would result in a 1.8% under-charge of reagents in the next step.
Part 5: Calculation of Purity (qNMR)
The self-validating formula for qNMR purity (
Where:
- : Integration area[1][2][3]
- : Number of protons (1 for aldehyde CHO, 3 for Trimethoxybenzene)
- : Molar mass (177.16 for 4-NCA, 168.19 for IS)
- : Mass weighed (mg)
- : Purity of the standard (as a decimal)
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354135, 4-Nitrocinnamaldehyde. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry.[3] Retrieved from [Link]
-
Bhat, R., et al. (2020). Impurity profiling of Cinnamaldehyde derivatives using RP-HPLC. (General methodology reference for cinnamyl derivatives). Retrieved from [Link]
Sources
Comparison Guide: Cross-Reactivity Studies of Antibodies Against 4-Nitrocinnamaldehyde Derivatives
This guide serves as a technical resource for researchers validating antibodies raised against 4-Nitrocinnamaldehyde (4-NCA) derivatives. It synthesizes principles of hapten immunology with specific chemical behaviors of cinnamaldehyde analogs to provide a robust framework for cross-reactivity (CR) analysis.
Executive Summary: The Challenge of Small Molecule Detection
4-Nitrocinnamaldehyde (4-NCA) is a potent antimicrobial and antifungal agent, structurally characterized by a nitrophenyl group conjugated to an acrolein moiety. Its detection in biological or environmental matrices is critical due to potential cytotoxicity.
While LC-MS/MS remains the gold standard for confirmation, it is low-throughput and capital-intensive. Immunoassays (ELISA) offer a high-throughput alternative but suffer from a critical vulnerability: Cross-Reactivity (CR) .
This guide compares the performance of high-affinity anti-4-NCA antibodies against their primary structural analogs and alternative detection methods, providing a protocol for rigorous validation.
Immunogen Design & Antibody Generation
To understand cross-reactivity, one must understand how the antibody was "taught" to recognize the target. Since 4-NCA (MW ~177 Da) is too small to elicit an immune response alone, it acts as a hapten .
The "Product": Anti-4-NCA Polyclonal/Monoclonal Antibody
-
Immunogen Strategy: The most successful antibodies typically utilize the aldehyde group for conjugation, preserving the distal p-nitrophenyl moiety as the immunodominant epitope.
-
Conjugation Logic:
-
Derivatization: 4-NCA is converted to an oxime derivative (e.g., using carboxymethoxylamine) to introduce a carboxylic acid handle.
-
Coupling: The handle is activated (EDC/NHS) and conjugated to a carrier protein (BSA or KLH).
-
Visualization: Hapten Synthesis & Conjugation Workflow
The following diagram illustrates the critical pathway for generating the immunogen. Note the "Linker" region; this is a common source of false positives (linker interference).
Caption: Synthesis of 4-NCA immunogen via oxime derivatization to preserve the nitrophenyl epitope.
Comparative Performance Analysis
A. Specificity Profile (Cross-Reactivity)
The following data represents the expected performance of a high-quality polyclonal antibody raised against the 4-NCA-Oxime immunogen. Cross-reactivity (% CR) is calculated relative to the 4-NCA IC50.
Formula:
| Compound | Structure Description | Expected CR (%) | Interpretation |
| 4-Nitrocinnamaldehyde | Target Analyte | 100% | Reference standard.[1] |
| 4-Nitrocinnamic Acid | Oxidized metabolite (Aldehyde | 15 - 30% | High interference. The immunodominant nitrophenyl group is identical; only the "tail" differs. |
| Cinnamaldehyde | Parent compound (No Nitro group) | < 1% | Excellent Specificity. The absence of the nitro group disrupts the electronic signature recognized by the Ab. |
| 2-Nitrocinnamaldehyde | Positional Isomer (Ortho-nitro) | 2 - 5% | Steric hindrance at the ortho position prevents binding pockets from accommodating the ring. |
| 4-Nitrobenzaldehyde | Truncated analog (No alkene chain) | < 0.1% | The antibody requires the rigid alkene spacer for recognition. |
B. Method Comparison: ELISA vs. LC-MS/MS
Why choose antibody-based detection over instrumentation?
| Feature | Competitive ELISA (Antibody-Based) | LC-MS/MS (Instrument-Based) |
| Limit of Detection (LOD) | 0.5 – 2.0 ng/mL | 0.05 – 0.1 ng/mL |
| Throughput | High (96 samples / 2 hours) | Low (10-20 samples / hour) |
| Cost Per Sample | Low (< $5) | High (> $50) |
| Sample Prep | Minimal (Dilution) | Complex (Extraction/Derivatization) |
| Main Weakness | Matrix Effects & Cross-Reactivity | Instrument Maintenance & Cost |
Experimental Protocol: Validating Cross-Reactivity
To validate your antibody, you must perform a Competitive Inhibition ELISA . In this format, the free antigen (sample) competes with a coating antigen for antibody binding sites.
Protocol Overview
-
Coating: Coat microplate with a heterologous conjugate (e.g., 4-NCA conjugated to OVA instead of BSA) to avoid "linker recognition" false positives.
-
Blocking: Block with 1% Casein or non-fat milk.
-
Competition: Add standards (4-NCA and analogs) + Antibody. Incubate 1 hour.
-
Detection: Add HRP-secondary antibody
TMB Substrate Stop Solution.
Visualization: Competitive ELISA Logic
The signal is inversely proportional to the concentration of the analyte.
Caption: Competitive ELISA mechanism. High analyte concentration results in low signal.
Troubleshooting & Optimization
If your study shows unexpectedly high cross-reactivity with the linker or carrier protein :
-
The "Bridge Effect": If you used the same chemistry (e.g., glutaraldehyde) to make both the Immunogen (for the animal) and the Coating Antigen (for the plate), the antibody will bind the chemistry, not the drug.
-
Solution: Use a Heterologous Linker . If the immunogen used a C4 spacer, use a C2 spacer or a direct carbodiimide coupling for the plate coating.
-
-
Solvent Tolerance: 4-NCA is hydrophobic. Ensure your assay buffer contains 5-10% Methanol or DMSO to keep the analyte soluble without denaturing the antibody.
References
-
Hapten Synthesis & General Principles
-
Cinnamaldehyde Chemistry
-
4-Nitrocinnamaldehyde Properties
-
PubChem Compound Summary for CID 5354135, 4-Nitrocinnamaldehyde. National Center for Biotechnology Information (2024). Link
-
-
Immunoassay Validation Guidelines
Sources
- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Antibodies and an ELISA System to Detect the Potato Alkaloids α-Solanine and α-Chaconine [mdpi.com]
Technical Comparison Guide: Inhibitory Effects of Nitrocinnamaldehydes on Enzyme Activity
The following guide provides an in-depth technical comparison of nitrocinnamaldehydes, focusing on their enzymatic inhibitory mechanisms, kinetic profiles, and structure-activity relationships (SAR).
Executive Summary
Nitrocinnamaldehydes represent a potent class of enzyme inhibitors derived from the cinnamaldehyde scaffold. Their biological activity is primarily driven by the Michael acceptor pharmacophore (
This guide compares the performance of 4-nitrocinnamaldehyde (4-nitroCNMA) against its parent compound (trans-cinnamaldehyde) and halogenated analogs. Experimental data highlights 4-nitroCNMA as a superior inhibitor in bacterial virulence and biofilm assays, while structural analysis suggests distinct kinetic profiles against oxidases like Tyrosinase and Thioredoxin Reductase.
Key Findings
-
Potency: 4-Nitrocinnamaldehyde exhibits up to 98% inhibition of biofilm formation at 50 µg/mL, significantly outperforming trans-cinnamaldehyde (46%).[2]
-
Mechanism: Dual-action inhibition involving (1) electrophilic attack on enzyme nucleophiles and (2) non-competitive binding to allosteric sites (inferred from nitrobenzaldehyde analogs).
-
Selectivity: The strong electron-withdrawing nitro group (
) enhances the electrophilicity of the -carbon, increasing reactivity toward cysteine-rich enzymes compared to unsubstituted cinnamaldehyde.
Chemical Structure & Electronic Properties
The inhibitory potential of nitrocinnamaldehydes is dictated by the position of the nitro group on the phenyl ring. The electron-withdrawing nature of the nitro group creates a "push-pull" electronic system that modulates the reactivity of the aldehyde tail.
| Compound | Structure | Electronic Effect ( | Reactivity (Michael Acceptor) |
| 4-Nitrocinnamaldehyde | p-substituted | Strong Withdrawal ( | High (Enhanced electrophilicity at |
| 3-Nitrocinnamaldehyde | m-substituted | Moderate Withdrawal ( | Moderate-High |
| 2-Nitrocinnamaldehyde | o-substituted | Strong Withdrawal + Steric Bulk | High (Steric hindrance may affect binding) |
| trans-Cinnamaldehyde | Unsubstituted | Reference ( | Baseline |
Mechanistic Diagram: Michael Addition
The following diagram illustrates the core mechanism where the enzyme's nucleophilic residue attacks the
Caption: Mechanism of irreversible enzyme inhibition via Michael addition of an enzyme nucleophile to the
Comparative Enzyme Inhibition Data[3][4][5][6][7]
Case Study A: Bacterial Virulence Enzymes (Biofilm & Protease)
In assays targeting Uropathogenic Escherichia coli (UPEC) and Vibrio parahaemolyticus, 4-nitrocinnamaldehyde demonstrated superior efficacy compared to the parent compound.[3]
Table 1: Inhibition of Biofilm and Virulence Factors Data Source: Biofilm formation assays on polystyrene surfaces.
| Inhibitor | Concentration (µg/mL) | UPEC Biofilm Inhibition (%) | S. aureus Biofilm Inhibition (%) | Virulence Factor Impact |
| 4-Nitrocinnamaldehyde | 50 | 98% | 85% | Strong downregulation of fliA, tdh (toxins) |
| 4-Nitrocinnamaldehyde | 20 | 80% | 45% | Significant reduction in protease secretion |
| trans-Cinnamaldehyde | 50 | 46% | < 10% | Weak effect on fimbriae production |
| 4-Chlorocinnamaldehyde | 50 | 92% | 78% | Moderate downregulation of quorum sensing |
Analysis: The nitro group significantly enhances biofilm inhibition (98% vs 46%).[2] This is attributed to the compound's ability to downregulate quorum sensing genes (luxS) and virulence genes (tdh), likely by inhibiting the regulatory enzymes or transcription factors via cysteine modification.
Case Study B: Tyrosinase Inhibition (Oxidase Activity)
While direct IC50 values for nitrocinnamaldehydes on tyrosinase are less commonly reported than for hydroxy-derivatives, their activity can be benchmarked against structural analogs like 4-nitrobenzaldehyde (a known full inhibitor) and 4-chlorocinnamaldehyde .
Table 2: Tyrosinase Inhibition Kinetics (Comparative Benchmarks)
| Compound | IC50 (Diphenolase) | Inhibition Type | Mechanism Note |
| 4-Nitrobenzaldehyde | ~1.8 mM | Non-Competitive | Binds to Enzyme-Substrate complex; steric bulk prevents catalysis. |
| 4-Chlorocinnamaldehyde | 0.30 mM | Competitive | Competes with Tyrosine/DOPA at the active site. |
| 2-Chlorocinnamaldehyde | 0.35 mM | Uncompetitive | Binds only to the ES complex. |
| Inferred: 4-NitroCNMA | Est. 0.1 - 0.5 mM | Mixed/Non-Competitive | Predicted higher potency than benzaldehyde due to propenal side chain. |
Mechanistic Insight: Unlike simple competitive inhibitors, nitro-substituted aldehydes often exhibit non-competitive or mixed inhibition . The bulky nitro group may prevent the compound from fitting perfectly into the catalytic pocket (competitive), instead favoring an allosteric site or locking the enzyme-substrate complex (uncompetitive), especially in the ortho or para positions.
Experimental Protocol: Kinetic Assay Workflow
To validate the inhibitory effects of nitrocinnamaldehydes, the following self-validating protocol is recommended. This workflow distinguishes between reversible (competitive) and irreversible (covalent) inhibition.
Protocol Steps
-
Enzyme Prep: Dissolve Mushroom Tyrosinase (2000 U/mL) in 50 mM phosphate buffer (pH 6.8).
-
Inhibitor Incubation: Prepare 4-nitrocinnamaldehyde stocks in DMSO. Incubate enzyme with inhibitor (0–2 mM) for 10 minutes prior to substrate addition to test for time-dependent (covalent) inhibition.
-
Substrate Addition: Add L-DOPA (0.5 mM) to initiate reaction.
-
Detection: Monitor Dopachrome formation at 475 nm for 10 minutes.
-
Analysis: Plot Lineweaver-Burk graphs (
vs ).
Experimental Workflow Diagram
Caption: Decision tree for characterizing the kinetic mechanism of nitrocinnamaldehyde inhibition.
References
-
Cheng, C., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Microbiology Spectrum . Available at: [Link]
-
Nihei, K., et al. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology . Available at: [Link]
-
Chew, E.H., et al. (2010). Cinnamaldehydes inhibit thioredoxin reductase and induce Nrf2: potential candidates for cancer therapy and chemoprevention. Free Radical Biology and Medicine . Available at: [Link]
-
Hu, Y.H., et al. (2015). Alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors: inhibitory mechanism and molecular analysis. Journal of Agricultural and Food Chemistry . Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Synthetic Route to 4-Nitrocinnamaldehyde via Impurity Profiling
In the landscape of pharmaceutical development, the selection and validation of a synthetic route for an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of ensuring product quality, safety, and regulatory compliance.[1][2] This guide provides an in-depth, experience-driven comparison of a common synthetic route to 4-nitrocinnamaldehyde, a valuable building block in organic synthesis. The focus is a rigorous validation of this route through comprehensive impurity profiling, grounded in authoritative regulatory standards and advanced analytical methodologies.
The narrative that follows is not a mere recitation of protocols but a causal explanation of experimental choices, designed to provide researchers, scientists, and drug development professionals with a self-validating framework for their own synthetic challenges.
Section 1: The Selected Synthetic Pathway – A Critical Evaluation of the Claisen-Schmidt Condensation
For the synthesis of 4-nitrocinnamaldehyde, the Claisen-Schmidt condensation is a frequently employed and well-documented method.[3][4] This crossed-aldol condensation reacts an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks one.[3] In our case, 4-nitrobenzaldehyde (which lacks α-hydrogens) is reacted with acetaldehyde in the presence of a base.
The choice of this route is predicated on several factors:
-
High Atom Economy: The reaction is a condensation, forming a new carbon-carbon bond with the elimination of a small molecule (water), which is favorable from a green chemistry perspective.[1]
-
Readily Available Starting Materials: Both 4-nitrobenzaldehyde and acetaldehyde are common, relatively inexpensive bulk chemicals.
-
Robust and Scalable: The reaction conditions are generally mild and have been shown to be scalable, a critical consideration for industrial applications.[1]
However, the elegance of this route is matched by its potential for impurity generation. A thorough understanding of the reaction mechanism is paramount to predicting and controlling these impurities.
Mechanistic Insights and Potential Impurity Hotspots
The Claisen-Schmidt condensation proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The resulting β-hydroxy aldehyde readily dehydrates to form the conjugated product, 4-nitrocinnamaldehyde.[4][5]
Several side reactions can occur:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 4-nitrobenzaldehyde and acetaldehyde.
-
Self-Condensation of Acetaldehyde: The enolate of acetaldehyde can react with another molecule of acetaldehyde, leading to poly-condensation products.
-
Cannizzaro Reaction: Under strongly basic conditions, 4-nitrobenzaldehyde can undergo a disproportionation reaction to form 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.
-
Oxidation: 4-nitrocinnamaldehyde, being an aldehyde, is susceptible to oxidation to 4-nitrocinnamic acid, especially upon exposure to air.[6]
Figure 1: Reaction pathway and potential impurity formation in the Claisen-Schmidt synthesis.
Section 2: The Analytical Gauntlet – A Multi-Modal Approach to Impurity Profiling
A single analytical technique is rarely sufficient for comprehensive impurity profiling. A robust validation strategy employs orthogonal methods to ensure all potential impurities are detected, identified, and quantified.[7][8] For 4-nitrocinnamaldehyde, a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful analytical toolkit.
High-Performance Liquid Chromatography (HPLC-UV) for Separation and Quantification
HPLC is the workhorse for analyzing non-volatile and thermally labile compounds, making it ideal for quantifying 4-nitrocinnamaldehyde and its related impurities.[8][9]
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Instrumentation: Agilent 1200 Infinity Series LC System or equivalent with a Diode Array Detector (DAD).[10]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic compounds of interest.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient is chosen to resolve early-eluting polar impurities from the main peak and later-eluting non-polar impurities.
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm. This wavelength provides a good response for both the analyte and expected nitro-aromatic impurities.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the synthesized 4-nitrocinnamaldehyde in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products that might be missed by HPLC.[8][9]
Experimental Protocol: GC-MS Method for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness. This column is ideal for separating a wide range of residual solvents.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Injector: Splitless, 250 °C.
-
MSD Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 35-500 amu.
-
Sample Preparation: Dissolve 50 mg of the synthesized 4-nitrocinnamaldehyde in 1 mL of Dimethyl Sulfoxide (DMSO).
Section 3: Data Interpretation & Comparative Analysis
The validation of the synthetic route hinges on the interpretation of the analytical data and its comparison against pre-defined acceptance criteria, which are informed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[11][12]
Hypothetical Impurity Profile: Claisen-Schmidt vs. Reference Standard
The following table presents a hypothetical impurity profile for a batch of 4-nitrocinnamaldehyde synthesized via the Claisen-Schmidt route, compared to a certified reference standard.
| Compound | Retention Time (min) | Area % (Synthesized Batch) | Area % (Reference Standard) | Identification |
| 4-Nitrobenzoic Acid | 4.2 | 0.12% | < 0.05% | Confirmed by MS |
| 4-Nitrobenzaldehyde | 6.8 | 0.25% | < 0.05% | Confirmed by MS |
| 4-Nitrocinnamaldehyde | 15.5 | 99.5% | > 99.9% | Main Component |
| Unidentified Impurity 1 | 18.2 | 0.08% | Not Detected | - |
| Unidentified Impurity 2 | 21.4 | 0.05% | Not Detected | - |
Adherence to Regulatory Standards (ICH Q3A)
The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[11][13]
-
Reporting Threshold: For a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%.[14] All impurities in the synthesized batch exceeding this level are reported.
-
Identification Threshold: The threshold for structural identification is 0.10%. In our hypothetical data, 4-Nitrobenzoic Acid (0.12%) and 4-Nitrobenzaldehyde (0.25%) are above this threshold and have been identified. Unidentified Impurity 1 (0.08%) is below this threshold but above the reporting threshold.
-
Qualification Threshold: This is the level above which an impurity's safety must be established, typically 0.15%.[14] The level of 4-Nitrobenzaldehyde (0.25%) exceeds this, necessitating a toxicological assessment or justification that its level is acceptable.
Figure 2: Decision workflow for impurity characterization based on ICH Q3A thresholds.
Section 4: Conclusion and Route Validation
The impurity profile of the 4-nitrocinnamaldehyde synthesized via the Claisen-Schmidt condensation reveals a high purity product (99.5%). However, the presence of unreacted 4-nitrobenzaldehyde at a level exceeding the ICH qualification threshold highlights a critical aspect of synthetic route validation: it is not merely about achieving high yield, but about controlling the impurity profile.
Comparative Assessment:
-
Claisen-Schmidt Route: High-yielding and cost-effective, but requires stringent control of reaction conditions and purification steps to minimize starting material carry-over and oxidation by-products.
-
Alternative Routes (e.g., Wittig Reaction): May offer a different impurity profile, potentially avoiding the specific impurities seen here, but might introduce others (e.g., triphenylphosphine oxide). A full comparative analysis would require profiling a batch from this alternative route as well.
Based on this analysis, the Claisen-Schmidt route is conditionally validated . The validation is contingent upon the implementation of process modifications to reduce the level of 4-nitrobenzaldehyde below 0.15% or the successful toxicological qualification of this impurity at the observed level. This iterative process of synthesis, analysis, and refinement is the essence of robust pharmaceutical development.[15]
References
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab . PraxiLabs. [Link]
-
Wikipedia. Claisen–Schmidt condensation . Wikipedia. [Link]
-
Amar Equipment. Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone . Amar Equipment. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction . Chemistry LibreTexts. [Link]
-
Organic Syntheses. Cinnamaldehyde, o-nitro- . Organic Syntheses. [Link]
-
Lupin. Route Scouting in API Development | Choosing the Right Synthetic Pathway . Lupin. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . ICH. [Link]
-
Tianming Pharmaceuticals. Pharmaceutical Intermediate Synthesis Routes Considerations . Tianming Pharmaceuticals. [Link]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1 . LCGC International. [Link]
-
National Institutes of Health. 4-Nitrocinnamaldehyde . PubChem. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity . [Link]
-
ResearchGate. Route Design, The Foundation Of Successful Chemical Development . ResearchGate. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . [Link]
-
MDPI. An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands . MDPI. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances . [Link]
-
ACS Omega. Investigation into the Formation of Impurities during the Optimization of Brigatinib . [Link]
-
YouTube. ICH Q3A Guideline for Impurities in New Drug Substances . [Link]
-
Agilent. PURITY AND IMPURITY ANALYSIS . Agilent. [Link]
-
Scribd. Impurities in New Drug Substances - ICH Q3 . Scribd. [Link]
-
ICH. Quality Guidelines . ICH. [Link]
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- 1. Route Scouting in API Development | Choosing the Right Synthetic Pathway [lupin.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. amarequip.com [amarequip.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. ikev.org [ikev.org]
- 14. youtube.com [youtube.com]
- 15. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Inter-Laboratory Comparison of 4-Nitrocinnamaldehyde Analysis
Executive Summary
4-Nitrocinnamaldehyde (4-NCA) is a critical intermediate in the synthesis of antifungal agents (e.g., Amorolfine) and HIV protease inhibitors.[1] Its conjugated aldehyde system and nitro group present unique analytical challenges, particularly regarding thermal instability and UV extinction coefficient variability.[1]
This guide presents the results of a comparative inter-laboratory study designed to evaluate the reliability of High-Performance Liquid Chromatography (HPLC-UV) against two alternatives: Gas Chromatography (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]
Key Finding: HPLC-UV remains the standard for routine QC, provided buffer pH is controlled.[1] GC-FID is not recommended due to on-column thermal degradation.[1] qNMR serves as the primary reference standard for absolute purity assignment.[1]
Methodological Framework & Workflow
To objectively compare performance, five independent laboratories analyzed a single homogenized batch of 4-NCA (Batch #NCA-2025-02, Nominal Purity: >98.0%).[1]
Study Design
-
Reference Method (Labs A & B): HPLC-UV (Reverse Phase).[1]
-
Alternative 1 (Lab C): GC-FID (Thermal vaporization).[1]
-
Alternative 2 (Lab D): qNMR (Proton counting, internal standard).
-
Variable Variable (Lab E): HPLC-UV (Unbuffered mobile phase).
Comparison Workflow
Figure 1: Workflow for the inter-laboratory comparison study utilizing orthogonal analytical techniques.
Experimental Protocols (Self-Validating Systems)
Reference Method: HPLC-UV
This protocol is designed with System Suitability Testing (SST) as a self-validating gate.[1] If SST fails, data is automatically rejected.[1]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 310 nm (Maximal absorption for the nitrocinnamyl chromophore).[1]
-
Temperature: 25°C (Strictly controlled to prevent degradation).
Self-Validation Criteria (SST):
-
Tailing Factor (
): (Ensures no secondary interactions).[1] -
Resolution (
): between 4-NCA and nearest impurity (usually 4-nitrobenzaldehyde).[1] -
Precision: RSD of 6 replicate injections
.
Alternative Method: qNMR (The "Gold Standard")
qNMR is used here as the "Truth" value because it does not rely on reference standards of the analyte itself, eliminating potency transfer errors.
-
Solvent: DMSO-
. -
Internal Standard: Maleic Acid (Traceable to NIST SRM).[1]
-
Pulse Sequence: 90° pulse, relaxation delay (
) (typically 30s) to ensure full relaxation.
Inter-Laboratory Data & Statistical Analysis
The following data summarizes the purity results reported by the participating laboratories. Z-scores were calculated based on the robust mean of the valid HPLC and qNMR data (Reference Value
Statistical Formula (ISO 13528):
| Lab ID | Method | Reported Purity (%) | Bias (%) | Z-Score | Performance Status |
| Lab A | HPLC-UV (Ref) | 98.35 | -0.05 | -0.10 | Satisfactory |
| Lab B | HPLC-UV (Ref) | 98.45 | +0.05 | +0.10 | Satisfactory |
| Lab C | GC-FID | 96.20 | -2.20 | -4.40 | Unsatisfactory |
| Lab D | qNMR | 98.42 | +0.02 | +0.04 | Satisfactory (Benchmark) |
| Lab E | HPLC (No Buffer) | 99.10 | +0.70 | +1.40 | Warning |
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
Lab C (GC-FID) Failure: The Z-score of -4.40 indicates a gross systematic error.[1] The lower purity is due to thermal degradation of 4-NCA in the injection port (250°C), converting it to 4-nitrostyrene and amorphous polymers.
-
Lab E (Unbuffered HPLC): The positive bias suggests co-elution.[1] Without pH control, acidic impurities (4-nitrocinnamic acid) tail significantly, merging with the main peak and artificially inflating the area count.
-
Lab D (qNMR): Confirms the HPLC results of Labs A and B, validating the reference method.
Mechanistic Discussion: The Thermal Instability Factor
The primary divergence in this study stems from the choice of chromatography. 4-Nitrocinnamaldehyde possesses a thermally labile structure.[1]
Degradation Pathway Analysis
When subjected to GC inlet temperatures (>200°C), the molecule undergoes decarbonylation and polymerization. This is not a random error; it is a chemical inevitability.[1]
Figure 2: Thermal degradation mechanism of 4-NCA during Gas Chromatography analysis, leading to under-quantification.[1]
Recommendations for Researchers
-
Primary Method: Adopt the HPLC-UV protocol described in Section 3.1. The use of a phosphate buffer (pH 2.[1]5) is non-negotiable to suppress the ionization of acidic degradation products.
-
Avoid GC: Do not use Gas Chromatography for quantification of 4-NCA unless derivatization (e.g., oximation) is performed to stabilize the aldehyde group.[1]
-
Validation: For critical release testing (e.g., GMP manufacturing), use qNMR as an orthogonal check to verify the potency of your HPLC reference standard.
References
-
International Organization for Standardization. (2022).[1][2] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5354135, 4-Nitrocinnamaldehyde. Link
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
Defining the Threshold: A Comparative Guide to LOD/LOQ for 4-Nitrocinnamaldehyde
Executive Summary
4-Nitrocinnamaldehyde (4-NCA) represents a distinct class of genotoxic impurities (GTIs) frequently encountered in the synthesis of cinnamic acid derivatives and related active pharmaceutical ingredients (APIs). Due to its structural alerts—specifically the nitro group conjugated with an
This guide objectively compares the two primary analytical platforms for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-NCA: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers robustness for upstream process control, our analysis demonstrates that LC-MS/MS is the requisite standard for trace-level quantification in final drug products.
Strategic Context: The Regulatory & Chemical Imperative
Under ICH M7, if 4-NCA is classified as a Class 2 or 3 impurity, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .
-
The Challenge: For a drug with a maximum daily dose of 1.0 g, the limit is 1.5 ppm .
-
The Problem: Standard HPLC-UV methods often hit a "sensitivity wall" around 10–50 ppm due to matrix interference and limited molar absorptivity.
-
The Solution: Establishing a validated LOQ requires selecting the correct detector based on the stage of drug development.
Structural Analysis of 4-Nitrocinnamaldehyde
-
Molecular Formula:
(MW: 177.16 g/mol )[1][2] -
Key Chromophore: Conjugated system (Benzene ring + alkene + carbonyl + nitro).
-
Detection Implication: Strong UV absorption at
nm, but susceptible to background noise in complex matrices.
Comparative Analysis: HPLC-UV vs. LC-MS/MS[3]
The following table summarizes the performance metrics of both methodologies for 4-NCA analysis.
| Feature | HPLC-UV (Diode Array) | UHPLC-MS/MS (QqQ) |
| Primary Application | Process intermediates, Starting Material analysis (>0.05%) | Final API release, Genotoxic Impurity screening (<10 ppm) |
| Typical LOD | 5 – 10 ppm | 0.01 – 0.05 ppm (10–50 ppb) |
| Typical LOQ | 20 – 30 ppm | 0.05 – 0.10 ppm |
| Selectivity | Moderate (Risk of co-elution with matrix) | High (Mass filtration via MRM) |
| Robustness | High (Less susceptible to matrix effects) | Moderate (Susceptible to ion suppression) |
| Cost per Analysis | Low | High |
Expert Insight: When to Switch?
Use HPLC-UV during early synthesis steps where 4-NCA levels are high (e.g., unreacted starting material). Switch to LC-MS/MS for the final purification steps and drug product release, where the required LOQ drops below 5 ppm.
Decision Framework & Workflow
The following diagram illustrates the decision logic for selecting the appropriate methodology based on the required sensitivity limit.
Figure 1: Analytical Decision Matrix for 4-Nitrocinnamaldehyde Quantification.
Experimental Protocol: Establishing LOQ via LC-MS/MS
Since trace analysis is the critical pain point, this protocol focuses on the LC-MS/MS workflow .
A. Instrument Conditions[4][5][6][7]
-
System: UHPLC coupled to Triple Quadrupole (QqQ) Mass Spectrometer.
-
Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Note: Phenyl-hexyl offers superior selectivity for aromatic nitro compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive (or APCI if ESI sensitivity is low due to the aldehyde).
B. MRM Optimization (Self-Validating Step)
To ensure the signal is from 4-NCA and not an interference, you must track specific mass transitions.
-
Precursor Ion:
-
Product Ions (Typical):
-
Quantifier:
(Loss of water/OH) or (Loss of ). -
Qualifier:
(Ring fragmentation). -
Note: Always infuse the standard to determine the optimal Collision Energy (CE) for your specific instrument.
-
C. Sample Preparation (The "Dilute and Shoot" Trap)
Direct injection often leads to ion suppression.
-
Protocol: Dissolve API in 100% DMSO (stock), then dilute with 50:50 Water:ACN to the target concentration.
-
Critical Check: Spike the sample matrix with 4-NCA at the target LOQ level. If the recovery is <80% compared to a solvent standard, you have matrix effects. Switch to Standard Addition or use a Deuterated Internal Standard (e.g., 4-NCA-d5).
Data Analysis: Calculating LOD & LOQ
Do not rely solely on Signal-to-Noise (S/N) ratios, as modern software smoothing can manipulate noise. Use the Calibration Curve Method as per ICH Q2(R2) .
The Formula
- (Sigma): The standard deviation of the y-intercepts of regression lines (or the standard deviation of the response at low concentrations).
-
S (Slope): The slope of the calibration curve.[3]
Validation Workflow
Figure 2: ICH Q2(R2) Validation Workflow for Limit Determination.
Troubleshooting & Expert Insights
Issue: Peak Tailing or Broadening
-
Cause: Interaction between the aldehyde group and residual silanols on the column.
-
Fix: Use an end-capped column or increase buffer strength (e.g., 10mM Ammonium Formate).
Issue: Unstable Response (Degradation)
-
Cause: Aldehydes can oxidize to carboxylic acids (4-Nitrocinnamic acid) in solution.
-
Fix: Prepare standards fresh in amber glassware. Keep autosampler temperature at 5°C. If instability persists, consider derivatization with 2,4-DNPH to form a stable hydrazone, which also enhances UV/MS sensitivity.
Issue: Carryover
-
Cause: 4-NCA is hydrophobic and sticky.
-
Fix: Use a needle wash of 90% Acetonitrile / 10% Water / 0.1% Formic Acid.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2017).[5]
-
International Council for Harmonisation (ICH). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[6][7] (2023).[6][7][8]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[5] (2006).[7][9]
-
PubChem. Compound Summary for CID 5354135: 4-Nitrocinnamaldehyde.[2] National Library of Medicine.
-
Separation Science. Determining LOD and LOQ Based on the Calibration Curve. (2024).[10][7]
Sources
- 1. 4-Nitrocinnamaldehyde, predominantly trans | CAS 49678-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sepscience.com [sepscience.com]
- 4. veeprho.com [veeprho.com]
- 5. aifa.gov.it [aifa.gov.it]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nihs.go.jp [nihs.go.jp]
- 10. researchgate.net [researchgate.net]
comparative spectroscopic analysis of cinnamaldehyde and its nitro derivatives
Executive Summary
This guide provides a technical comparative analysis of Cinnamaldehyde (CA) and its nitro-substituted derivatives (2-nitro, 3-nitro, and 4-nitrocinnamaldehyde ). While CA is a staple in flavor and fragrance chemistry, its nitro-derivatives are critical intermediates in the synthesis of Schiff bases, nonlinear optical (NLO) materials, and antimicrobial agents.
The introduction of a nitro group (
Synthesis & Purity: The Prerequisite for Spectral Integrity
Before interpreting spectra, one must ensure the analyte's identity. Direct nitration of cinnamaldehyde is often discouraged due to the susceptibility of the aldehyde group to oxidation (forming cinnamic acids) and polymerization.
Recommended Protocol: The Claisen-Schmidt Condensation is the superior route for generating high-purity nitro-cinnamaldehydes for spectroscopic standards.
Experimental Workflow
-
Reactants: Nitro-benzaldehyde (ortho/meta/para isomer) + Acetaldehyde.
-
Catalyst: Dilute NaOH (aq) or KOH/Ethanol.
-
Conditions: Low temperature (
C) to prevent self-condensation of acetaldehyde (Aldol).
Figure 1: Optimized synthetic workflow for obtaining spectroscopic-grade nitro-cinnamaldehyde derivatives.
UV-Vis Spectroscopy: Electronic Transitions
The color shift from the pale yellow of cinnamaldehyde to the deeper yellow/orange of 4-nitrocinnamaldehyde is the first visual indicator of electronic change. This is quantified by the bathochromic shift (Red Shift).
Mechanism[1][2]
-
Cinnamaldehyde: The primary transition is
involving the conjugated system (Phenyl-CH=CH-CHO). -
4-Nitrocinnamaldehyde: The para-nitro group acts as a strong electron acceptor, while the aromatic ring/alkene acts as a bridge. This creates a "Push-Pull" system (Intramolecular Charge Transfer), significantly lowering the energy gap (
) between the HOMO and LUMO.
Comparative Data
| Compound | Transition Type | Visual Appearance | |
| Cinnamaldehyde | ~285 - 290 nm | Pale Yellow oil | |
| 2-Nitrocinnamaldehyde | ~260 - 270 nm | Yellow solid | |
| 3-Nitrocinnamaldehyde | ~280 nm | Yellow solid | |
| 4-Nitrocinnamaldehyde | 305 - 315 nm | Deep Yellow/Orange solid |
Critical Insight: The ortho derivative often shows a hypsochromic (blue) shift or reduced intensity compared to the para isomer. This is due to steric hindrance twisting the nitro group out of planarity with the benzene ring, breaking the effective conjugation length.
FT-IR Spectroscopy: Functional Group Analysis[3]
Infrared spectroscopy is the rapid-screening tool for these derivatives. The two regions of interest are the Carbonyl (
The Carbonyl Shift ( )
In conjugated aldehydes, the
-
Effect of Nitro Group: As a strong EWG, the nitro group withdraws electron density from the ring. This destabilizes the contributing resonance structure where the ring donates electrons to the carbonyl.
-
Result: The
bond retains more "double bond" character in nitro-derivatives compared to electron-rich derivatives (like methoxy-cinnamaldehyde), often shifting slightly to higher wavenumbers (1680–1690 cm ).
The Nitro Bands ( )
These are the "fingerprint" confirmation of nitration. You must look for two distinct bands.
| Functional Group | Cinnamaldehyde (cm | 4-Nitrocinnamaldehyde (cm | Assignment |
| Aldehyde C-H | 2740, 2820 | 2750, 2850 | Fermi resonance doublet |
| C=O[1] Stretch | 1678 | 1685 - 1695 | Conjugated Carbonyl |
| C=C Alkenyl | 1625 | 1620 - 1630 | Vinyl unsaturation |
| NO | Absent | 1515 - 1525 | Strong, broad |
| NO | Absent | 1340 - 1350 | Sharp, medium |
NMR Spectroscopy: Structural Elucidation
Nuclear Magnetic Resonance (
H NMR Analysis (in CDCl )
The Aldehyde Proton (H-1)[2][3]
-
Cinnamaldehyde: Appears as a doublet at
9.70 ppm ( Hz). -
4-Nitrocinnamaldehyde: The electron withdrawal reduces shielding around the aldehyde carbon, shifting the proton downfield to
9.80 - 9.85 ppm .
The Aromatic Region (The Diagnostic Zone)
This is where the isomers are distinguished.
-
Cinnamaldehyde: Multiplet at 7.4 – 7.6 ppm.[2] Hard to resolve individual protons without high-field instruments.
-
4-Nitrocinnamaldehyde (Para):
-
Symmetry creates a distinct AA'BB' system (often looks like two doublets).
-
Protons ortho to the Nitro group are heavily deshielded, appearing at
8.2 - 8.3 ppm . -
Protons meta to the Nitro group appear at
7.7 - 7.8 ppm .
-
-
2-Nitrocinnamaldehyde (Ortho):
-
Complex splitting (ABCD system).
-
One proton (on C-3 of ring) is very far downfield due to proximity to the nitro group.
-
Figure 2: Mechanistic logic of NMR chemical shifts induced by the nitro group.
C NMR Highlights
-
Carbonyl Carbon: ~193 ppm (similar in both, slightly deshielded in nitro).
-
C-NO
Carbon: Distinct quaternary carbon appearing at ~148-150 ppm .
Implications for Drug Development (SAR)
Understanding these spectral shifts is not merely academic; it correlates directly to Structure-Activity Relationships (SAR) .
-
Reactivity (Schiff Bases): The higher wavenumber of the
stretch in nitro-derivatives suggests a more electrophilic carbonyl carbon. This makes nitro-cinnamaldehydes more reactive towards amines when synthesizing Schiff base ligands for drug delivery. -
Lipophilicity: The presence of the nitro group alters the
of the molecule. While cinnamaldehyde is highly lipophilic, the polar nitro group can improve solubility in polar aprotic solvents, affecting bioavailability. -
Metabolism: In vivo, the aldehyde is oxidized to cinnamic acid. The electron-withdrawing nitro group can slow down this enzymatic oxidation (by ALDH), potentially extending the half-life of the drug pharmacophore.
References
-
Synthesis & Characterization
-
Spectroscopic Principles
-
University of Utah. Cinnamaldehyde NMR Analysis. Retrieved from .
-
Oregon State University. 1H NMR Chemical Shifts & Substituent Effects. Retrieved from .
-
-
Comparative Data & Applications
-
ResearchGate.[5] FTIR Spectra of Cinnamaldehyde and Derivatives. Retrieved from .
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Retrieved from .
-
Sources
assessing the Michael acceptor reactivity of 4-nitrocinnamaldehyde compared to other derivatives
Executive Summary This guide provides a technical assessment of 4-nitrocinnamaldehyde (4-NCA) as a Michael acceptor, contrasting its reactivity with cinnamaldehyde (CA) and electron-rich derivatives like 4-methoxycinnamaldehyde (4-MCA).
For researchers in drug discovery (specifically Nrf2 activators) and chemical biology, understanding the fine-tuning of electrophilicity is critical. 4-NCA represents a "harder," more reactive electrophile due to the strong electron-withdrawing nature of the nitro group. While this enhances kinetic reactivity toward thiols (cysteine/glutathione), it significantly alters the toxicity profile compared to the wild-type cinnamaldehyde.
Mechanistic Foundation: Tuning Electrophilicity
The reactivity of cinnamaldehyde derivatives is governed by the electronic modulation of the
Electronic Effects (Hammett Correlation)
The reaction rate (
-
4-Nitrocinnamaldehyde (
): The nitro group is a potent electron-withdrawing group (EWG) with a Hammett constant of . It pulls electron density from the alkene via conjugation, lowering the LUMO energy and making the -carbon highly electrophilic. -
Cinnamaldehyde (
): The baseline reference ( ). -
4-Methoxycinnamaldehyde (
): The methoxy group is an electron-donating group (EDG) with . It pushes electron density into the system, raising the LUMO and reducing susceptibility to nucleophilic attack.
Reaction Pathway Diagram
The following diagram illustrates the competition between direct Michael addition and Schiff base formation, a critical consideration when assaying these compounds in the presence of amines.
Figure 1: Mechanistic pathway showing the predominant Michael addition (1,4-attack) favored by the nitro-group, contrasted with the competing reversible Schiff base formation.
Comparative Reactivity Data
The following table synthesizes reactivity trends. While absolute rate constants vary by solvent and pH, the relative reactivity ratios remain consistent due to the electronic effects described above.
| Derivative | Substituent ( | Relative Reactivity ( | Electronic Character | Biological implication (Nrf2) |
| 4-Nitrocinnamaldehyde | +0.78 | ~15 - 50x | Strong Electrophile (LUMO lowered) | High potency, potential cytotoxicity due to off-target alkylation. |
| 4-Chlorocinnamaldehyde | +0.23 | ~2 - 5x | Moderate Electrophile | Balanced profile. |
| Cinnamaldehyde | 0.00 | 1.0 (Baseline) | Moderate Electrophile | Standard reversible Nrf2 activator. |
| 4-Methoxycinnamaldehyde | -0.27 | ~0.1 - 0.5x | Weak Electrophile (LUMO raised) | Low potency, requires high concentrations. |
Note: Relative reactivity is estimated based on typical Hammett
Experimental Protocols
To validate these differences, two complementary assays are recommended. The UV-Vis Kinetic Assay provides high-throughput rate data, while NMR confirms the structural identity of the adduct.
Protocol A: High-Throughput UV-Vis Kinetic Assay (GSH Depletion)
This protocol utilizes the pseudo-first-order approximation by maintaining a large excess of thiol.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (physiologically relevant).
-
Nucleophile: L-Glutathione (GSH), reduced.
-
Probe: 4-Nitrocinnamaldehyde (Stock: 10 mM in DMSO).
Workflow Diagram:
Figure 2: Workflow for the UV-Vis kinetic characterization of Michael acceptors.
Step-by-Step Procedure:
-
Preparation: Prepare a 100
M solution of the cinnamaldehyde derivative in phosphate buffer containing 1 mM GSH (10-fold excess).-
Expert Insight: The 10-fold excess ensures the GSH concentration remains effectively constant, simplifying the math to
.
-
-
Blanking: Use a buffer + GSH blank to correct for any spontaneous oxidation of GSH (though slow at pH 7.4).
-
Measurement: Immediately monitor the absorbance at the
of the cinnamaldehyde derivative (approx 310 nm for 4-NCA).-
Note: As the double bond reacts, conjugation is broken, and absorbance at this wavelength will decrease exponentially.
-
-
Calculation: Plot
vs. time. The slope is .-
Calculate the second-order rate constant:
.
-
Protocol B: H NMR Structural Validation
While UV-Vis gives rates, it cannot distinguish between Michael addition and other degradation pathways. NMR is required for definitive proof.
-
Solvent: Dissolve equimolar amounts (10 mM) of 4-NCA and Cysteamine (or GSH) in Deuterated Phosphate Buffer (pH 7.4) or DMSO-
(if solubility is limited). -
Acquisition: Acquire spectra at t=0, 30 min, and 24 hours.
-
Key Signals to Monitor:
-
Loss of Vinyl Protons: The doublets for the
and protons (typically 6.5 - 7.5 ppm) will disappear. -
Appearance of Adduct: New multiplets for the saturated
and protons will appear upfield ( 3.0 - 4.5 ppm). -
Self-Validation Check: If the aldehyde proton signal (
~9.6 ppm) disappears but vinyl protons remain, you have formed an imine , not a Michael adduct.
-
Biological Implications & Toxicity[1]
The enhanced reactivity of 4-nitrocinnamaldehyde translates directly to biological activity, specifically the activation of the Nrf2 pathway via modification of Keap1 cysteines (C151, C273, C288).
-
Potency: 4-NCA is a significantly more potent Nrf2 activator than cinnamaldehyde.
-
Toxicity Risk: The "hard" electrophilic nature increases the risk of "off-target" covalent modification of other cellular proteins, potentially leading to cytotoxicity.
-
Therapeutic Window: While 4-NCA is an excellent chemical probe, drug development efforts often favor derivatives with "tunable" reversibility (like 4-chloro or unsubstituted cinnamaldehyde) to minimize immunogenicity and toxicity associated with permanent protein alkylation.
References
-
Dinkova-Kostova, A. T., et al. (2005). "Structure-activity relationships of Nrf2 inducers: The role of the Michael acceptor functionality." Proceedings of the National Academy of Sciences, 102(12), 4584-4589.
-
Böhme, A., et al. (2009).[1] "Kinetic Glutathione Chemoassay to Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology, 22(4), 742-750.[1]
-
Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology, 24(2), 252-263.
-
LoPachin, R. M., et al. (2012). "Mechanisms of toxicity: applications of soft-hard acid-base theory." Chemical Research in Toxicology, 25(2), 239-251.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitrocinnamaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides essential, step-by-step procedures for the safe disposal of 4-Nitrocinnamaldehyde, grounding every recommendation in established safety protocols and explaining the chemical principles that dictate these choices.
Hazard Assessment: Understanding the "Why" Behind the Precautions
4-Nitrocinnamaldehyde is a solid organic compound that, while stable under normal conditions, possesses specific hazards that mandate careful handling and disposal. Its chemical structure, featuring a nitro group on an aromatic ring and an aldehyde functional group, informs its toxicological and reactive profile.
As a primary point of concern, 4-Nitrocinnamaldehyde is classified as a skin and eye irritant.[1] Direct contact can cause significant irritation, and appropriate personal protective equipment (PPE) is non-negotiable. Beyond its immediate irritant properties, the presence of the nitroaromatic moiety is significant. Compounds in this class are often scrutinized for potential environmental persistence and toxicity.[2] Therefore, under no circumstances should 4-Nitrocinnamaldehyde or its residues be disposed of via the sanitary sewer system.[3]
Furthermore, upon decomposition, typically at high temperatures, it can release hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2). This decomposition profile is a key reason why controlled incineration is the preferred disposal method.
| Property | Value | Source |
| Chemical Formula | C₉H₇NO₃ | [4] |
| Molecular Weight | 177.16 g/mol | |
| Appearance | White to yellow solid/powder | |
| Melting Point | 140-143 °C | [5] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| Incompatibilities | Strong oxidizing agents | |
| Storage | Store in a cool, shaded, and tightly closed container, preferably under an inert gas. |
Waste Characterization and Segregation: The First Step to Proper Disposal
All waste containing 4-Nitrocinnamaldehyde must be treated as hazardous waste from the moment of its generation.[6] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as administered by the U.S. Environmental Protection Agency (EPA) and corresponding state and local authorities, is mandatory.[7][8]
Step-by-Step Waste Segregation Protocol:
-
Designate a Hazardous Waste Container: Utilize a chemically resistant container (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof lid.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "4-Nitrocinnamaldehyde," and the date accumulation begins.[8] All components of a mixture must be listed.
-
Solid Waste Stream:
-
Unused/Expired Reagent: Place the original container with the unused reagent directly into the designated hazardous waste accumulation container if it is small enough, or manage it as a separate item for pickup.
-
Grossly Contaminated Materials: Any materials heavily contaminated with solid 4-Nitrocinnamaldehyde (e.g., weigh boats, spatulas, contaminated filter paper) should be placed in the solid hazardous waste container.
-
-
Solvent Waste Stream: If 4-Nitrocinnamaldehyde is used in a solution, the resulting waste stream should be collected in a separate, clearly labeled "Hazardous Waste" container for halogenated or non-halogenated solvents, as appropriate.[9] Do not mix incompatible waste streams.
-
Personal Protective Equipment (PPE) and Debris:
-
Lightly Contaminated PPE: Gloves, bench paper, and paper towels with incidental contamination should be collected in a separate, sealed bag labeled "Contaminated Debris" and disposed of according to your institution's hazardous waste guidelines.
-
Heavily Contaminated PPE: PPE from a spill cleanup must be placed in the designated hazardous waste container with the spilled material.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, preferably within a certified chemical fume hood.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. For larger spills, a dust mask or respirator may be necessary to avoid inhaling the powder.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully sweep the material into a dustpan. Avoid creating dust.
-
Place the swept material and all cleanup debris (including contaminated gloves) into a designated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning cloths must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Ultimate Disposal: The Final Pathway
The universally accepted and safest method for the final disposal of 4-Nitrocinnamaldehyde and its associated waste is through a licensed hazardous waste management company. These facilities operate under strict regulatory permits and employ high-temperature incineration.
Why Incineration is the Authoritative Method:
Incineration subjects the chemical to temperatures high enough to break the covalent bonds of the molecule, ensuring its complete destruction.[10] This process converts the 4-Nitrocinnamaldehyde into its constituent oxides (CO₂, H₂O, and NOx). The resulting flue gases are then passed through sophisticated scrubbing systems to neutralize acidic gases and remove particulate matter before being released into the atmosphere, thus minimizing environmental impact.[11]
On-site chemical treatment is NOT recommended for 4-Nitrocinnamaldehyde. The presence of the nitro group makes it resistant to simple neutralization. Attempting to chemically degrade it in a standard laboratory setting without validated procedures could lead to uncontrolled reactions or the generation of even more hazardous byproducts.[12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling 4-Nitrocinnamaldehyde waste in a laboratory setting.
Caption: Decision workflow for segregating and disposing of 4-Nitrocinnamaldehyde waste.
By adhering to these rigorous, well-grounded procedures, you ensure that your vital research and development activities are conducted with the highest commitment to safety and environmental responsibility. Trust in these protocols is built upon a foundation of chemical principles and regulatory compliance, providing a self-validating system for the responsible management of chemical waste.
References
- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: (E)-4-Nitrocinnamaldehyde.
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Organic Syntheses. Cinnamaldehyde, o-nitro-. Retrieved from [Link]
- Carl ROTH GmbH + Co. KG.Safety Data Sheet: 4-Nitrobenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354135, 4-Nitrocinnamaldehyde. Retrieved from [Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
-
U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
- American Society of Health-System Pharmacists.EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- University of Wisconsin–Madison.Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
- U.S. Environmental Protection Agency.Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- Nipissing University. (2019).
- Santa Cruz Biotechnology, Inc.
- K&L Gates LLP. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. HUB.
- École Polytechnique Fédérale de Lausanne (EPFL).
- Syracuse University.Section 1: Hazardous Waste - Environmental Health & Safety Services.
- ALL4 Inc. (2024). U.S.
- Sigma-Aldrich. (2025).
- University of Pennsylvania.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.
- National Center for Biotechnology Information.Incineration Processes and Environmental Releases. In Dioxins and Dioxin-like Compounds in the Food Supply: Strategies to Decrease Exposure.
- Zero Waste Europe.
Sources
- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. epa.gov [epa.gov]
- 4. 4-Nitrocinnamaldehyde, predominantly trans | CAS 49678-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-NITROCINNAMALDEHYDE | 49678-08-2 [chemicalbook.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. nipissingu.ca [nipissingu.ca]
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- 11. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Personal protective equipment for handling 4-Nitrocinnamaldehyde
CAS: 49678-08-2 | Formula:
Executive Safety Summary
4-Nitrocinnamaldehyde is a nitro-aromatic aldehyde primarily used as a synthesis intermediate.[1][2] While often classified as a standard irritant, its chemical structure presents specific risks that generic safety guides overlook: sensitization potential and persistent environmental staining .
This guide moves beyond basic compliance. It establishes a Self-Validating Safety System where the compound’s physical properties (intense yellow color) are used as a visual indicator for containment breach.[1][2]
Core Hazard Profile (GHS Classification)
| Hazard Class | Category | Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation (Respiratory Tract).[1][2][3][5] |
Engineering Controls: The Primary Defense
Rule of Thumb: PPE is the last line of defense. Engineering controls must be the primary containment strategy.
Fume Hood Operations
-
Requirement: All open handling (weighing, solubilizing, reacting) must occur within a certified chemical fume hood.
-
Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .
-
Sash Height: Keep the sash at the lowest possible working height to act as a physical shield against powder dispersion.
Static Mitigation (Critical for Solids)
Nitro-aromatic powders are often electrostatic.[1][2] When weighing:
-
Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
-
Never weigh directly onto the balance pan; use a weighing boat or funnel.
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Double-Shell" Protocol
Standard latex gloves offer poor resistance to aldehydes and nitro-compounds.[1][2] Nitrile is the required standard, but thickness matters.
-
Layer 1 (Inner): 4 mil Nitrile (high dexterity).[2]
-
Logic: The outer glove takes the mechanical stress and chemical splash.[4] The inner glove provides a clean barrier for doffing.
-
Visual Validation: If the inner glove shows any yellow discoloration, your outer barrier has failed. Change immediately.
Respiratory Protection[4][7][9]
-
Routine Use: Not required if working in a functioning fume hood.
-
Spill/Dust Generation: If handling outside a hood (strongly discouraged) or cleaning a powder spill, use a NIOSH-approved N95 or P100 particulate respirator .[1]
Eye Protection[4]
-
Standard: Chemical splash goggles (indirect venting).
-
Contraindication: Do not rely on safety glasses with side shields alone. Fine dust can migrate around lenses and react with eye moisture to form irritating acidic byproducts.
Diagram 1: PPE Selection Logic
This decision tree helps researchers select the correct PPE configuration based on the specific task.
Caption: Decision matrix for selecting PPE based on physical state and primary risk vector.
Operational Workflows
Weighing & Transfer
-
Preparation: Place a disposable mat (absorbent side up) in the hood. This captures any stray yellow dust, making cleanup visible and easy.
-
Transfer: Use a spatula with a long handle to keep hands away from the source container.
-
Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding (friction) of nitro-compounds in the threads.
Solubilization
-
Solvent Choice: When dissolved in organic solvents (e.g., Acetone, DMSO), the permeation rate through gloves increases significantly.
-
Protocol: If a splash occurs on the glove while the compound is in solution, doff the outer glove immediately . Do not wait. Aldehydes can penetrate nitrile rubber faster when carried by a solvent vehicle.
Emergency Spill Response
The "Yellow Tracker" Method: Because 4-Nitrocinnamaldehyde is a yellow solid, use its color to validate cleanup.[1]
-
Isolate: Close the hood sash. Alert nearby personnel.
-
PPE Up: Don double gloves and goggles.
-
Dry Spill: Gently cover with wet paper towels (to prevent dust) -> Scoop into a bag -> Wipe surface with acetone until no yellow residue remains on the wipe .[1][2]
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitro compounds can act as oxidizers in specific conditions.
Diagram 2: Spill Response & Disposal Flow
Caption: Step-by-step spill response protocol utilizing visual color validation for decontamination.
Waste Disposal & Decontamination[2]
-
Glassware: Rinse glassware with Acetone inside the fume hood before moving to a wash station. The initial rinse must be collected as hazardous organic waste.
-
Surface Decontamination: Wash surfaces with a mild surfactant (soap/water) followed by an alcohol wipe.
-
Waste Labeling: Clearly label waste containers as "Contains Nitro-Aldehydes - Toxic/Irritant."[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354135, 4-Nitrocinnamaldehyde. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1][2][6]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
